molecular formula C20H22ClN7O B8067878 Elimusertib hydrochloride

Elimusertib hydrochloride

Cat. No.: B8067878
M. Wt: 411.9 g/mol
InChI Key: KWQNBYGUBHMRPY-BTQNPOSSSA-N
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Description

Elimusertib hydrochloride is a useful research compound. Its molecular formula is C20H22ClN7O and its molecular weight is 411.9 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

(3R)-3-methyl-4-[4-(2-methylpyrazol-3-yl)-8-(1H-pyrazol-5-yl)-1,7-naphthyridin-2-yl]morpholine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N7O.ClH/c1-13-12-28-10-9-27(13)18-11-15(17-5-8-23-26(17)2)14-3-6-21-20(19(14)24-18)16-4-7-22-25-16;/h3-8,11,13H,9-10,12H2,1-2H3,(H,22,25);1H/t13-;/m1./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWQNBYGUBHMRPY-BTQNPOSSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1COCCN1C2=NC3=C(C=CN=C3C4=CC=NN4)C(=C2)C5=CC=NN5C.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1COCCN1C2=NC3=C(C=CN=C3C4=CC=NN4)C(=C2)C5=CC=NN5C.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22ClN7O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Elimusertib Hydrochloride: A Selective ATR Inhibitor for Targeted Cancer Therapy

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Elimusertib hydrochloride (BAY 1895344) is a potent and highly selective, orally bioavailable small molecule inhibitor of the Ataxia Telangiectasia and Rad3-related (ATR) kinase.[1][2] ATR is a critical regulator of the DNA Damage Response (DDR), a network of pathways essential for maintaining genomic integrity.[3] In cancer cells, which often exhibit increased replication stress and defects in other DDR pathways, there is a heightened reliance on ATR for survival. This dependency makes ATR a compelling therapeutic target. Elimusertib's selective inhibition of ATR disrupts critical cell cycle checkpoints and DNA repair mechanisms, leading to synthetic lethality in tumor cells with specific genetic backgrounds or sensitizing them to other cancer therapies.[4] This technical guide provides a comprehensive overview of this compound, including its mechanism of action, preclinical and clinical data, and detailed experimental protocols.

Mechanism of Action

Elimusertib selectively binds to and inhibits the kinase activity of ATR, preventing ATR-mediated signaling.[5] This inhibition disrupts the activation of downstream substrates, most notably Checkpoint Kinase 1 (Chk1), which is a key effector in the ATR signaling pathway.[6] The inhibition of the ATR-Chk1 pathway leads to the abrogation of cell cycle arrest, uncontrolled replication origin firing, and the collapse of stalled replication forks, ultimately resulting in catastrophic DNA damage and apoptotic cell death in cancer cells.[7]

Preclinical Data

Elimusertib has demonstrated significant anti-tumor activity in a wide range of preclinical models, both as a monotherapy and in combination with other agents.

In Vitro Activity

Elimusertib exhibits potent antiproliferative activity against a broad spectrum of human tumor cell lines.[1]

ParameterValueCell Lines/ConditionsReference
ATR IC50 7 nMCell-free assay[1]
Median Proliferation IC50 78 nMPanel of human tumor cell lines[1]
H2AX Phosphorylation IC50 36 nMHydroxyurea-induced[1]
SU-DHL-8 IC50 9 nMB-cell lymphoma[1][2]
LoVo IC50 71 nMColorectal cancer[1][2]
HT-29 IC50 160 nMColorectal cancer[1][2]
MDA-MB-231 IC50 100 nMTriple-negative breast cancer[7]
MDA-MB-453 IC50 46 nMHER2-amplified breast cancer[7]

Table 1: In Vitro Inhibitory Activity of Elimusertib. This table summarizes the half-maximal inhibitory concentrations (IC50) of elimusertib against ATR kinase and various cancer cell lines.

In Vivo Efficacy

Elimusertib has demonstrated robust anti-tumor efficacy in various xenograft and patient-derived xenograft (PDX) models.

Model TypeCancer TypeDosing RegimenOutcomeReference
XenograftOvarian and Colorectal Cancer50 mg/kg, p.o., b.i.d., 3 days on/4 days offStrong anti-tumor efficacy[1]
XenograftMantle Cell Lymphoma50 mg/kg, p.o., b.i.d., 3 days on/4 days offComplete tumor remission[1][2]
PDXPediatric Solid Tumors40 mg/kg, p.o., twice daily, 3 days on/4 days offPronounced objective response rates[8][9]
PDXPediatric Solid Tumors40 mg/kg, p.o., twice daily, 3 days on/4 days offExtended median Progression-Free Survival (PFS) from 7 to 20 days[9][10]
XenograftATM-mutated GCB-DLBCL (SU-DHL-8)50 mg/kg, p.o., b.i.d., 3 days on/4 days off for 11 daysStrong anti-tumor efficacy[1]
XenograftMDA-MB-231 (Breast Cancer)30 mg/kg, twice-daily, 3 days on/4 days off for 4 weeksSlowed tumor growth[7]
XenograftMDA-MB-231 (Breast Cancer)50 mg/kg, twice-daily, 3 days on/4 days off for 4 weeksDecrease in tumor size[7]

Table 2: In Vivo Anti-Tumor Efficacy of Elimusertib. This table summarizes the dosing regimens and outcomes of elimusertib treatment in various preclinical cancer models.

Clinical Development

Elimusertib is currently being evaluated in multiple clinical trials across a range of solid tumors and lymphomas, both as a monotherapy and in combination with other anticancer agents.

Trial IdentifierPhaseStatusInterventionsConditionReference
NCT03188965 Phase 1bRecruitingElimusertibAdvanced Solid Tumors with DDR Defects[11][12]
PEPN2112 (NCT05071209) Phase 1/2OngoingElimusertibRelapsed or Refractory Pediatric Solid Tumors[5][13]
NCT04267939 Phase 1bTerminatedElimusertib, NiraparibAdvanced Solid Tumors, Ovarian Cancer[14]
NCT04535401 Phase 1TerminatedElimusertib, FOLFIRIAdvanced or Metastatic Gastrointestinal Malignancies[15]
NCT04095273 Not specified in snippetsNot specified in snippetsElimusertibNot specified in snippets[16]
Study 19741 Not specified in snippetsApril 2023 (end date)Elimusertib, PembrolizumabAdvanced Solid Tumors[17]
NCI 10404 Phase 1CompletedElimusertib, CisplatinAdvanced Solid Tumors[18]

Table 3: Selected Clinical Trials Involving Elimusertib. This table provides an overview of key clinical trials evaluating the safety and efficacy of elimusertib.

In a Phase 1b expansion trial (NCT03188965), elimusertib demonstrated promising anti-tumor activity in patients with advanced solid tumors carrying DNA damage response (DDR) defects.[11][17] Clinical benefit, with disease control for at least 16 weeks, was observed in approximately 35% of patients.[17] Notably, durable clinical benefit lasting over 6 months was seen in 27.8% of patients with advanced ovarian cancer and 26.5% of patients with ATM loss.[17] The pediatric phase 1/2 trial PEPN2112 (NCT05071209) has established a recommended phase 2 dose (RP2D) for elimusertib monotherapy in pediatric patients at 24 mg/m²/dose (max 40 mg) orally BID for 3 days a week.[13] The primary toxicities observed were hematologic.[13]

Signaling Pathways and Experimental Workflows

ATR Signaling Pathway

The ATR signaling pathway is a cornerstone of the DNA damage response. The following diagram illustrates the key components and the point of inhibition by elimusertib.

ATR_Signaling_Pathway cluster_downstream Downstream Effects dna_damage DNA Damage / Replication Stress ssdna RPA-coated ssDNA dna_damage->ssdna atr_atrip ATR-ATRIP Complex ssdna->atr_atrip Recruitment chk1 Chk1 atr_atrip->chk1 Phosphorylation elimusertib Elimusertib elimusertib->atr_atrip Inhibition apoptosis Apoptosis elimusertib->apoptosis Induction p_chk1 p-Chk1 chk1->p_chk1 cell_cycle Cell Cycle Arrest (G2/M Checkpoint) p_chk1->cell_cycle dna_repair DNA Repair p_chk1->dna_repair fork_stability Replication Fork Stability p_chk1->fork_stability MTT_Assay_Workflow start Start seed_cells Seed cancer cells in 96-well plate start->seed_cells incubate1 Incubate (24h) seed_cells->incubate1 treat Treat with varying concentrations of Elimusertib incubate1->treat incubate2 Incubate (e.g., 72h) treat->incubate2 add_mtt Add MTT reagent incubate2->add_mtt incubate3 Incubate (2-4h) add_mtt->incubate3 solubilize Add solubilization buffer (e.g., DMSO) incubate3->solubilize read_absorbance Read absorbance (570 nm) solubilize->read_absorbance analyze Data analysis (IC50 calculation) read_absorbance->analyze end End analyze->end

References

The Discovery and Synthesis of Elimusertib Hydrochloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Elimusertib hydrochloride (BAY-1895344) is a potent and highly selective, orally bioavailable inhibitor of the Ataxia Telangiectasia and Rad3-related (ATR) kinase, a critical regulator of the DNA Damage Response (DDR). By targeting ATR, Elimusertib disrupts cell cycle checkpoints and DNA repair, leading to synthetic lethality in tumors with specific DDR deficiencies, such as those with mutations in the ATM gene. This technical guide provides an in-depth overview of the discovery, synthesis, mechanism of action, and preclinical and clinical evaluation of this compound. Detailed experimental protocols for key assays and visualizations of relevant biological pathways are included to support further research and development in this promising area of oncology.

Introduction: Targeting the DNA Damage Response

The integrity of the genome is constantly challenged by endogenous and exogenous sources of DNA damage. To counteract these threats, cells have evolved a complex signaling network known as the DNA Damage Response (DDR). The DDR orchestrates a series of events, including cell cycle arrest, DNA repair, and, in cases of irreparable damage, apoptosis. Central to the DDR are the phosphatidylinositol 3-kinase-like kinases (PIKKs), which include Ataxia Telangiectasia Mutated (ATM) and Ataxia Telangiectasia and Rad3-related (ATR).

While ATM is primarily activated by double-strand breaks (DSBs), ATR responds to a broader range of DNA damage, particularly replication stress, which is a hallmark of many cancer cells.[1] This reliance of cancer cells on the ATR pathway for survival presents a therapeutic window for targeted inhibition. This compound was developed as a potent and selective inhibitor of ATR kinase, with the aim of exploiting this dependency and inducing synthetic lethality in tumors with compromised DDR pathways.[2]

Discovery of this compound (BAY-1895344)

The discovery of Elimusertib originated from a lead optimization program starting from a quinoline (B57606) compound with weak ATR inhibitory activity.[2] Through a collaborative effort involving medicinal chemistry, pharmacology, and computational chemistry, the naphthyridine scaffold of Elimusertib emerged, demonstrating significantly improved potency and selectivity for ATR.[3]

Key structural modifications focused on enhancing oral bioavailability and optimizing the pharmacokinetic profile, leading to the identification of BAY-1895344.[3] This compound exhibited potent ATR inhibition, high selectivity against other kinases, and favorable drug-like properties, making it a suitable candidate for clinical development.[2]

Synthesis of this compound

The chemical synthesis of Elimusertib (2-[(3R)-3-methylmorpholin-4-yl]-4-(1-methyl-1H-pyrazol-5-yl)-8-(1H-pyrazol-5-yl)-1,7-naphthyridine) has been described in the patent literature, specifically in WO 2016/020320 as Example 111.[4] The synthesis involves a multi-step process culminating in the formation of the core 1,7-naphthyridine (B1217170) ring structure with the desired substitutions.

Experimental Protocol: Synthesis of Elimusertib

A detailed, step-by-step synthesis protocol is outlined below, based on established synthetic routes for similar heterocyclic compounds and information from the patent literature.

Step 1: Synthesis of the 1,7-Naphthyridine Core

The construction of the 1,7-naphthyridine ring is a key step in the synthesis. This is often achieved through a cyclization reaction of appropriately substituted pyridine (B92270) and pyrimidine (B1678525) precursors.

  • Reaction: Condensation and cyclization of a substituted aminopyridine with a β-ketoester or equivalent.

  • Reagents: Substituted 3-aminopyridine (B143674) derivative, substituted β-ketoester, acid or base catalyst.

  • Conditions: The reaction is typically carried out in a high-boiling point solvent such as Dowtherm A or diphenyl ether at elevated temperatures (e.g., 200-250 °C).

  • Purification: The resulting naphthyridinone intermediate is purified by crystallization or column chromatography.

Step 2: Introduction of the Pyrazole (B372694) Moieties

The two distinct pyrazole groups are introduced onto the naphthyridine core through sequential coupling reactions.

  • Reaction: Suzuki or Stille cross-coupling reactions are commonly employed.

  • Reagents: Halogenated naphthyridine intermediate, appropriate pyrazole-boronic acid or -stannane derivative, palladium catalyst (e.g., Pd(PPh₃)₄), and a base (e.g., Na₂CO₃ or K₃PO₄).

  • Conditions: The reaction is performed in a suitable solvent system, such as a mixture of dioxane and water or toluene, under an inert atmosphere (e.g., argon or nitrogen) with heating.

  • Purification: The product is purified by column chromatography on silica (B1680970) gel.

Step 3: Introduction of the (R)-3-Methylmorpholine Moiety

The final key substituent is introduced via a nucleophilic aromatic substitution reaction.

  • Reaction: SₙAr reaction of a leaving group (e.g., a halogen or sulfone) on the naphthyridine ring with (R)-3-methylmorpholine.

  • Reagents: The di-pyrazole substituted naphthyridine intermediate with a suitable leaving group at the 2-position, (R)-3-methylmorpholine, and a base (e.g., DIPEA or K₂CO₃).

  • Conditions: The reaction is typically carried out in a polar aprotic solvent such as DMSO or NMP at an elevated temperature.

  • Purification: The final product, Elimusertib free base, is purified by column chromatography.

Step 4: Formation of the Hydrochloride Salt

  • Reaction: Treatment of the free base with hydrochloric acid.

  • Reagents: Elimusertib free base, hydrochloric acid (e.g., as a solution in ethanol (B145695) or diethyl ether).

  • Conditions: The reaction is performed in a suitable solvent, leading to the precipitation of the hydrochloride salt.

  • Purification: The salt is collected by filtration and dried under vacuum.

Mechanism of Action: Inhibition of the ATR Signaling Pathway

Elimusertib functions as a potent inhibitor of ATR kinase. In response to DNA damage, particularly single-strand breaks and replication fork stalling, ATR is activated and phosphorylates a cascade of downstream substrates, most notably the checkpoint kinase 1 (Chk1).[5] This initiates cell cycle arrest, primarily at the G2/M checkpoint, allowing time for DNA repair.[5]

By inhibiting ATR, Elimusertib prevents the phosphorylation and activation of Chk1.[5] This abrogation of the G2/M checkpoint forces cells with damaged DNA to enter mitosis prematurely, leading to a phenomenon known as mitotic catastrophe and subsequent apoptosis.[5] In tumor cells with pre-existing defects in other DDR pathways, such as ATM deficiency, the inhibition of ATR becomes synthetically lethal.

ATR_Signaling_Pathway ATR ATR Chk1 Chk1 ATR->Chk1 phosphorylates pChk1 pChk1 Cdc25 Cdc25 pChk1->Cdc25 phosphorylates pCdc25 pCdc25 CDK1_2 CDK1_2 pCdc25->CDK1_2 inhibits activation of Cell_Cycle_Arrest Cell_Cycle_Arrest CDK1_2->Cell_Cycle_Arrest progression DNA_Repair DNA_Repair Cell_Cycle_Arrest->DNA_Repair allows time for Elimusertib Elimusertib Elimusertib->ATR inhibits

Preclinical Data

The preclinical activity of Elimusertib has been extensively evaluated in a wide range of in vitro and in vivo models.

In Vitro Activity

Elimusertib has demonstrated potent inhibition of ATR kinase and antiproliferative activity across a broad spectrum of human tumor cell lines.

Parameter Value Reference
ATR Kinase IC₅₀ 7 nM[3]
Median Cell Proliferation IC₅₀ 78 nM[3]
Hydroxyurea-induced H2AX phosphorylation IC₅₀ 36 nM[3]
Selectivity vs. ATM >200-fold[3]
Selectivity vs. DNA-PK >47-fold[3]
Selectivity vs. PI3K >467-fold[3]

Table 1: In Vitro Potency and Selectivity of Elimusertib.

Cell Line Cancer Type IC₅₀ (nM)
MDA-MB-453Breast Cancer46
MDA-MB-231Breast Cancer100
T-47DBreast Cancer650

Table 2: Antiproliferative Activity of Elimusertib in Breast Cancer Cell Lines.[6]

In Vivo Activity

In vivo studies using xenograft models have shown that Elimusertib monotherapy leads to significant tumor growth inhibition and even tumor regression in models with DDR deficiencies.

Xenograft Model Dosing Schedule Outcome Reference
Ovarian Cancer40 mg/kg, p.o., BID, 3 days on/4 days offStable Disease[2]
Colorectal Cancer40 mg/kg, p.o., BID, 3 days on/4 days offStable Disease[2]
Mantle Cell Lymphoma40 mg/kg, p.o., BID, 3 days on/4 days offComplete Remission[2]

Table 3: In Vivo Efficacy of Elimusertib Monotherapy.

Clinical Development

This compound has advanced into clinical trials to evaluate its safety, tolerability, pharmacokinetics, and preliminary efficacy in patients with advanced solid tumors.

Phase I Clinical Trial (NCT03188965)

A Phase I, first-in-human, open-label, dose-escalation and expansion study was initiated to assess Elimusertib in patients with advanced solid tumors.

Parameter Result Reference
Maximum Tolerated Dose (MTD) 40 mg BID, 3 days on/4 days off[7]
Recommended Phase 2 Dose (RP2D) 40 mg BID, 3 days on/4 days off[7]
Common Adverse Events (Grade ≥3) Anemia, neutropenia, thrombocytopenia[7]
Objective Response Rate (ORR) Durable responses observed in patients with ATM loss and BRCA1/2 mutations[8]
Clinical Benefit Rate (CBR) 27.8% in patients with advanced ovarian cancer[8]

Table 4: Key Findings from the Phase I Clinical Trial of Elimusertib.

Experimental_Workflow Proliferation_Assay Proliferation_Assay Xenograft_Models Xenograft_Models Proliferation_Assay->Xenograft_Models informs Efficacy_Evaluation Efficacy_Evaluation Phase_I_Trial Phase_I_Trial Efficacy_Evaluation->Phase_I_Trial informs further studies

Conclusion and Future Directions

This compound has emerged as a promising targeted therapy for cancers with specific DDR deficiencies. Its potent and selective inhibition of ATR kinase, favorable pharmacokinetic profile, and demonstrated clinical activity underscore its potential as a valuable addition to the oncology armamentarium.

Future research will likely focus on:

  • Biomarker Discovery: Identifying robust predictive biomarkers beyond ATM loss to better select patients who are most likely to respond to Elimusertib therapy.

  • Combination Strategies: Exploring rational combinations of Elimusertib with other anticancer agents, including PARP inhibitors, chemotherapy, and immunotherapy, to enhance efficacy and overcome resistance.

  • Expansion to Other Tumor Types: Investigating the activity of Elimusertib in a broader range of malignancies with underlying DDR defects.

The continued development of Elimusertib and other DDR inhibitors holds the promise of delivering more effective and personalized treatments for cancer patients.

References

Elimusertib Hydrochloride: A Technical Guide to its Antitumor Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Elimusertib hydrochloride (formerly BAY 1895344) is a potent and highly selective, orally available small molecule inhibitor of the Ataxia Telangiectasia and Rad3-related (ATR) kinase. ATR is a critical apical kinase in the DNA Damage Response (DDR) pathway, a network of cellular processes that sense, signal, and repair DNA damage to maintain genomic integrity. In many cancer cells, defects in certain DDR pathways, such as loss of ATM function, lead to an increased reliance on ATR for survival. By inhibiting ATR, Elimusertib exploits this dependency, leading to synthetic lethality in cancer cells with specific DDR deficiencies. This technical guide provides a comprehensive overview of the preclinical and clinical antitumor activity of Elimusertib, its mechanism of action, and detailed experimental protocols for its study.

Mechanism of Action: ATR Inhibition

Elimusertib selectively binds to and inhibits the kinase activity of ATR, preventing the phosphorylation of its downstream targets, most notably Checkpoint Kinase 1 (CHK1).[1] This disruption of the ATR-CHK1 signaling cascade has several key consequences that contribute to its antitumor activity:

  • Abrogation of Cell Cycle Checkpoints: ATR inhibition prevents the activation of intra-S and G2/M cell cycle checkpoints that are normally initiated in response to DNA damage or replication stress. This forces cells with damaged DNA to proceed through the cell cycle, leading to mitotic catastrophe and apoptosis.[2]

  • Induction of Replication Stress: By inhibiting ATR, Elimusertib destabilizes replication forks and can lead to their collapse, resulting in an accumulation of DNA double-strand breaks (DSBs), a highly lethal form of DNA damage.[3] The increased DNA damage is evidenced by the upregulation of markers like γH2AX.[4]

  • Synthetic Lethality: In tumor cells with pre-existing defects in other DDR pathways (e.g., mutations in ATM or BRCA1/2), the inhibition of ATR becomes critically detrimental, as the cells lose their primary mechanism for coping with replication stress, leading to selective cancer cell death.[5][6]

Below is a diagram illustrating the ATR signaling pathway and the point of inhibition by Elimusertib.

ATR_Signaling_Pathway cluster_downstream Downstream Effects DNA_Damage DNA Damage / Replication Stress ATR ATR DNA_Damage->ATR activates CHK1 CHK1 ATR->CHK1 phosphorylates pCHK1 p-CHK1 ATR->pCHK1 phosphorylates Elimusertib Elimusertib Elimusertib->ATR inhibits CDC25 CDC25 Phosphatases pCHK1->CDC25 inhibits DNA_Repair DNA Repair pCHK1->DNA_Repair promotes CDK_Cyclin CDK/Cyclin Complexes CDC25->CDK_Cyclin activates Cell_Cycle_Arrest Cell Cycle Arrest (S, G2/M) Apoptosis Apoptosis / Mitotic Catastrophe

ATR Signaling Pathway and Elimusertib Inhibition.

Quantitative Data Presentation

In Vitro Antiproliferative Activity

Elimusertib has demonstrated potent antiproliferative activity across a broad range of cancer cell lines. The half-maximal inhibitory concentration (IC50) values for various cell lines are summarized in the table below.

Cell LineCancer TypeIC50 (nM)Reference
MDA-MB-231Triple-Negative Breast Cancer11.08 ± 1.46 (72h)[7]
MDA-MB-231Triple-Negative Breast Cancer6.26 ± 0.25 (96h)[7]
Pediatric Solid Tumors (Range)Various2.687 - 395.7[6]
Lymphoma (Median)Various Subtypes60[8]
In Vivo Antitumor Efficacy in Preclinical Models

The antitumor activity of Elimusertib has been evaluated in various xenograft and patient-derived xenograft (PDX) models.

Model TypeCancer TypeDosing RegimenOutcomeReference
PDXPediatric Solid Tumors (32 models)40 mg/kg, p.o., BID, 3 days on/4 days offPronounced objective response rates.[6]
PDXTumors with DDR alterations (21 models)40 mg/kg, p.o., BID, 3 days on/4 days off4 PR, 4 SD at day 21/22.[5]
Xenograft (Z138)Mantle Cell Lymphoma (ATM deficient)40 mg/kg, p.o., 2QD, 3 days on/4 days offSignificant tumor growth reduction.[8]
Xenograft (JEKO-1)Mantle Cell Lymphoma (ATM proficient)40 mg/kg, p.o., 2QD, 3 days on/4 days offStrong tumor growth inhibition.[8]
Xenograft (MDA-MB-231)Triple-Negative Breast Cancer30 mg/kg, p.o., BID, 3 days on/4 days offSlowed tumor growth.[3]
Xenograft (MDA-MB-231)Triple-Negative Breast Cancer50 mg/kg, p.o., BID, 3 days on/4 days offDecrease in tumor size.[3]
PDX (Gastric Cancer, ATM mutant)Gastric Cancer40 mg/kg, p.o.Tumor growth regression.[5]
PDX (Breast Cancer, BRCA2 mutant)Breast Cancer40 mg/kg, p.o.Decreased tumor growth rate.[5]

p.o. = per os (by mouth); BID = bis in die (twice a day); 2QD = twice a day; PR = Partial Response; SD = Stable Disease

Clinical Efficacy in Advanced Solid Tumors (NCT03188965)

A Phase Ib expansion trial (NCT03188965) evaluated the safety and efficacy of Elimusertib in patients with advanced solid tumors harboring DDR defects.[9]

Cancer TypeDosing RegimenObjective Response Rate (ORR) / Clinical BenefitReference
Gynecologic Cancer40 mg BID, 3 days on/4 days off1 PR in 44 patients; Disease control rate: 72.7%[6]
Breast Cancer (HER2-negative)40 mg BID, 3 days on/4 days off1 PR in 19 patients; Disease control rate: 57.9%[6]
Colorectal Cancer (CRC)40 mg BID, 3 days on/4 days offDisease control rate: 52.2%[6]
Castration-Resistant Prostate Cancer (CRPC)40 mg BID, 3 days on/4 days offDisease control rate: 22.2%[6]
Tumors with ATM loss (tumor agnostic)40 mg BID, 3 days on/4 days off3 PR in 34 patients; Disease control rate: 64.7%[6]
Ovarian Cancer40 mg BID, 3 days on/4 days off2.9% PR; 40.0% clinical benefit rate[10]
Advanced Solid Tumors (with ATM/BRCA1/2 defects)3 days on/11 days off (alternate schedule)1 CR, 1 PR, and stable disease observed across different dose levels.[6]

PR = Partial Response; CR = Complete Response

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Cell Viability (MTT) Assay

This protocol is used to assess the cytotoxic effects of Elimusertib on cancer cell lines.

MTT_Assay_Workflow start Start seed_cells Seed cells in 96-well plates (1-7 x 10^3 cells/well) start->seed_cells incubate_overnight Incubate overnight at 37°C seed_cells->incubate_overnight treat_elimusertib Treat with varying concentrations of Elimusertib (0-1 µM) incubate_overnight->treat_elimusertib incubate_5_days Incubate for 5 days treat_elimusertib->incubate_5_days add_mtt Add MTT solution to each well incubate_5_days->add_mtt incubate_4_hours Incubate for 4 hours at 37°C add_mtt->incubate_4_hours measure_absorbance Measure absorbance at 540 nm incubate_4_hours->measure_absorbance calculate_ic50 Calculate IC50 values measure_absorbance->calculate_ic50 end End calculate_ic50->end

MTT Assay Workflow.

Protocol:

  • Cells are seeded in 96-well plates at a density of 1,000 to 7,000 cells per well and incubated overnight at 37°C.[5]

  • The cells are then treated with various concentrations of Elimusertib (e.g., 0-1 µmol/L) for 5 days.[5]

  • Following treatment, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution is added to each well.[5]

  • Cells are incubated at 37°C for 4 hours to allow for the conversion of MTT to formazan (B1609692) by viable cells.[5]

  • The formazan crystals are solubilized, and the absorbance is measured using a microplate reader at 540 nm.[5]

  • The obtained results are used to calculate the IC50 values using appropriate software.[5]

Colony Formation Assay

This assay assesses the long-term proliferative capacity of cells following treatment with Elimusertib.

Protocol:

  • Cells are seeded into 6-well plates and incubated for 48 hours at 37°C in 5% CO2.[5]

  • Cells are then treated with varying concentrations of Elimusertib (e.g., 0, 1, 10, 25, and 50 nmol/L).[5]

  • The cells are incubated for up to 14 days to allow for colony formation.[5]

  • Colonies are stained with a 0.1% Coomassie blue solution and counted using an automatic plate scanner.[5]

  • The cell survival rate and IC50 of Elimusertib are calculated.[5]

Western Blot Analysis for ATR/CHK1 Pathway

This protocol is used to detect changes in the phosphorylation status of key proteins in the ATR signaling pathway.

Protocol:

  • Cells are treated with Elimusertib at the desired concentrations and time points.

  • Cell lysates are prepared, and protein concentrations are determined.

  • Proteins are separated by SDS-PAGE and transferred to a membrane.

  • The membrane is blocked and then incubated with primary antibodies against total ATR, phospho-ATR, total CHK1, and phospho-CHK1 (Ser345).[4]

  • After washing, the membrane is incubated with a corresponding secondary antibody.

  • Protein bands are visualized using a chemiluminescence detection system.[4]

Immunofluorescence Staining for γH2AX

This method is used to visualize and quantify DNA double-strand breaks.

Immunofluorescence_Workflow start Start seed_cells Seed cells on coverslips start->seed_cells treat_elimusertib Treat with Elimusertib seed_cells->treat_elimusertib fix_cells Fix cells with paraformaldehyde treat_elimusertib->fix_cells permeabilize Permeabilize with Triton X-100 fix_cells->permeabilize block Block with BSA permeabilize->block primary_ab Incubate with anti-γH2AX primary antibody block->primary_ab secondary_ab Incubate with fluorescent secondary antibody primary_ab->secondary_ab counterstain Counterstain nuclei with DAPI secondary_ab->counterstain mount Mount coverslips on slides counterstain->mount visualize Visualize with fluorescence microscope mount->visualize end End visualize->end

Immunofluorescence Staining Workflow for γH2AX.

Protocol:

  • Cells are seeded on coverslips and treated with Elimusertib.[10]

  • After treatment, cells are fixed with 3.7% paraformaldehyde and permeabilized with 0.5% Triton X-100.[5]

  • The cells are then blocked to prevent non-specific antibody binding.[10]

  • Incubation with a primary antibody against phospho-H2AX (γH2AX) is performed overnight at 4°C.[5]

  • After washing, a fluorescently labeled secondary antibody is applied.[10]

  • The nuclei are counterstained with DAPI, and the coverslips are mounted on microscope slides.[10]

  • γH2AX foci are visualized and quantified using a fluorescence microscope.[5]

In Vivo Xenograft and Patient-Derived Xenograft (PDX) Models

These models are used to evaluate the antitumor efficacy of Elimusertib in a more physiologically relevant setting.

Protocol:

  • For xenograft models, human cancer cell lines (e.g., MDA-MB-231) are implanted subcutaneously into immunocompromised mice.[5]

  • For PDX models, patient tumor tissue is implanted into immunocompromised mice.[5]

  • When tumors reach a specified volume (e.g., 200 mm³), mice are randomized into treatment and control groups.[5]

  • Elimusertib is administered orally at a specified dose and schedule (e.g., 30 or 50 mg/kg, twice daily, 3 days on/4 days off).[3]

  • Tumor volume and body weight are measured regularly to assess efficacy and toxicity.[5]

  • At the end of the study, tumors can be harvested for further analysis.[5]

Conclusion

This compound is a promising antitumor agent that effectively targets the ATR kinase, a key regulator of the DNA Damage Response. Its mechanism of action, centered on the induction of replication stress and the abrogation of cell cycle checkpoints, makes it particularly effective in tumors with underlying DDR deficiencies. Preclinical studies have demonstrated its potent antiproliferative activity both in vitro and in vivo, as a monotherapy and in combination with other anticancer agents. Early clinical data further support its potential as a novel therapeutic option for patients with advanced solid tumors. The detailed experimental protocols provided in this guide offer a foundation for researchers to further investigate the therapeutic potential and mechanisms of action of Elimusertib.

References

Elimusertib Hydrochloride: A Deep Dive into its Disruption of Cell Cycle Checkpoints

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Elimusertib hydrochloride (formerly BAY-1895344) is a potent and highly selective, orally available inhibitor of the Ataxia Telangiectasia and Rad3-related (ATR) kinase, a critical regulator of the DNA Damage Response (DDR).[1][2][3] By targeting ATR, Elimusertib effectively abrogates cell cycle checkpoints, leading to replication catastrophe and apoptotic cell death, particularly in cancer cells with high replication stress or defects in other DDR pathways. This technical guide provides a comprehensive overview of Elimusertib's mechanism of action on cell cycle checkpoints, supported by quantitative data, detailed experimental protocols, and visual representations of the underlying molecular pathways and experimental workflows.

Introduction: The Critical Role of ATR in Cell Cycle Control

The integrity of the genome is paramount for cell survival and proper function. Cells have evolved a sophisticated network of signaling pathways, collectively known as the DNA Damage Response (DDR), to detect and repair DNA lesions and to coordinate these repair processes with cell cycle progression.[4] A master regulator of the DDR is the serine/threonine kinase ATR. ATR is activated in response to a broad spectrum of DNA damage, particularly single-strand breaks and replication stress, which are common features of cancer cells.[4][5]

Upon activation, ATR phosphorylates a cascade of downstream targets, including the checkpoint kinase 1 (CHK1), which in turn orchestrates cell cycle arrest at the G1/S, intra-S, and G2/M phases.[6] This pause in the cell cycle provides a crucial window for the cell to repair the damaged DNA before proceeding with replication or mitosis. Cancer cells, often characterized by rapid proliferation and genomic instability, are particularly reliant on the ATR-mediated checkpoint for survival.[7][8]

Mechanism of Action: Elimusertib's Impact on Cell Cycle Checkpoints

Elimusertib selectively binds to and inhibits the kinase activity of ATR.[1] This inhibition prevents the phosphorylation and activation of downstream ATR targets, most notably CHK1. The abrogation of the ATR-CHK1 signaling axis has profound consequences on cell cycle control:

  • Abrogation of the S-phase Checkpoint: Elimusertib treatment leads to a delay in S-phase progression and an accumulation of cells in the S-phase.[7] This is a direct consequence of inhibiting ATR's role in stabilizing stalled replication forks and preventing the firing of new replication origins under conditions of replication stress. Without functional ATR signaling, cells continue to enter S-phase with unresolved DNA damage, leading to replication catastrophe.[7][8]

  • Disruption of the G2/M Checkpoint: In some cellular contexts, Elimusertib has been shown to cause an increase in the G2/M population.[4] The G2/M checkpoint prevents cells with damaged DNA from entering mitosis. By inhibiting ATR, Elimusertib can override this checkpoint, forcing cells with unrepaired DNA to proceed into mitosis, which often results in mitotic catastrophe and cell death.

  • Induction of G0/G1 Arrest (Context-Dependent): Interestingly, in certain cancer cell lines, such as the p53 mutant triple-negative breast cancer cell line MDA-MB-231, Elimusertib treatment has been reported to induce G0/G1 phase accumulation.[6] This suggests that the cellular response to ATR inhibition can be context-dependent and may be influenced by the specific genetic background of the cancer cells.

The ultimate outcome of Elimusertib-mediated checkpoint disruption is the accumulation of lethal DNA damage, as evidenced by increased levels of the DNA double-strand break marker γ-H2AX, and the induction of apoptosis.[5][6]

Quantitative Data on Elimusertib's Cellular Effects

The following tables summarize key quantitative data from preclinical studies, illustrating the potent effects of Elimusertib on cell proliferation and cell cycle distribution.

Table 1: In Vitro Antiproliferative Activity of Elimusertib

Cell LineCancer TypeIC50 (nM)
SU-DHL-8B-cell lymphoma9
LoVoColorectal Cancer71
HT-29Colorectal Cancer160
MDA-MB-231Triple-Negative Breast Cancer6.26 - 11.08
Median IC50 across a broad panel of human tumor cell linesVarious78

Data compiled from multiple sources.[3][6]

Table 2: Effect of Elimusertib on Cell Cycle Distribution in Breast Cancer Cell Lines

Cell LineTreatment% G0/G1% S% G2/M
MDA-MB-231 Control57.7 ± 0.6--
6 nM Elimusertib (96h)78.0 ± 1.4--
8 nM Elimusertib (96h)72.1 ± 1.3--
MCF-10A (non-cancerous) Control54.1 ± 0.6--
6 nM Elimusertib (96h)75.2 ± 0.3--
8 nM Elimusertib (96h)75.7 ± 0.3--

Data from a study on triple-negative breast cancer cells.[6] Note: S and G2/M phase percentages were not explicitly provided in this particular dataset which focused on G0/G1 arrest.

Table 3: Effect of Elimusertib on Cell Cycle Distribution in Pediatric Solid Tumor Cell Lines

Cell LineTreatment (20 nM, 72h)Change in S-phase PopulationChange in G2/M Population
Multiple Pediatric Solid Tumor Cell LinesElimusertibReductionIncrease (in most cell lines)

Qualitative summary from a study on pediatric solid tumor models.[4]

Experimental Protocols

This section provides an overview of the key methodologies used to evaluate the effects of Elimusertib on cell cycle checkpoints.

Cell Cycle Analysis by Flow Cytometry with Propidium (B1200493) Iodide (PI) Staining

This is a fundamental technique to assess the distribution of cells in different phases of the cell cycle based on their DNA content.

Principle: Propidium iodide is a fluorescent intercalating agent that stains DNA. The fluorescence intensity of PI is directly proportional to the amount of DNA in a cell. Thus, cells in G1 (2N DNA content), S (between 2N and 4N DNA content), and G2/M (4N DNA content) can be distinguished.

Protocol Outline:

  • Cell Culture and Treatment: Plate cells at an appropriate density and treat with Elimusertib or vehicle control (e.g., DMSO) for the desired time.

  • Cell Harvest: Harvest cells by trypsinization and wash with phosphate-buffered saline (PBS).

  • Fixation: Fix the cells by resuspending the cell pellet in ice-cold 70% ethanol (B145695) while gently vortexing. Incubate at -20°C for at least 2 hours.[7]

  • Staining:

    • Wash the fixed cells with PBS to remove ethanol.

    • Resuspend the cell pellet in a staining solution containing propidium iodide (e.g., 20 µg/mL) and RNase A (e.g., 10 µg/mL to degrade RNA and prevent non-specific staining).[7]

    • Incubate in the dark at room temperature for 30 minutes.

  • Flow Cytometry Analysis:

    • Analyze the stained cells on a flow cytometer.

    • Excite PI with a 488 nm laser and detect emission at approximately 617 nm.

    • Collect data for at least 10,000 events per sample.

    • Use cell cycle analysis software to deconvolute the DNA content histogram and quantify the percentage of cells in each phase.

S-Phase Progression Analysis by Bromodeoxyuridine (BrdU) Incorporation Assay

This method specifically measures the rate of DNA synthesis and the progression of cells through the S-phase.

Principle: BrdU is a synthetic analog of thymidine (B127349) that is incorporated into newly synthesized DNA during the S-phase. Incorporated BrdU can be detected using a specific antibody, allowing for the quantification of cells actively replicating their DNA.

Protocol Outline:

  • Cell Culture and BrdU Labeling:

    • Incubate cells with BrdU (e.g., 20 µM) for a defined period (e.g., 2 hours) to label the S-phase population.[7]

    • Wash the cells to remove excess BrdU and then treat with Elimusertib or vehicle control.

  • Cell Harvest and Fixation: Harvest and fix the cells as described for PI staining.

  • DNA Denaturation: Treat the fixed cells with an acid solution (e.g., 2N HCl) to denature the DNA and expose the incorporated BrdU.

  • Immunostaining:

    • Neutralize the acid and wash the cells.

    • Incubate the cells with a fluorescently labeled anti-BrdU antibody.

  • DNA Staining and Flow Cytometry:

    • Co-stain the cells with a DNA dye like PI or 7-AAD.

    • Analyze the cells by flow cytometry. The BrdU signal identifies cells that were in S-phase during the labeling period, while the DNA content stain allows for the resolution of different cell cycle phases.

Western Blotting for Checkpoint Proteins

This technique is used to detect changes in the expression and phosphorylation status of key proteins in the ATR signaling pathway.

Principle: Proteins from cell lysates are separated by size using gel electrophoresis, transferred to a membrane, and then probed with specific antibodies to detect proteins of interest.

Protocol Outline:

  • Cell Lysis:

    • Treat cells with Elimusertib or vehicle control.

    • Lyse the cells in a suitable buffer, such as Radioimmunoprecipitation assay (RIPA) buffer, containing protease and phosphatase inhibitors to preserve protein integrity and phosphorylation status.[5]

  • Protein Quantification: Determine the protein concentration of the lysates using a standard method (e.g., BCA assay).

  • Gel Electrophoresis and Transfer:

    • Separate equal amounts of protein on an SDS-PAGE gel.

    • Transfer the separated proteins to a nitrocellulose or PVDF membrane.

  • Immunoblotting:

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate the membrane with primary antibodies against proteins of interest, such as:

      • Total ATR

      • Phospho-CHK1 (a direct downstream target of ATR)

      • Total CHK1

      • γ-H2AX (a marker of DNA double-strand breaks)

      • Cyclin B1

    • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[9]

Visualizing the Impact of Elimusertib

The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways and experimental workflows discussed in this guide.

Elimusertib_ATR_Pathway cluster_upstream DNA Damage / Replication Stress cluster_ATR_activation ATR Kinase Activation cluster_elimusertib Drug Intervention cluster_downstream Cell Cycle Checkpoints cluster_outcome Cellular Outcome DNA_Damage DNA Damage (e.g., ssDNA, stalled forks) ATR ATR DNA_Damage->ATR activates CHK1 CHK1 ATR->CHK1 phosphorylates (activates) ReplicationCatastrophe Replication Catastrophe & Apoptosis S_Checkpoint Intra-S Checkpoint (Fork Stabilization, Origin Firing Control) CHK1->S_Checkpoint enforces G2M_Checkpoint G2/M Checkpoint (Mitotic Entry Block) CHK1->G2M_Checkpoint enforces Elimusertib Elimusertib Elimusertib->ATR inhibits Elimusertib->ReplicationCatastrophe leads to CellCycleArrest Cell Cycle Arrest (for DNA Repair) S_Checkpoint->CellCycleArrest G2M_Checkpoint->CellCycleArrest

Caption: ATR signaling pathway and its inhibition by Elimusertib.

Cell_Cycle_Workflow cluster_setup Experimental Setup cluster_harvest Sample Preparation cluster_analysis Analysis cluster_output Data Output Cell_Culture 1. Seed Cancer Cells Treatment 2. Treat with Elimusertib or Vehicle Control Cell_Culture->Treatment Harvest 3. Harvest Cells Treatment->Harvest Fixation 4. Fix with Cold Ethanol Harvest->Fixation Staining 5. Stain with Propidium Iodide & RNase A Fixation->Staining Flow_Cytometry 6. Analyze by Flow Cytometry Staining->Flow_Cytometry Histogram 7. Generate DNA Content Histogram Flow_Cytometry->Histogram Quantification 8. Quantify Cell Cycle Phases (G1, S, G2/M) Histogram->Quantification

Caption: Experimental workflow for cell cycle analysis.

Elimusertib_Logic cluster_drug Initiating Event cluster_mechanism Molecular Mechanism cluster_cellular_effect Cellular Consequence cluster_final_outcome Final Outcome Elimusertib Elimusertib Treatment ATR_Inhibition ATR Kinase Inhibition Elimusertib->ATR_Inhibition CHK1_Inactivation Reduced CHK1 Phosphorylation ATR_Inhibition->CHK1_Inactivation Checkpoint_Abrogation S and G2/M Checkpoint Abrogation CHK1_Inactivation->Checkpoint_Abrogation DNA_Damage_Accumulation Increased DNA Damage (γ-H2AX) Checkpoint_Abrogation->DNA_Damage_Accumulation Replication_Catastrophe Replication Catastrophe DNA_Damage_Accumulation->Replication_Catastrophe Apoptosis Apoptosis Replication_Catastrophe->Apoptosis

Caption: Logical flow of Elimusertib's cellular effects.

Conclusion

This compound represents a targeted therapeutic strategy that exploits the reliance of cancer cells on the ATR-mediated DNA damage response. By inhibiting ATR, Elimusertib effectively disrupts critical cell cycle checkpoints, leading to an accumulation of unrepaired DNA damage and subsequent cell death through replication catastrophe. The preclinical data strongly support its mechanism of action and provide a rationale for its continued investigation in clinical trials, both as a monotherapy and in combination with other anticancer agents.[10][11] The experimental protocols and conceptual frameworks presented in this guide offer a solid foundation for researchers and drug development professionals to further explore the therapeutic potential of Elimusertib and other ATR inhibitors in the fight against cancer.

References

Unraveling the Pharmacodynamics of Elimusertib Hydrochloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Elimusertib hydrochloride (formerly BAY-1895344) is an orally bioavailable, potent, and highly selective small-molecule inhibitor of the Ataxia Telangiectasia and Rad3-related (ATR) kinase.[1][2][3] ATR is a critical apical kinase in the DNA Damage Response (DDR) pathway, playing a pivotal role in maintaining genomic integrity.[4][5] In response to DNA replication stress and certain types of DNA damage, ATR is activated and orchestrates a signaling cascade that leads to cell cycle arrest, DNA repair, and, in cases of overwhelming damage, apoptosis.[6][7] Many cancers exhibit a heightened reliance on the ATR pathway for survival due to underlying genomic instability and increased replicative stress, making ATR an attractive therapeutic target.[8] This technical guide provides an in-depth overview of the pharmacodynamics of this compound, summarizing key preclinical and clinical findings, detailing experimental methodologies, and visualizing the core signaling pathways.

Mechanism of Action: Inhibition of the ATR Signaling Pathway

Elimusertib selectively binds to and inhibits the kinase activity of ATR, thereby preventing the phosphorylation of its downstream substrates.[1] A key downstream effector of ATR is the checkpoint kinase 1 (CHK1).[9] By inhibiting ATR, Elimusertib prevents the phosphorylation and activation of CHK1, leading to the abrogation of the G2/M cell cycle checkpoint.[1][10] This disruption of the cell cycle forces cells with damaged DNA to enter mitosis prematurely, resulting in mitotic catastrophe and subsequent apoptotic cell death.[6]

Studies have shown that Elimusertib treatment leads to a decrease in the levels of phosphorylated CHK1 (p-Chk1), phosphorylated Cdc2 (p-Cdc2), and phosphorylated retinoblastoma protein (p-Rb).[1] Concurrently, an increase in markers of DNA double-strand breaks, such as phosphorylated histone H2AX (γH2AX), is observed, indicating an accumulation of unresolved DNA damage.[1]

ATR_Signaling_Pathway cluster_nucleus Nucleus DNA_Damage DNA Damage / Replication Stress RPA RPA DNA_Damage->RPA recruits ATRIP ATRIP RPA->ATRIP recruits ATR ATR ATRIP->ATR activates CHK1 CHK1 ATR->CHK1 phosphorylates Elimusertib Elimusertib hydrochloride Elimusertib->ATR inhibits pCHK1 p-CHK1 (Active) CHK1->pCHK1 CDC25 CDC25 pCHK1->CDC25 phosphorylates pCDC25 p-CDC25 (Inactive) CDC25->pCDC25 CDK1_CyclinB CDK1/Cyclin B pCDC25->CDK1_CyclinB inhibits G2_M_Transition G2/M Transition CDK1_CyclinB->G2_M_Transition promotes Apoptosis Apoptosis G2_M_Transition->Apoptosis leads to (if DNA damage is unrepaired)

Figure 1: Elimusertib's Inhibition of the ATR Signaling Pathway.

Preclinical Activity

In Vitro Potency

Elimusertib has demonstrated potent anti-proliferative activity across a broad range of human cancer cell lines. The half-maximal inhibitory concentrations (IC50) are typically in the nanomolar range, indicating high potency.

Cell LineCancer TypeIC50 (nM)Reference
MDA-MB-231Triple-Negative Breast Cancer11.08 ± 1.46 (72h)[11]
MDA-MB-231Triple-Negative Breast Cancer6.26 ± 0.25 (96h)[11]
Multiple Pediatric Solid TumorsVarious2.687 to 395.7[12]
In Vivo Efficacy in Patient-Derived Xenograft (PDX) Models

Preclinical studies using patient-derived xenograft (PDX) models of various pediatric solid tumors have demonstrated significant anti-tumor activity of Elimusertib as a monotherapy. In a study involving 32 PDX models, Elimusertib administered at 40 mg/kg twice daily on a 3-days-on/4-days-off schedule for 28 days resulted in a spectrum of responses.[2][3]

Response CategoryNumber of PDX ModelsPercentage of Total
Complete Response (CR)26.25%
Partial Response (PR)26.25%
Stable Disease (SD)1443.75%
Progressive Disease (PD)1443.75%

These findings highlight the potent in vivo anti-tumor effects of Elimusertib in clinically relevant preclinical models.

Clinical Pharmacodynamics and Efficacy

Pharmacokinetics

In a Phase 1/2 clinical trial (NCT05071209) in pediatric patients with relapsed or refractory solid tumors, the pharmacokinetic profile of Elimusertib was characterized. Following oral administration, Elimusertib is readily absorbed.

Pharmacokinetic ParameterValue (Mean ± SD)
Tmax (Time to maximum concentration)1.6 ± 0.5 hours
Cmax (Maximum plasma concentration)1532 ± 385 ng/mL
AUC0-8h (Area under the curve from 0 to 8 hours)5863 ± 1841 h*ng/mL
t1/2 (Half-life)3.6 ± 0.9 hours
Clinical Efficacy

The Phase Ib expansion trial (NCT03188965) evaluated the safety and efficacy of Elimusertib in patients with advanced solid tumors harboring DNA damage response (DDR) defects.[13] A total of 143 patients were enrolled across different cohorts, including gynecologic, colorectal, breast, and prostate cancers, as well as a tumor-agnostic cohort with ATM protein loss.[13]

The study demonstrated promising clinical activity. Clinical benefit, defined as disease control for at least 16 weeks, was achieved in approximately 35% of patients. Durable objective responses were observed across various cancer types.

Tumor TypeClinical Benefit (Durable, >6 months)
Advanced Ovarian Cancer27.8%
Tumors with ATM loss26.5%

In patients with ATM loss, the best overall response included partial responses in 8.9% of patients and stable disease in approximately 56% of patients. These results underscore the potential of Elimusertib as a therapeutic option for patients with tumors characterized by specific DDR deficiencies.

Experimental Protocols

MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity as an indicator of cell viability.

MTT_Assay_Workflow cluster_workflow MTT Assay Workflow A 1. Seed cells in a 96-well plate and allow to adhere overnight. B 2. Treat cells with varying concentrations of Elimusertib for the desired duration. A->B C 3. Add MTT solution to each well and incubate for 2-4 hours. B->C D 4. Solubilize the formazan (B1609692) crystals with a solubilization buffer (e.g., DMSO). C->D E 5. Measure the absorbance at 570 nm using a microplate reader. D->E

Figure 2: Workflow for the MTT Cell Viability Assay.

Detailed Steps:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate overnight to allow for cell attachment.

  • Drug Treatment: The following day, treat the cells with a serial dilution of this compound and a vehicle control.

  • Incubation: Incubate the plates for the desired treatment duration (e.g., 72 or 96 hours).

  • MTT Addition: Add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.

  • Solubilization: Carefully remove the medium and add a solubilizing agent, such as dimethyl sulfoxide (B87167) (DMSO), to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of each well at 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.

Colony Formation Assay

This assay assesses the ability of a single cell to grow into a colony, providing a measure of long-term cell survival and proliferative capacity.

Colony_Formation_Assay_Workflow cluster_workflow Colony Formation Assay Workflow A 1. Seed a low density of cells in 6-well plates. B 2. Treat with Elimusertib for 24 hours. A->B C 3. Replace with fresh, drug-free medium and incubate for 10-14 days. B->C D 4. Fix the colonies with methanol (B129727) and stain with crystal violet. C->D E 5. Count the number of colonies (typically >50 cells). D->E

Figure 3: Workflow for the Colony Formation Assay.

Detailed Steps:

  • Cell Seeding: Plate a low number of cells (e.g., 500-1000 cells per well) in 6-well plates.

  • Drug Treatment: Allow the cells to attach overnight, then treat with various concentrations of Elimusertib for a defined period (e.g., 24 hours).

  • Incubation: Remove the drug-containing medium, wash the cells with PBS, and add fresh, drug-free medium. Incubate the plates for 10-14 days, or until visible colonies are formed.

  • Fixing and Staining: Aspirate the medium, wash the wells with PBS, and fix the colonies with 100% methanol for 15 minutes. Stain the fixed colonies with 0.5% crystal violet solution for 15-30 minutes.

  • Colony Counting: Gently wash the plates with water to remove excess stain and allow them to air dry. Count the number of colonies containing at least 50 cells.

Cell Cycle Analysis by Flow Cytometry

This technique is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content.

Detailed Steps:

  • Cell Culture and Treatment: Culture cells to approximately 70-80% confluency and treat with Elimusertib or vehicle for the desired time.

  • Cell Harvesting: Harvest both adherent and floating cells and wash with cold PBS.

  • Fixation: Fix the cells by dropwise addition of ice-cold 70% ethanol (B145695) while vortexing gently. Incubate at -20°C for at least 2 hours.

  • Staining: Centrifuge the fixed cells to remove the ethanol and wash with PBS. Resuspend the cell pellet in a staining solution containing a DNA intercalating dye (e.g., propidium (B1200493) iodide) and RNase A to prevent staining of double-stranded RNA.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The fluorescence intensity of the DNA dye is proportional to the DNA content, allowing for the quantification of cells in each phase of the cell cycle.

Comet Assay (Single-Cell Gel Electrophoresis)

The comet assay is a sensitive method for detecting DNA damage at the level of individual cells.

Detailed Steps:

  • Cell Preparation: Prepare a single-cell suspension from treated and control cells.

  • Embedding in Agarose (B213101): Mix the cell suspension with low-melting-point agarose and pipette onto a specially coated microscope slide.

  • Lysis: Immerse the slides in a lysis solution to remove cell membranes and proteins, leaving behind the nuclear DNA (nucleoids).

  • DNA Unwinding and Electrophoresis: Place the slides in an alkaline or neutral electrophoresis buffer to unwind the DNA. Apply an electric field to separate the damaged DNA fragments from the intact DNA. Damaged DNA will migrate out of the nucleoid, forming a "comet tail."

  • Staining and Visualization: Stain the DNA with a fluorescent dye and visualize the comets using a fluorescence microscope. The length and intensity of the comet tail are proportional to the amount of DNA damage.

Conclusion

This compound is a promising targeted therapy that effectively inhibits the ATR kinase, a central player in the DNA damage response. Its potent anti-tumor activity has been demonstrated in a wide range of preclinical models, and it has shown encouraging clinical efficacy in patients with advanced solid tumors harboring DDR defects. The pharmacodynamic profile of Elimusertib, characterized by the inhibition of the ATR-CHK1 signaling axis, cell cycle disruption, and induction of apoptosis in cancer cells, provides a strong rationale for its continued clinical development, both as a monotherapy and in combination with other anti-cancer agents. The detailed experimental protocols provided in this guide serve as a valuable resource for researchers investigating the pharmacodynamics of Elimusertib and other ATR inhibitors.

References

Elimusertib Hydrochloride: A Technical Guide to its Apoptotic Induction in Cancer Cells

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract

Elimusertib (also known as BAY-1895344) is a potent, selective, and orally available inhibitor of the Ataxia telangiectasia and Rad3-related (ATR) kinase, a critical regulator of the DNA Damage Response (DDR) pathway.[1][2][3] By targeting ATR, Elimusertib disrupts the activation of DNA damage checkpoints, leading to the accumulation of DNA damage and replication stress, particularly in cancer cells with existing DDR deficiencies.[1][4][5] This ultimately triggers programmed cell death, or apoptosis, making Elimusertib a promising therapeutic agent in oncology.[1] This technical guide provides an in-depth analysis of Elimusertib's mechanism of action, focusing on the signaling pathways it modulates to induce apoptosis. It includes a compilation of quantitative data from preclinical studies and detailed experimental protocols for key assays used to evaluate its apoptotic effects.

Mechanism of Action: ATR Inhibition and Apoptotic Induction

The integrity of the genome is maintained by the DNA Damage Response (DDR), a complex signaling network.[2][5] The ATR kinase is a central component of this network, activated by single-stranded DNA breaks and replication stress.[5] Upon activation, ATR phosphorylates a cascade of downstream targets, including Checkpoint kinase 1 (Chk1), to initiate cell cycle arrest and promote DNA repair.[6][7]

Elimusertib selectively binds to and inhibits the kinase activity of ATR.[1] This inhibition prevents ATR-mediated signaling, disrupting DNA damage repair and checkpoint activation.[1] In cancer cells, which often have high levels of replication stress and may harbor other DDR defects (like ATM loss), the inhibition of ATR proves synthetically lethal.[4] The inability to repair accumulating DNA damage leads to a state known as "replication catastrophe," characterized by extensive DNA fragmentation, which ultimately triggers the intrinsic apoptotic pathway.[8][9][10]

Signaling Pathway for Elimusertib-Induced Apoptosis

The primary mechanism of Elimusertib-induced apoptosis involves the suppression of the ATR/Chk1 signaling axis.[6][11] This disruption leads to downstream events including the accumulation of DNA double-strand breaks (evidenced by increased γH2AX) and the activation of the caspase cascade.[6][12] Studies have shown that Elimusertib treatment results in the activation of initiator caspase-9 and executioner caspases like caspase-3 and caspase-7, culminating in the cleavage of Poly (ADP-ribose) polymerase (PARP), a hallmark of apoptosis.[6][8][11]

Elimusertib_Apoptosis_Pathway cluster_DDR DNA Damage & Replication Stress cluster_ATR_Activation ATR Checkpoint Signaling cluster_Drug_Action Therapeutic Intervention cluster_Apoptosis Apoptotic Cascade DNA_Damage Replication Stress / ssDNA Breaks ATR ATR Kinase DNA_Damage->ATR Activates Chk1 p-Chk1 ATR->Chk1 Phosphorylates Replication_Catastrophe Replication Catastrophe Repair Cell Cycle Arrest & DNA Repair Chk1->Repair Elimusertib Elimusertib Elimusertib->ATR Inhibits gH2AX ↑ DNA Breaks (γH2AX) Replication_Catastrophe->gH2AX Casp9 Caspase-9 Activation gH2AX->Casp9 Casp37 Caspase-3/7 Activation Casp9->Casp37 PARP PARP Cleavage Casp37->PARP Apoptosis Apoptosis PARP->Apoptosis

Caption: Elimusertib inhibits the ATR/Chk1 pathway, leading to apoptosis.

Quantitative Data on Apoptotic Effects

The efficacy of Elimusertib in inducing apoptosis has been quantified across various cancer cell lines. The data highlights its potent anti-proliferative and pro-apoptotic activity.

Table 1: Anti-proliferative Activity of Elimusertib in Cancer Cell Lines
Cell LineCancer TypeIC50 (nmol/L)Reference
HT-29Colon Cancer9 - 490 (range across panel)[13]
A2780Ovarian Cancer9 - 490 (range across panel)[13]
GRANTA-519Mantle Cell Lymphoma9 - 490 (range across panel)[13]
General PanelBroad SpectrumMedian IC50: 78[3]

Note: The IC50 values represent the concentration of Elimusertib required to inhibit cell proliferation by 50% after 72 to 96 hours of exposure.[3][13]

Table 2: Elimusertib-Induced Apoptosis in MDA-MB-231 Cells

This table summarizes the dose- and time-dependent increase in apoptosis in MDA-MB-231 triple-negative breast cancer cells, as measured by Annexin V staining.[11]

Treatment GroupDuration (hours)Total Apoptotic Cells (%)
Control (Untreated)72Baseline
6 nM Elimusertib7225.1 ± 2.2
8 nM Elimusertib7228.1 ± 2.2
Control (Untreated)96Baseline
6 nM Elimusertib9640.9 ± 1.7
8 nM Elimusertib9661.7 ± 1.2

Data presented as mean ± standard deviation.[11]

Table 3: Elimusertib-Induced Apoptosis in Pediatric Solid Tumor Cell Lines

Quantification of DNA fragmentation using TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) assay in pediatric solid tumor cell lines after 72 hours of treatment with 20 nmol/L Elimusertib.[14]

Cell LineCancer TypeFold Change in TUNEL Signal
TC-32Ewing Sarcoma~2.5
A-204Rhabdomyosarcoma~2.0
RH-30Rhabdomyosarcoma~3.0
NB-SDNeuroblastoma~2.5
CHLA-255Neuroblastoma~4.0
SK-N-BE(2)Neuroblastoma~3.5

Values are approximated from graphical data presented in the source study.[14]

Experimental Protocols

This section provides detailed methodologies for key experiments used to assess Elimusertib-induced apoptosis.

Apoptosis Detection by Annexin V & Propidium Iodide (PI) Staining

This is a common flow cytometry-based method to differentiate between live, early apoptotic, late apoptotic, and necrotic cells.[15][16]

Principle: In early apoptosis, phosphatidylserine (B164497) (PS) translocates from the inner to the outer leaflet of the plasma membrane.[16] Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify early apoptotic cells when conjugated to a fluorochrome.[15] Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, but it can stain the nucleus of late apoptotic and necrotic cells where membrane integrity is compromised.[16]

Materials and Reagents:

  • Cancer cell line of interest (e.g., MDA-MB-231).

  • Complete cell culture medium (e.g., DMEM with 10% FBS).

  • Elimusertib (stock solution in DMSO).

  • Phosphate-Buffered Saline (PBS), cold.

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and 10X Binding Buffer).

  • Sterile microcentrifuge tubes and flow cytometry tubes.

  • Flow cytometer.

Step-by-Step Protocol:

  • Cell Seeding and Treatment: a. Seed cells in 6-well plates at a density that ensures they are in the logarithmic growth phase at the time of treatment. b. Allow cells to adhere overnight. c. Treat cells with varying concentrations of Elimusertib (e.g., 6 nM, 8 nM) and a vehicle control (DMSO) for the desired duration (e.g., 72, 96 hours).[11]

  • Cell Harvesting: a. For adherent cells, collect the culture medium (which contains floating apoptotic cells).[16] b. Wash the adherent cells with PBS, then detach them using a gentle dissociation agent like trypsin.[15] c. Combine the detached cells with the collected supernatant from step 2a. For suspension cells, simply transfer them to a tube.[16] d. Centrifuge the cell suspension (e.g., 300-600 x g for 5 minutes) and discard the supernatant.[15][17]

  • Staining: a. Wash the cells twice with cold PBS. b. Prepare 1X Binding Buffer by diluting the 10X stock with distilled water. c. Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL. d. Transfer 100 µL of the cell suspension to a flow cytometry tube. e. Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.[17] f. Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[17]

  • Flow Cytometry Analysis: a. Add 400 µL of 1X Binding Buffer to each tube. b. Analyze the samples on a flow cytometer within one hour.[11] c. Use unstained, Annexin V-only, and PI-only controls to set up compensation and gates. d. Collect a minimum of 10,000 events per sample. e. Analyze the data using quadrant analysis:

    • Lower-Left (Annexin V- / PI-): Live cells.
    • Lower-Right (Annexin V+ / PI-): Early apoptotic cells.
    • Upper-Right (Annexin V+ / PI+): Late apoptotic/necrotic cells.
    • Upper-Left (Annexin V- / PI+): Necrotic cells.[11]

AnnexinV_Workflow cluster_prep Cell Preparation & Treatment cluster_stain Harvesting & Staining cluster_analysis Data Acquisition & Analysis A 1. Seed Cells in 6-well plates B 2. Treat with Elimusertib (and vehicle control) A->B C 3. Incubate for Specified Duration B->C D 4. Harvest Adherent & Floating Cells C->D E 5. Wash Cells with PBS D->E F 6. Resuspend in 1X Binding Buffer E->F G 7. Add Annexin V-FITC & PI F->G H 8. Incubate 15 min (in the dark) G->H I 9. Add Binding Buffer H->I J 10. Analyze on Flow Cytometer I->J K 11. Quadrant Analysis (Live vs Apoptotic vs Necrotic) J->K

Caption: Experimental workflow for Annexin V staining after Elimusertib treatment.
Western Blot Analysis for Apoptotic Proteins

Principle: Western blotting is used to detect and quantify specific proteins in a sample. Following Elimusertib treatment, changes in the expression levels of key apoptotic and DDR proteins can be assessed.

Protocol Outline:

  • Protein Extraction: Treat cells with Elimusertib as described previously. Lyse cells in RIPA buffer containing protease and phosphatase inhibitors to extract total protein.

  • Quantification: Determine protein concentration using a BCA or Bradford assay.

  • SDS-PAGE: Separate denatured protein samples by size on a polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat milk or Bovine Serum Albumin (BSA) in TBST to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies targeting proteins of interest. Key antibodies for this pathway include:

    • Anti-ATR

    • Anti-phospho-Chk1 (p-Chk1)

    • Anti-γH2AX

    • Anti-Caspase-3 (total and cleaved)

    • Anti-Caspase-7 (cleaved)[8]

    • Anti-Caspase-9 (total and cleaved)[6]

    • Anti-PARP (total and cleaved)[6][8]

    • Anti-Actin or GAPDH (as a loading control)

  • Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-linked secondary antibody.[8]

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[8]

Conclusion

Elimusertib hydrochloride is a potent ATR inhibitor that effectively induces apoptosis in a range of cancer cell models.[6][13] Its mechanism of action is centered on the disruption of the ATR/Chk1 signaling pathway, which leads to an accumulation of unrepaired DNA damage, replication catastrophe, and subsequent activation of the intrinsic apoptotic cascade.[6][8][9] The quantitative data clearly demonstrates a dose- and time-dependent increase in apoptotic cell death following treatment. The detailed experimental protocols provided herein serve as a guide for researchers to further investigate and characterize the pro-apoptotic effects of Elimusertib and other ATR inhibitors in the context of cancer drug development.

References

Elimusertib Hydrochloride: A Deep Dive into its Molecular Targets and Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Elimusertib hydrochloride (formerly BAY-1895344) is a potent and highly selective, orally available small-molecule inhibitor of Ataxia Telangiectasia and Rad3-related (ATR) protein kinase.[1][2][3] ATR is a critical regulator of the DNA Damage Response (DDR), a network of pathways essential for maintaining genomic integrity.[4] By targeting ATR, Elimusertib disrupts DNA damage repair and checkpoint activation, leading to synthetic lethality in tumors with specific DDR defects and high levels of replication stress. This technical guide provides an in-depth analysis of the molecular targets of Elimusertib, its mechanism of action, and the experimental methodologies used to elucidate its function.

Primary Molecular Target: ATR Kinase

The principal molecular target of Elimusertib is the serine/threonine-protein kinase ATR.[3] ATR plays a pivotal role in response to single-stranded DNA (ssDNA) breaks and replication stress, which are common features of cancer cells due to rapid proliferation and oncogene-induced DNA damage.[5][6] Elimusertib binds to and inhibits the kinase activity of ATR, thereby preventing the downstream signaling that leads to cell cycle arrest and DNA repair.[3][7]

Potency and Selectivity

Elimusertib is a highly potent inhibitor of ATR, with an IC50 value of 7 nM in cell-free assays.[2][8][9][10] Its efficacy is further demonstrated by its potent suppression of hydroxyurea-induced H2AX phosphorylation, a downstream marker of ATR activity, with an IC50 of 36 nM.[10][11] Crucially, Elimusertib exhibits remarkable selectivity for ATR over other related kinases in the PI3K-like kinase (PIKK) family, a critical feature for minimizing off-target effects.

Table 1: In Vitro Inhibitory Activity of Elimusertib Against Key PIKK Family Kinases

Target KinaseIC50 (nM)Selectivity (fold vs. ATR)
ATR 7 -
DNA-PK332~47
ATM1420~203
PI3K3270~467
mTOR427~61

Data compiled from multiple sources.[10][11]

Antiproliferative Activity

The potent inhibition of ATR translates to significant antiproliferative activity across a broad spectrum of human tumor cell lines, with a median IC50 of 78 nM.[2][10][11] The sensitivity to Elimusertib is particularly pronounced in cancer cells with underlying deficiencies in other DNA damage repair pathways, such as mutations in the ATM gene.[5][12] For instance, ATM-deficient colorectal cancer cells and B-cell lymphoma cell lines show high sensitivity to Elimusertib.[10][11]

Table 2: Antiproliferative Activity of Elimusertib in Selected Cancer Cell Lines

Cell LineCancer TypeIC50 (nM)
SU-DHL-8B-cell lymphoma (ATM-mutated)9
LoVoColorectal cancer71
HT-29Colorectal cancer160

Data compiled from multiple sources.[10][11]

Mechanism of Action: Induction of Replication Catastrophe

Elimusertib's antitumor effect is primarily driven by its ability to induce "replication catastrophe" in cancer cells.[5][6] Cancer cells often exhibit high levels of replication stress due to uncontrolled proliferation. To survive this, they become highly dependent on the ATR-mediated S-phase and G2/M checkpoints to pause the cell cycle and repair DNA damage.

By inhibiting ATR, Elimusertib abrogates these critical checkpoints.[7] This forces cells with damaged DNA to proceed through the cell cycle, leading to the accumulation of extensive genomic instability and ultimately, apoptotic cell death.[5] This mechanism is particularly effective in tumors that have lost the function of other DDR proteins like ATM, a concept known as synthetic lethality.

Below is a diagram illustrating the central role of ATR in the DNA damage response and the impact of Elimusertib.

Elimusertib_Mechanism_of_Action cluster_nucleus Cell Nucleus dna_damage DNA Damage & Replication Stress atr ATR Kinase dna_damage->atr Activates chk1 CHK1 atr->chk1 Phosphorylates apoptosis Replication Catastrophe & Apoptosis atr->apoptosis cell_cycle_arrest S/G2-M Checkpoint Activation chk1->cell_cycle_arrest dna_repair DNA Repair cell_cycle_arrest->dna_repair Allows time for cell_survival Cell Survival & Genomic Stability dna_repair->cell_survival elimusertib Elimusertib elimusertib->atr Inhibits

Figure 1. Elimusertib inhibits ATR, preventing checkpoint activation and leading to apoptosis.

Experimental Protocols for Target Validation

The molecular targets and mechanism of action of Elimusertib have been characterized through a variety of in vitro and in vivo experimental techniques.

Key In Vitro Assays
  • Kinase Activity Assays: Homogeneous Time Resolved Fluorescence (HTRF)-based assays are used to measure the direct inhibitory effect of Elimusertib on the kinase activity of purified recombinant ATR protein.[11] This method provides the IC50 values for the primary target and is used to assess selectivity against a panel of other kinases.

  • Western Blotting: This technique is used to measure the phosphorylation status of downstream targets of ATR, such as CHK1 and H2AX. Inhibition of ATR activity by Elimusertib leads to a measurable decrease in the phosphorylation of these proteins, confirming target engagement within the cell.

  • Cell Viability and Proliferation Assays: Assays such as MTT, CellTiter-Glo, and crystal violet staining are employed to determine the antiproliferative effects of Elimusertib on various cancer cell lines.[2] These assays generate the IC50 values for cell growth inhibition.

  • Colony Formation Assays: This long-term assay assesses the ability of single cells to proliferate and form colonies after treatment with Elimusertib, providing insight into its cytostatic or cytotoxic effects.

  • Flow Cytometry: Used to analyze the cell cycle distribution of a cell population.[5] Treatment with Elimusertib results in a characteristic delay in S-phase progression and an increase in the sub-G1 population, which is indicative of apoptosis.[5]

  • BrdU and Comet Assays: Bromodeoxyuridine (BrdU) incorporation assays are used to measure the rate of DNA replication and S-phase progression.[5] Alkaline and neutral comet assays are used to directly visualize single- and double-stranded DNA breaks, respectively, providing direct evidence of DNA damage.[5][6]

The following diagram outlines a typical workflow for evaluating a targeted inhibitor like Elimusertib.

Experimental_Workflow start Compound Synthesis (Elimusertib) biochem Biochemical Assays start->biochem cell_based Cell-Based Assays start->cell_based kinase_assay Kinase Activity (IC50, Selectivity) biochem->kinase_assay viability Proliferation/Viability (IC50) cell_based->viability target_engagement Target Engagement (Western Blot) cell_based->target_engagement moa Mechanism of Action (Flow Cytometry, Comet Assay) cell_based->moa invivo In Vivo Models cell_based->invivo pdx Patient-Derived Xenografts (PDX) invivo->pdx clinical Clinical Trials invivo->clinical

Figure 2. A generalized workflow for the preclinical and clinical evaluation of Elimusertib.
In Vivo Models

The antitumor activity of Elimusertib has been confirmed in various preclinical in vivo models.[13][14] Studies using patient-derived xenograft (PDX) models of pediatric solid tumors have demonstrated significant antitumor effects, with Elimusertib showing stronger efficacy than some standard-of-care chemotherapies in certain cancer types like alveolar rhabdomyosarcoma.[1][13][15] These in vivo studies are crucial for evaluating the therapeutic potential, determining optimal dosing schedules, and identifying potential biomarkers of response.[13][15]

Conclusion

This compound is a potent and selective ATR inhibitor that represents a promising therapeutic strategy for cancers with inherent DNA damage response deficiencies. Its primary molecular target is ATR kinase, and its mechanism of action involves the disruption of cell cycle checkpoints, leading to replication catastrophe and apoptosis in vulnerable cancer cells. A robust set of preclinical experiments has validated its target and mechanism, paving the way for its ongoing evaluation in clinical trials for various solid tumors and lymphomas.[1][16][17] The continued investigation of Elimusertib, both as a monotherapy and in combination with other agents, holds significant potential for advancing cancer treatment.[7][18][19]

References

Methodological & Application

Elimusertib Hydrochloride: In Vitro Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only.

Introduction

Elimusertib hydrochloride (BAY-1895344) is a potent and highly selective, orally available small molecule inhibitor of Ataxia Telangiectasia and Rad3-related (ATR) kinase.[1][2] ATR is a critical serine/threonine protein kinase that plays a central role in the DNA damage response (DDR) pathway, particularly in response to replication stress.[3] By inhibiting ATR, Elimusertib disrupts DNA damage checkpoint activation, hinders DNA repair mechanisms, and can induce synthetic lethality in cancer cells with specific DNA repair deficiencies, ultimately leading to apoptosis.[3] These characteristics make Elimusertib a promising agent in oncology research, both as a monotherapy and in combination with other DNA-damaging agents.

These application notes provide detailed protocols for various in vitro assays to characterize the activity and cellular effects of this compound.

Mechanism of Action

Elimusertib selectively binds to and inhibits the kinase activity of ATR. This prevents the phosphorylation of downstream targets, most notably Checkpoint Kinase 1 (CHK1). The inhibition of the ATR-CHK1 signaling cascade abrogates cell cycle checkpoints, leading to premature mitotic entry with unrepaired DNA damage, a phenomenon known as replication catastrophe, and subsequent apoptotic cell death.

Elimusertib_Mechanism_of_Action cluster_0 DNA Damage / Replication Stress cluster_1 ATR Signaling Pathway cluster_2 Cellular Outcomes DNA_Damage Single-Strand Breaks Stalled Replication Forks ATR ATR Kinase DNA_Damage->ATR activates CHK1 CHK1 ATR->CHK1 phosphorylates pCHK1 p-CHK1 (Active) CHK1->pCHK1 Cell_Cycle_Checkpoint Cell Cycle Checkpoint (G2/M Arrest) pCHK1->Cell_Cycle_Checkpoint activates DNA_Repair DNA Repair pCHK1->DNA_Repair promotes Apoptosis Apoptosis Cell_Cycle_Checkpoint->Apoptosis prevents Cell_Viability_Decrease Decreased Cell Viability DNA_Repair->Cell_Viability_Decrease prevents Elimusertib Elimusertib HCl Elimusertib->ATR inhibits

Figure 1: Elimusertib Mechanism of Action.

Data Presentation

In Vitro Kinase Inhibitory Activity
CompoundTargetAssay FormatIC50 (nM)ATP Concentration
ElimusertibATRCell-free7N/A
ElimusertibATRHTRF3.750 nM (Km)
ElimusertibATMCell-free1420N/A
ElimusertibDNA-PKCell-free332N/A
ElimusertibPI3KCell-free3270N/A
ElimusertibmTORCell-free~427N/A

N/A: Not Applicable or Not Specified in the source.

Cellular Antiproliferative Activity
Cell LineCancer TypeAssayIC50 (nM)
HT-29Colorectal CarcinomaProliferation160
LoVoColorectal CarcinomaProliferation71
SU-DHL-8B-cell LymphomaProliferation9
MDA-MB-231Triple Negative Breast CancerWST-1~6-8 (at 72-96h)
Multiple Cell LinesVariousProliferation78 (median)

Experimental Protocols

In Vitro ATR Kinase Assay (HTRF)

This protocol describes a Homogeneous Time-Resolved Fluorescence (HTRF) assay to measure the direct inhibitory effect of Elimusertib on ATR kinase activity.

ATR_Kinase_Assay_Workflow cluster_0 Assay Preparation cluster_1 Kinase Reaction cluster_2 Detection Reagent_Prep Prepare Reagents: - Elimusertib Dilutions - ATR/ATRIP Complex - GST-p53 Substrate - ATP Dispense Dispense Reagents into 384-well plate: 1. Elimusertib/DMSO 2. ATR/ATRIP + Substrate Reagent_Prep->Dispense Initiate Initiate Reaction: Add ATP Dispense->Initiate Incubate_Kinase Incubate at RT (e.g., 30 min) Initiate->Incubate_Kinase Stop Stop Reaction: Add EDTA Incubate_Kinase->Stop Add_Detection Add HTRF Detection Reagents Stop->Add_Detection Incubate_Detection Incubate at RT (e.g., 1 hour) Add_Detection->Incubate_Detection Read_Plate Read HTRF Signal (665nm / 620nm) Incubate_Detection->Read_Plate

Figure 2: HTRF ATR Kinase Assay Workflow.

a. Materials and Reagents:

  • Human recombinant ATR/ATRIP complex

  • GST-cMyc-p53 substrate

  • ATP

  • Assay Buffer (e.g., 25 mM HEPES pH 8.0, 0.01% Brij-35, 1% Glycerol, 5 mM DTT, 1 mg/mL BSA)

  • Stop Solution (e.g., 12.5 mM HEPES pH 8.0, 250 mM EDTA)

  • HTRF Detection Buffer

  • d2-labeled anti-GST monoclonal antibody

  • Europium-labeled anti-phospho Ser15 antibody

  • This compound

  • DMSO

  • Low-volume 384-well plates

b. Procedure:

  • Prepare serial dilutions of this compound in DMSO. Further dilute the compound in the assay buffer to the desired final concentrations.

  • Add 2.5 µL of the diluted Elimusertib or DMSO (vehicle control) to the wells of a 384-well plate.

  • Prepare a master mix of the ATR/ATRIP complex and the GST-cMyc-p53 substrate in the assay buffer. Add 5 µL of this mix to each well.

  • Incubate for 15 minutes at room temperature.

  • Initiate the kinase reaction by adding 2.5 µL of ATP solution (at a concentration that is 4x the desired final concentration, e.g., near the Km for ATP).

  • Incubate the plate for 30 minutes at room temperature.

  • Stop the reaction by adding 5 µL of Stop Solution.

  • Add 5 µL of the HTRF detection reagents (d2- and Europium-labeled antibodies) diluted in HTRF Detection Buffer.

  • Incubate for 1 hour at room temperature, protected from light.

  • Read the plate on an HTRF-compatible plate reader at emission wavelengths of 665 nm and 620 nm.

c. Data Analysis:

  • Calculate the HTRF ratio: (Emission at 665 nm / Emission at 620 nm) * 10,000.

  • Plot the HTRF ratio against the logarithm of the Elimusertib concentration.

  • Determine the IC50 value by fitting the data to a four-parameter logistic curve.

Cell Viability Assay (MTT)

This assay measures the metabolic activity of cells as an indicator of cell viability.

a. Materials and Reagents:

  • Cancer cell line of interest

  • Complete cell culture medium

  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well plates

b. Procedure:

  • Seed cells in a 96-well plate at a density of 1,000-7,000 cells per well and allow them to adhere overnight.

  • Treat the cells with a serial dilution of this compound (e.g., 0-1 µmol/L) for the desired duration (e.g., 72-96 hours).

  • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 540 nm using a microplate reader.

c. Data Analysis:

  • Normalize the absorbance values to the vehicle-treated control wells.

  • Plot the percentage of cell viability against the logarithm of the Elimusertib concentration.

  • Calculate the IC50 value using non-linear regression analysis.

Western Blotting for Phospho-CHK1 (Ser345) and γ-H2AX

This protocol details the detection of ATR pathway inhibition and induction of DNA damage by monitoring the phosphorylation of CHK1 and H2AX.

Western_Blot_Workflow Cell_Treatment 1. Cell Treatment with Elimusertib +/- DNA Damaging Agent Cell_Lysis 2. Cell Lysis & Protein Quantification Cell_Treatment->Cell_Lysis SDS_PAGE 3. SDS-PAGE Cell_Lysis->SDS_PAGE Transfer 4. Protein Transfer to Membrane SDS_PAGE->Transfer Blocking 5. Blocking Transfer->Blocking Primary_Ab 6. Primary Antibody Incubation (e.g., anti-p-CHK1, anti-γ-H2AX) Blocking->Primary_Ab Secondary_Ab 7. Secondary Antibody Incubation Primary_Ab->Secondary_Ab Detection 8. Chemiluminescent Detection Secondary_Ab->Detection Analysis 9. Image Analysis and Quantification Detection->Analysis

Figure 3: Western Blot Workflow.

a. Materials and Reagents:

  • Cell lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors (e.g., PMSF, sodium orthovanadate, sodium fluoride).

  • BCA Protein Assay Kit

  • SDS-PAGE equipment and reagents

  • PVDF or nitrocellulose membrane

  • Blocking buffer (e.g., 5% BSA or non-fat dry milk in TBST)

  • Primary antibodies: anti-phospho-CHK1 (Ser345), anti-total CHK1, anti-γ-H2AX, and a loading control (e.g., anti-Actin or anti-GAPDH).

  • HRP-conjugated secondary antibodies

  • Chemiluminescence detection reagent

b. Procedure:

  • Plate cells and treat with Elimusertib at various concentrations for the desired time. A positive control treated with a DNA damaging agent (e.g., hydroxyurea) can be included.

  • Wash cells with ice-cold PBS and lyse them in ice-cold lysis buffer.

  • Determine the protein concentration of the lysates using a BCA assay.

  • Normalize protein concentrations and prepare samples for SDS-PAGE by adding Laemmli buffer and boiling.

  • Separate proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody (e.g., anti-phospho-CHK1 Ser345 or anti-γ-H2AX) overnight at 4°C.

  • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and detect the signal using a chemiluminescence reagent and an imaging system.

  • For normalization, the membrane can be stripped and re-probed with antibodies against total CHK1 and a loading control.

c. Data Analysis:

  • Quantify the band intensities for the phosphorylated protein, total protein, and loading control.

  • Calculate the ratio of the phosphorylated protein to the total protein to determine the level of activation or DNA damage.

Cell Cycle Analysis by Flow Cytometry

This protocol is for analyzing the distribution of cells in different phases of the cell cycle using propidium (B1200493) iodide (PI) staining.

a. Materials and Reagents:

  • Cancer cell line of interest

  • Complete cell culture medium

  • This compound

  • PBS

  • 70% Ethanol (B145695) (ice-cold)

  • Propidium Iodide (PI) staining solution (containing RNase A)

b. Procedure:

  • Seed cells and treat with Elimusertib for the desired time (e.g., 24-48 hours).

  • Harvest the cells by trypsinization, wash with PBS, and fix in ice-cold 70% ethanol while vortexing gently.

  • Store the fixed cells at -20°C for at least 2 hours.

  • Centrifuge the fixed cells, wash with PBS to remove the ethanol, and resuspend in PI staining solution.

  • Incubate for 30 minutes at room temperature in the dark.

  • Analyze the DNA content of the cells using a flow cytometer.

c. Data Analysis:

  • Use cell cycle analysis software (e.g., FlowJo, ModFit LT) to deconvolute the DNA content histograms.

  • Determine the percentage of cells in each phase of the cell cycle (G1, S, and G2/M).

Conclusion

The protocols outlined in these application notes provide a framework for the in vitro characterization of this compound. These assays are essential for understanding its mechanism of action, determining its potency and selectivity, and elucidating its effects on cell fate. The provided data and methodologies can serve as a valuable resource for researchers in the fields of oncology and drug development.

References

Using Elimusertib Hydrochloride in Cell Culture Studies: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Elimusertib hydrochloride (also known as BAY-1895344) is a potent and highly selective, orally available inhibitor of the Ataxia Telangiectasia and Rad3-related (ATR) kinase.[1][2][3] ATR is a critical serine/threonine protein kinase that plays a central role in the DNA Damage Response (DDR) pathway.[4][5] In response to DNA single-strand breaks and replication stress, ATR is activated and phosphorylates a cascade of downstream substrates, including Chk1, to initiate cell cycle checkpoints, promote DNA repair, and ensure genomic stability.[6][7] By inhibiting ATR, Elimusertib disrupts these crucial cellular processes, leading to the accumulation of unresolved DNA damage, cell cycle arrest, and ultimately, apoptotic cell death, particularly in cancer cells with existing DNA repair deficiencies or high levels of replication stress.[7][8][9] These application notes provide detailed protocols for utilizing this compound in various cell culture-based assays to investigate its anti-tumor effects.

Mechanism of Action

Elimusertib selectively binds to the ATP-binding pocket of ATR kinase, inhibiting its catalytic activity.[7] This leads to the suppression of downstream signaling, most notably the phosphorylation of Chk1. The inhibition of the ATR-Chk1 pathway prevents the activation of cell cycle checkpoints (S and G2/M phases), allowing cells with damaged DNA to proceed through the cell cycle, resulting in a phenomenon known as "replication catastrophe" and subsequent apoptosis.[7][8] Tumors with defects in other DDR pathways, such as those with mutations in the ATM gene, often exhibit increased reliance on ATR for survival, making them particularly sensitive to Elimusertib.[8]

Elimusertib_Mechanism_of_Action cluster_0 DNA Damage / Replication Stress cluster_1 ATR Signaling Pathway cluster_2 Cellular Outcomes DNA_Damage Single-Strand Breaks Stalled Replication Forks ATR ATR Kinase DNA_Damage->ATR activates Chk1 Chk1 ATR->Chk1 phosphorylates Checkpoint_Abrogation Checkpoint Abrogation Cell_Cycle_Checkpoints S and G2/M Checkpoints Chk1->Cell_Cycle_Checkpoints activates DNA_Repair DNA Repair Mechanisms Cell_Cycle_Checkpoints->DNA_Repair allows time for Cell_Survival Cell Survival DNA_Repair->Cell_Survival promotes Elimusertib Elimusertib (BAY-1895344) Elimusertib->ATR inhibits Elimusertib->Checkpoint_Abrogation Replication_Catastrophe Replication Catastrophe Checkpoint_Abrogation->Replication_Catastrophe leads to Apoptosis Apoptosis Replication_Catastrophe->Apoptosis induces

Caption: Elimusertib inhibits ATR kinase, leading to checkpoint abrogation and apoptosis.

Quantitative Data

The anti-proliferative activity of this compound has been evaluated across a broad range of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values vary depending on the cell line's genetic background and reliance on the ATR pathway for survival.

Cell LineCancer TypeIC50 (nM)Reference
SU-DHL-8B-cell Lymphoma9[7][10]
MDA-MB-436Breast Cancer (BRCA1 mutant)12[7]
MDA-MB-453Breast Cancer (HER2 amplified)46[8]
LoVoColorectal Cancer71[7][10]
MDA-MB-231Triple-Negative Breast Cancer100[8]
HT-29Colorectal Cancer160[7][10]
T-47DBreast Cancer (Hormone receptor-positive)650[8]

Note: IC50 values can vary between different studies and experimental conditions.

Experimental Protocols

Cell Viability Assay (MTT or SRB Assay)

This protocol is used to determine the cytotoxic effects of Elimusertib on cancer cell lines and to calculate the IC50 value.

Cell_Viability_Workflow Start Start Seed_Cells Seed cells in 96-well plates (1,000-7,000 cells/well) Start->Seed_Cells Incubate_Overnight Incubate overnight (24h) Seed_Cells->Incubate_Overnight Treat_Cells Treat with serial dilutions of This compound Incubate_Overnight->Treat_Cells Incubate_Treatment Incubate for 72-120 hours Treat_Cells->Incubate_Treatment Add_Reagent Add MTT or SRB reagent Incubate_Treatment->Add_Reagent Incubate_Reagent Incubate for 4 hours (MTT) or as per protocol (SRB) Add_Reagent->Incubate_Reagent Measure_Absorbance Measure absorbance (e.g., 540 nm for MTT) Incubate_Reagent->Measure_Absorbance Analyze_Data Calculate IC50 values Measure_Absorbance->Analyze_Data End End Analyze_Data->End

Caption: Workflow for determining cell viability after Elimusertib treatment.

Materials:

  • Cancer cell lines of interest

  • Complete cell culture medium

  • 96-well cell culture plates

  • This compound (dissolved in DMSO)[1]

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution or Sulforhodamine B (SRB) solution

  • Solubilization buffer (for MTT) or 10 mM Tris base solution (for SRB)

  • Microplate reader

Procedure:

  • Seed cells into 96-well plates at a density of 1,000 to 7,000 cells per well and incubate overnight at 37°C.[8]

  • Prepare serial dilutions of this compound in complete cell culture medium. A typical concentration range is 0 to 1 µmol/L.[8]

  • Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of Elimusertib.

  • Incubate the plates for 72 to 120 hours at 37°C.[4][8]

  • For MTT assay: Add MTT solution to each well and incubate for 4 hours at 37°C. Then, add solubilization buffer to dissolve the formazan (B1609692) crystals.[8]

  • For SRB assay: Fix the cells with trichloroacetic acid, wash, and then stain with SRB solution.[4]

  • Measure the absorbance at the appropriate wavelength using a microplate reader (e.g., 540 nm for MTT).[8]

  • Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value using appropriate software (e.g., GraphPad Prism).

Cell Cycle Analysis (Flow Cytometry)

This protocol is used to assess the effect of Elimusertib on cell cycle progression.

Materials:

  • Cancer cell lines

  • 6-well cell culture plates

  • This compound

  • Phosphate-buffered saline (PBS)

  • Ethanol (B145695) (70%, ice-cold)

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and allow them to attach overnight.

  • Treat the cells with Elimusertib at the desired concentrations (e.g., IC50 concentration) for 24 to 48 hours.

  • Harvest the cells by trypsinization and wash with PBS.

  • Fix the cells by adding them dropwise into ice-cold 70% ethanol while vortexing gently.

  • Store the fixed cells at -20°C for at least 2 hours.

  • Wash the cells with PBS and resuspend them in PI staining solution.

  • Incubate for 30 minutes at room temperature in the dark.

  • Analyze the DNA content by flow cytometry. Elimusertib treatment is expected to cause an accumulation of cells in the S-phase or G0/G1 phase, depending on the cell line.[6][8]

Apoptosis Assay (Annexin V Staining)

This protocol quantifies the induction of apoptosis by Elimusertib.

Materials:

  • Cancer cell lines

  • 6-well cell culture plates

  • This compound

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Procedure:

  • Seed and treat cells with Elimusertib as described for the cell cycle analysis.

  • Harvest both adherent and floating cells and wash them with cold PBS.

  • Resuspend the cells in 1X Binding Buffer provided in the kit.

  • Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.

  • Incubate for 15 minutes at room temperature in the dark.

  • Analyze the cells by flow cytometry within one hour. A dose-dependent increase in the Annexin V positive population indicates the induction of apoptosis.[8]

Western Blot Analysis

This protocol is used to detect changes in the expression and phosphorylation status of proteins in the ATR signaling pathway.

Western_Blot_Workflow Start Start Treat_Cells Treat cells with Elimusertib Start->Treat_Cells Lyse_Cells Lyse cells and quantify protein Treat_Cells->Lyse_Cells SDS_PAGE Separate proteins by SDS-PAGE Lyse_Cells->SDS_PAGE Transfer Transfer proteins to membrane SDS_PAGE->Transfer Block Block membrane Transfer->Block Primary_Ab Incubate with primary antibodies (e.g., p-ATR, p-Chk1, γ-H2AX) Block->Primary_Ab Secondary_Ab Incubate with HRP-conjugated secondary antibody Primary_Ab->Secondary_Ab Detect Detect signal using ECL Secondary_Ab->Detect End End Detect->End

Caption: General workflow for Western Blot analysis of ATR pathway proteins.

Materials:

  • Treated cell lysates

  • RIPA buffer with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels and running buffer

  • PVDF or nitrocellulose membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-p-ATR, anti-p-Chk1, anti-γ-H2AX, anti-caspase-3)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

Procedure:

  • After treatment with Elimusertib, lyse the cells in RIPA buffer.

  • Determine the protein concentration of the lysates.

  • Separate equal amounts of protein on an SDS-PAGE gel.

  • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and detect the protein bands using an ECL substrate and an imaging system. A decrease in p-ATR and p-Chk1 levels and an increase in γ-H2AX and cleaved caspase-3 are expected with Elimusertib treatment.[11]

References

Elimusertib Hydrochloride: Application Notes for Cancer Cell Line Screening

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only

Introduction

Elimusertib hydrochloride (BAY-1895344) is a potent and highly selective, orally available inhibitor of the Ataxia Telangiectasia and Rad3-related (ATR) kinase.[1] ATR is a critical component of the DNA Damage Response (DDR) pathway, playing a pivotal role in cell cycle checkpoint activation, DNA repair, and cell survival in response to DNA damage and replication stress.[1][2] Many cancer cells exhibit increased reliance on the ATR pathway for survival due to underlying genomic instability and replication stress, making ATR an attractive therapeutic target. Elimusertib selectively binds to and inhibits ATR activity, leading to the disruption of DNA damage repair mechanisms, cell cycle arrest, and ultimately, apoptosis in cancer cells with DDR defects.[1]

These application notes provide protocols for screening this compound against various cancer cell lines to assess its anti-proliferative and pro-apoptotic effects.

Mechanism of Action

Elimusertib functions by inhibiting the ATR kinase, a key regulator of the DNA damage response. In response to DNA damage or replication stress, ATR is activated and phosphorylates a cascade of downstream targets, including Chk1. This phosphorylation event initiates cell cycle arrest, primarily at the G2/M and intra-S phase checkpoints, allowing time for DNA repair. By inhibiting ATR, Elimusertib prevents this signaling cascade, leading to a failure to arrest the cell cycle in the presence of DNA damage. This forces cells to enter mitosis with damaged DNA, resulting in a phenomenon known as "replication catastrophe" and subsequent apoptotic cell death.[3]

Elimusertib_Mechanism_of_Action cluster_0 Normal Cell Response to DNA Damage cluster_1 Effect of Elimusertib DNA Damage DNA Damage ATR ATR DNA Damage->ATR ATR_inhibited ATR Replication Stress Replication Stress Replication Stress->ATR Chk1 Chk1 ATR->Chk1 phosphorylates Cell Cycle Arrest Cell Cycle Arrest Chk1->Cell Cycle Arrest DNA Repair DNA Repair Cell Cycle Arrest->DNA Repair Cell Survival Cell Survival DNA Repair->Cell Survival Elimusertib Elimusertib Elimusertib->ATR_inhibited inhibits Chk1_inactive Chk1 ATR_inhibited->Chk1_inactive no phosphorylation Checkpoint Failure Checkpoint Failure Chk1_inactive->Checkpoint Failure Replication Catastrophe Replication Catastrophe Checkpoint Failure->Replication Catastrophe Apoptosis Apoptosis Replication Catastrophe->Apoptosis Experimental_Workflow cluster_assays Endpoint Assays Cell_Culture Cancer Cell Line Culture Seeding Seed Cells in Multi-well Plates Cell_Culture->Seeding Treatment Treat with Elimusertib (Dose-Response) Seeding->Treatment Incubation Incubate for Specified Duration Treatment->Incubation Viability Cell Viability Assay (e.g., MTT) Incubation->Viability Clonogenic Colony Formation Assay Incubation->Clonogenic Apoptosis Apoptosis Assay (e.g., Annexin V) Incubation->Apoptosis Data_Analysis Data Analysis and IC50 Determination Viability->Data_Analysis Clonogenic->Data_Analysis Apoptosis->Data_Analysis

References

Application Notes and Protocols for Elimusertib Hydrochloride in Xenograft Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Elimusertib hydrochloride (also known as BAY 1895344) is a potent and selective inhibitor of the Ataxia Telangiectasia and Rad3-related (ATR) kinase, a critical regulator of the DNA damage response (DDR) pathway.[1] In many cancer cells, the DDR pathway is compromised, leading to a greater reliance on ATR for survival, a concept known as synthetic lethality.[1][2] Inhibition of ATR by Elimusertib disrupts DNA damage repair, induces apoptosis in tumor cells with high replication stress, and can sensitize cancer cells to other DNA-damaging agents.[3][4] Preclinical studies using xenograft models are essential for evaluating the anti-tumor efficacy, pharmacokinetics, and pharmacodynamics of Elimusertib.[1][5] This document provides detailed methodologies for establishing and utilizing xenograft models to assess the therapeutic potential of Elimusertib.

Mechanism of Action and Signaling Pathway

ATR is a serine/threonine protein kinase that plays a pivotal role in maintaining genomic integrity. It is activated in response to single-stranded DNA (ssDNA), which can arise from DNA damage or stalled replication forks.[2][6] Once activated, ATR, in complex with its partner ATRIP, initiates a signaling cascade that phosphorylates downstream targets, most notably Chk1.[2] This leads to cell cycle arrest, stabilization of replication forks, and promotion of DNA repair.[2][6] Elimusertib selectively binds to and inhibits the kinase activity of ATR, thereby abrogating these protective mechanisms and leading to catastrophic DNA damage and apoptosis in cancer cells, particularly those with underlying DDR defects such as ATM or p53 mutations.[2][4][7]

ATR_Signaling_Pathway cluster_0 DNA Damage / Replication Stress cluster_1 ATR Signaling Cascade ssDNA ssDNA ATR/ATRIP ATR/ATRIP ssDNA->ATR/ATRIP Recruits & Activates Chk1 Chk1 ATR/ATRIP->Chk1 Phosphorylates Cell Cycle Arrest Cell Cycle Arrest Chk1->Cell Cycle Arrest DNA Repair DNA Repair Chk1->DNA Repair Replication Fork Stabilization Replication Fork Stabilization Chk1->Replication Fork Stabilization Elimusertib Elimusertib Elimusertib->ATR/ATRIP Inhibits

Caption: Elimusertib inhibits the ATR kinase, a key component of the DNA damage response pathway.

Xenograft Model Experimental Protocols

The following protocols are based on established methodologies for evaluating ATR inhibitors in preclinical xenograft models.[1][3]

Cell Line-Derived Xenograft (CDX) Model Protocol

1. Cell Culture and Preparation:

  • Culture human cancer cell lines (e.g., breast cancer lines MDA-MB-231, MDA-MB-453, or pediatric solid tumor cell lines) in their appropriate growth medium until they reach 70-80% confluency.[2][3]

  • Ensure cells are in the logarithmic growth phase with high viability (>95%) before implantation.[1]

  • Harvest cells using standard trypsinization methods and resuspend them in a sterile, serum-free medium or a mixture of medium and Matrigel at a concentration of 1x10^7 to 2x10^7 cells/mL.

2. Animal Husbandry and Implantation:

  • Use immunodeficient mice, such as athymic nude (nu/nu) or SCID mice, 6-8 weeks of age.[3]

  • Allow mice to acclimatize for at least one week before any experimental procedures.[1]

  • Inject 100-200 µL of the cell suspension subcutaneously into the flank of each mouse.[6]

3. Tumor Growth Monitoring and Treatment Initiation:

  • Monitor tumor growth by measuring the length and width of the tumor with calipers 2-3 times per week.

  • Calculate tumor volume using the formula: (Length x Width²) / 2.

  • Randomize mice into treatment and control groups when tumors reach a volume of approximately 150-250 mm³.

4. Elimusertib Formulation and Administration:

  • Vehicle Preparation: A common vehicle for Elimusertib is 10% Vitamin E TPGS or 12% Captisol in sterile water, with the pH adjusted to 4 with acetic acid.[1]

  • Elimusertib Formulation: Prepare the desired concentration of Elimusertib in the chosen vehicle. For example, to achieve a 60 mg/kg dose in a 10 mL/kg dosing volume, prepare a 6 mg/mL solution.[1] Ensure complete dissolution, which may require warming to 37°C, vortexing, or sonication.[1]

  • Administration: Administer Elimusertib or vehicle control via oral gavage (PO). A typical dosing schedule is twice daily (BID) on a 3 days-on/4 days-off schedule.[5][8][9]

5. Efficacy and Pharmacodynamic Assessment:

  • Continue to monitor tumor volume and body weight throughout the study.

  • At the end of the study, or at specified time points, euthanize the animals and excise the tumors.

  • Tumor tissue can be used for pharmacodynamic analyses such as immunohistochemistry (IHC) for markers of DNA damage (e.g., γH2AX) and ATR pathway inhibition (e.g., p-Chk1), or for Western blot analysis.[3][7]

Patient-Derived Xenograft (PDX) Model Protocol

PDX models often better recapitulate the heterogeneity and molecular characteristics of human tumors.[5]

1. PDX Model Establishment:

  • Implant fresh patient tumor tissue subcutaneously into immunodeficient mice (e.g., NSG mice).[3]

  • Once the tumor reaches approximately 1,000 mm³, passage the tumor into new cohorts of mice for expansion.[3]

2. Treatment and Analysis:

  • The procedures for tumor growth monitoring, randomization, Elimusertib formulation, administration, and efficacy assessment are similar to those for CDX models.[3][7]

  • PDX models are particularly useful for investigating biomarkers of response to Elimusertib, such as mutations in DDR genes like ATM or BRCA2.[3][7]

Experimental Workflow

Xenograft_Workflow cluster_workflow Elimusertib Xenograft Study Workflow A Cell Culture / PDX Establishment B Cell Implantation in Mice A->B C Tumor Growth Monitoring B->C D Randomization into Groups C->D E Treatment with Elimusertib or Vehicle D->E F Continued Monitoring (Tumor Volume, Body Weight) E->F G Endpoint: Tumor Excision & Analysis F->G H Data Analysis (Efficacy, PD markers) G->H

Caption: A standard workflow for an in vivo xenograft study evaluating Elimusertib.

Data Presentation

The following tables summarize representative quantitative data from preclinical studies of Elimusertib in various xenograft models.

Table 1: Efficacy of Elimusertib Monotherapy in Patient-Derived Xenograft (PDX) Models of Pediatric Solid Tumors

Tumor EntityNumber of PDX ModelsElimusertib Dose and ScheduleOutcomeReference
Pediatric Solid Tumors (various)3240 mg/kg, PO, BID, 3 days-on/4 days-offReduced tumor volume growth in all models.[5][8][9]
Alveolar Rhabdomyosarcoma (ARMS)740 mg/kg, PO, BID, 3 days-on/4 days-offPronounced anti-tumor effects, outperforming standard-of-care chemotherapy.[5][8]
Ewing Sarcoma840 mg/kg, PO, BID, 3 days-on/4 days-offSignificant tumor growth inhibition.[8]
Neuroblastoma (MNA-NB and NMNA-NB)940 mg/kg, PO, BID, 3 days-on/4 days-offSignificant tumor growth inhibition.[8]

Table 2: Efficacy of Elimusertib in Breast Cancer Xenograft Models

Model TypeCell Line/PDX DetailsElimusertib Dose and ScheduleKey FindingsReference
CDXMDA-MB-23130 mg/kg and 50 mg/kg, BID, 3 days-on/4 days-offDose-dependent tumor growth inhibition; 50 mg/kg resulted in tumor size decrease.[3]
PDXGastric Cancer with ATM mutation40 mg/kgInduced regression of tumor growth.[3]
PDXBreast Cancer with BRCA2 mutation40 mg/kgDecreased tumor growth rate.[3]

Table 3: Pharmacodynamic Effects of Elimusertib in Xenograft Models

Model TypeTumor TypeAnalysis MethodPharmacodynamic MarkerResultReference
PDXVarious Solid TumorsIHCγH2AX (DNA Damage Marker)Dose-dependent increase in sensitive models.[7]
CDXEwing SarcomaIHCγH2AXAccumulation of cells with pan-nuclear γH2AX.[10]
CDXBreast CancerWestern Blotp-RPA32, γH2AXDose-dependent increase in sensitive cell lines.[3]

Conclusion

This compound has demonstrated significant anti-tumor activity in a variety of preclinical xenograft models, both as a monotherapy and in combination with other agents.[5][7] The methodologies outlined in these application notes provide a framework for the continued investigation of Elimusertib's therapeutic potential. Careful selection of xenograft models, particularly those with characterized DDR deficiencies, will be crucial for identifying patient populations most likely to benefit from ATR inhibition and for guiding the design of future clinical trials.[5][7]

References

Application Notes and Protocols for Patient-Derived Xenograft (PDX) Models in Elimusertib Hydrochloride Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Elimusertib hydrochloride (also known as BAY-1895344) is a potent and selective oral inhibitor of the Ataxia Telangiectasia and Rad3-related (ATR) kinase.[1][2][3] ATR is a critical apical kinase in the DNA Damage Response (DDR) pathway, activated by single-stranded DNA and replication stress.[4] By inhibiting ATR, Elimusertib prevents the activation of downstream signaling, leading to the disruption of DNA damage checkpoints and repair. This ultimately induces synthetic lethality and apoptosis in tumor cells with underlying DDR defects, such as mutations in genes like ATM or ATRX.[1][5][6]

Patient-Derived Xenograft (PDX) models have emerged as a superior preclinical platform for evaluating novel cancer therapeutics.[7][8][9] These models, established by implanting fresh tumor tissue from a patient directly into immunodeficient mice, maintain the histological architecture, genetic heterogeneity, and molecular signatures of the original tumor.[7][8] This high fidelity makes PDX models more predictive of clinical outcomes compared to traditional cell line-derived xenografts, rendering them an invaluable tool for studying the efficacy and mechanisms of action of targeted agents like Elimusertib.[8][10]

These application notes provide a comprehensive overview and detailed protocols for utilizing PDX models in preclinical studies of this compound.

Mechanism of Action: Elimusertib and the ATR Signaling Pathway

Elimusertib functions by selectively binding to and inhibiting the activity of ATR kinase. This action blocks the phosphorylation of downstream substrates like Checkpoint Kinase 1 (Chk1), which is essential for cell cycle checkpoint activation in response to DNA damage.[11][12] The inhibition of the ATR/Chk1 pathway prevents cell cycle arrest, forcing cells with damaged DNA to proceed through mitosis, leading to mitotic catastrophe and apoptosis.[4][12]

Elimusertib_MoA cluster_0 DNA Damage / Replication Stress cluster_1 ATR Signaling Pathway cluster_2 Elimusertib Intervention DNA_Damage ssDNA Breaks ATR ATR Kinase DNA_Damage->ATR Activates Chk1 Chk1 ATR->Chk1 Phosphorylates CellCycleArrest Cell Cycle Checkpoint (S, G2/M) Chk1->CellCycleArrest Activates DNARepair DNA Repair CellCycleArrest->DNARepair Allows time for Apoptosis Apoptosis CellCycleArrest->Apoptosis Prevents CellSurvival Cell Survival & Proliferation DNARepair->CellSurvival Elimusertib Elimusertib Elimusertib->ATR Inhibits

Figure 1: Elimusertib's Mechanism of Action in the ATR Pathway.

Efficacy of Elimusertib in Preclinical PDX Models

Multiple studies have demonstrated the potent anti-tumor activity of Elimusertib as a monotherapy in various PDX models, particularly those with mutations in DDR pathway genes.

PDX Model TypeKey Genetic Alteration(s)Dosing RegimenObserved EfficacyReference
Uterine Leiomyosarcoma (uLMS)ATRX mutation20 mg/kg, PO, BID, 3 days on/4 days offSignificant tumor growth inhibition; Prolonged median overall survival (e.g., 12.5 vs 42 days and 33 vs 60 days)[5][6]
Breast CancerNot specified40 mg/kg, PO, BID, 3 days on/4 days offSignificantly delayed tumor growth[4]
Pediatric Solid Tumors (various)N/A (broad cohort)40 mg/kg, PO, BID, 3 days on/4 days offPronounced objective response rates; Extended median progression-free survival (7 to 20 days across models)[13]
Colorectal Cancer (CRC)ATM protein low20 mg/kg, PO, daily, 2 days on/5 days off (in combo)Synergistic antitumor activity with carboplatin[14]

PO: Per os (by mouth/oral gavage); BID: Bis in die (twice a day)

Experimental Protocols

General Workflow for Elimusertib PDX Study

The overall process involves establishing the PDX model from patient tissue, expanding the tumor through passaging, randomizing tumor-bearing mice into treatment cohorts, administering the therapeutic agent, and finally, analyzing the outcomes.

PDX_Workflow cluster_analysis Ex Vivo Analysis PatientTumor 1. Obtain Fresh Patient Tumor Tissue Implantation 2. Subcutaneous Implantation into NSG Mice (P0) PatientTumor->Implantation Expansion 3. Tumor Growth & Passaging (to P1, P2...) Implantation->Expansion Cohort 4. Establish Cohort of Mice with Tumors (100-200 mm³) Expansion->Cohort Randomize 5. Randomize into Groups (Vehicle vs. Elimusertib) Cohort->Randomize Treatment 6. Drug Administration (Oral Gavage) Randomize->Treatment Monitoring 7. Monitor Tumor Volume & Body Weight (2-3x/week) Treatment->Monitoring Endpoint 8. Endpoint Analysis (Tumor Excision) Monitoring->Endpoint WB Western Blot (p-ATR, γ-H2AX) Endpoint->WB TUNEL TUNEL Assay (Apoptosis) Endpoint->TUNEL IHC Immunohistochemistry Endpoint->IHC

Figure 2: General Experimental Workflow for a PDX Study.
Protocol 1: Establishment and Expansion of PDX Models

This protocol details the initial implantation of patient tumor tissue into immunodeficient mice and subsequent passaging for cohort expansion.

Materials:

  • Fresh patient tumor tissue in a sterile collection medium (e.g., DMEM).

  • 6-8 week old immunodeficient mice (e.g., NOD-scid IL2Rgamma-null / NSG mice).

  • Sterile surgical instruments (scalpels, forceps).

  • Anesthesia (e.g., isoflurane).

  • Surgical clips or sutures.

  • Sterile PBS.

Procedure:

  • Tissue Preparation: In a sterile biosafety cabinet, wash the fresh tumor tissue with cold sterile PBS. Remove any necrotic or non-tumor tissue.

  • Fragmentation: Cut the tumor into small fragments of approximately 2-3 mm³.

  • Animal Preparation: Anesthetize the NSG mouse. Shave the fur on the flank, the intended implantation site. Sterilize the skin with an appropriate antiseptic.

  • Implantation (P0): Make a small incision (~5 mm) in the skin on the flank. Using forceps, create a subcutaneous pocket. Insert a single tumor fragment into the pocket.

  • Wound Closure: Close the incision with a surgical clip or suture.

  • Monitoring: Monitor the mice daily for the first week post-surgery for signs of distress or infection. Allow the tumor to grow. Tumors are typically considered established when they reach a volume of ~1000 mm³.

  • Passaging for Expansion: Once P0 tumors reach the target size, euthanize the mouse and aseptically excise the tumor. Process the tumor into 2-3 mm³ fragments as in step 2 and implant them into a new cohort of NSG mice to generate the P1 generation. This process can be repeated for further expansion (P2, P3).

Protocol 2: Elimusertib Efficacy Study in PDX-bearing Mice

This protocol outlines the procedure for evaluating the anti-tumor activity of Elimusertib once a cohort of mice with established PDX tumors is available.

Materials:

  • Cohort of PDX-bearing NSG mice with tumor volumes of 100-200 mm³.

  • This compound powder.

  • Vehicle for oral administration (e.g., a solution of 10% ethanol (B145695), 10% Cremophor EL, and 80% saline).

  • Oral gavage needles.

  • Digital calipers.

  • Analytical balance.

Procedure:

  • Tumor Volume Measurement: Measure the tumor length (L) and width (W) using digital calipers. Calculate the tumor volume using the formula: Volume (mm³) = (L x W²) / 2 .[15]

  • Randomization: Once tumors reach the desired starting volume (e.g., 100-200 mm³), randomize the mice into treatment and control groups (typically n=8-10 mice per group). Ensure the average tumor volume is similar across all groups.

  • Drug Preparation: Prepare the Elimusertib formulation. For example, to achieve a 20 mg/kg dose in a 20g mouse (requiring 0.4 mg), prepare a 2 mg/mL solution in the vehicle to administer a volume of 0.2 mL. The control group will receive the vehicle only.

  • Administration: Administer Elimusertib or vehicle via oral gavage according to the desired schedule (e.g., twice daily, 3 days on, 4 days off).

  • In-life Monitoring: Measure tumor volume and mouse body weight 2-3 times per week. Body weight is a key indicator of treatment toxicity.

  • Study Endpoint: The study may be concluded when tumors in the control group reach a predetermined endpoint volume (e.g., 1500-2000 mm³), or after a fixed duration. Euthanize mice according to institutional guidelines.

  • Tissue Collection: At the endpoint, excise the tumors. A portion can be snap-frozen in liquid nitrogen for biochemical analysis (Western blot) and another portion fixed in formalin for histological analysis (TUNEL).

Protocol 3: Pharmacodynamic Analysis via Western Blot

This protocol provides a method to assess the on-target effect of Elimusertib by measuring the phosphorylation of ATR substrates and markers of DNA damage.

Materials:

  • Excised and snap-frozen tumor tissue.

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.

  • Protein quantification assay (e.g., BCA assay).

  • SDS-PAGE gels and electrophoresis apparatus.

  • Transfer system (e.g., wet or semi-dry).

  • PVDF or nitrocellulose membranes.

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

  • Primary antibodies: anti-p-ATR, anti-γ-H2AX (Ser139), anti-Total H2AX, anti-β-actin (loading control).

  • HRP-conjugated secondary antibodies.

  • Chemiluminescent substrate.

  • Imaging system.

Procedure:

  • Protein Extraction: Homogenize the frozen tumor tissue in lysis buffer. Centrifuge to pellet debris and collect the supernatant containing the protein lysate.

  • Quantification: Determine the protein concentration of each lysate.

  • Electrophoresis: Load equal amounts of protein (e.g., 20-40 µg) onto an SDS-PAGE gel and run to separate proteins by size.

  • Transfer: Transfer the separated proteins to a membrane.

  • Blocking: Block the membrane for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with the desired primary antibody (e.g., anti-γ-H2AX) overnight at 4°C, diluted in blocking buffer.

  • Washing: Wash the membrane three times with TBST.

  • Secondary Antibody Incubation: Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again, apply the chemiluminescent substrate, and capture the signal using an imaging system.

  • Analysis: Quantify band intensity and normalize to the loading control (β-actin) and total protein levels (Total H2AX for γ-H2AX). A decrease in p-ATR and an increase in γ-H2AX would indicate Elimusertib activity.[6][16]

Protocol 4: Apoptosis Detection via TUNEL Assay

This protocol is for detecting DNA fragmentation, a hallmark of late-stage apoptosis, in tumor tissue sections.[4]

Materials:

  • Formalin-fixed, paraffin-embedded (FFPE) tumor tissue sections.

  • Xylene and ethanol series for deparaffinization and rehydration.

  • Proteinase K for permeabilization.

  • Commercially available TUNEL assay kit (containing TdT enzyme and labeled dUTPs).

  • Fluorescence microscope.

  • Positive control (DNase I treated slide) and negative control (no TdT enzyme).

Procedure:

  • Deparaffinization and Rehydration: Deparaffinize the FFPE tissue sections in xylene and rehydrate through a graded series of ethanol to water.

  • Permeabilization: Incubate the slides with Proteinase K to allow enzyme access to the DNA.

  • Equilibration: Rinse the slides and apply the equilibration buffer provided in the kit.

  • TdT Labeling: Prepare the TdT reaction mix and apply it to the tissue sections. Incubate in a humidified chamber at 37°C for approximately 60 minutes. This step allows the TdT to label the 3'-OH ends of fragmented DNA.[4]

  • Detection: If using a fluorescently labeled dUTP, the signal can be detected after washing. If an indirect method is used (e.g., BrdU), an additional step with a fluorescently labeled anti-BrdU antibody is required.

  • Counterstaining: Stain the nuclei with a counterstain like DAPI.

  • Imaging: Mount the slides and visualize using a fluorescence microscope. Apoptotic cells will show a fluorescent signal co-localizing with the nucleus.

  • Quantification: Count the number of TUNEL-positive cells per high-power field to quantify the level of apoptosis. Compare the percentage of apoptotic cells between the Elimusertib-treated and vehicle control groups.

References

Application Notes and Protocols: Elimusertib Hydrochloride Combination Therapy in Preclinical Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Elimusertib (BAY-1895344) is an orally available and highly selective inhibitor of the Ataxia Telangiectasia and Rad3-related (ATR) kinase.[1] ATR is a critical component of the DNA Damage Response (DDR) pathway, playing a key role in cell cycle progression, DNA repair, and overall cell survival.[1] By inhibiting ATR, elimusertib disrupts these processes, leading to the accumulation of DNA damage and subsequent apoptosis in cancer cells, particularly those with existing DDR defects.[1] Preclinical studies have demonstrated the potent antitumor activity of elimusertib both as a monotherapy and, notably, in combination with other anticancer agents, including PARP inhibitors, PI3K inhibitors, and traditional chemotherapy.[2][3][4] This document provides a detailed overview of preclinical data and experimental protocols for utilizing elimusertib in combination therapies.

Signaling Pathway Overview

Elimusertib's primary mechanism of action is the inhibition of the ATR kinase, a central regulator of the cellular response to DNA damage and replication stress. In combination with other agents, its efficacy is enhanced by targeting multiple, often complementary, cellular pathways.

Elimusertib_Combination_Signaling cluster_DDR DNA Damage Response cluster_PARPi PARP Inhibition cluster_PI3K PI3K/Akt Pathway DNA_Damage DNA Damage (e.g., from Topotecan, Cisplatin) ATR ATR DNA_Damage->ATR Chk1 Chk1 ATR->Chk1 phosphorylates Elimusertib Elimusertib Elimusertib->ATR inhibits CellCycleArrest Cell Cycle Arrest (G2/M Checkpoint) Chk1->CellCycleArrest DNARepair DNA Repair Chk1->DNARepair Apoptosis Apoptosis/ Replication Catastrophe Chk1->Apoptosis PARPi PARP Inhibitor (e.g., Niraparib) PARP PARP PARPi->PARP inhibits SSB_Repair Single-Strand Break Repair PARP->SSB_Repair SSB_Repair->Apoptosis failure leads to PI3Ki PI3K Inhibitor (e.g., Copanlisib) PI3K PI3K PI3Ki->PI3K inhibits Akt Akt PI3K->Akt Cell_Survival Cell Survival & Proliferation Akt->Cell_Survival Cell_Survival->Apoptosis inhibition promotes

Caption: Synergistic mechanisms of Elimusertib combination therapies.

Quantitative Data from Preclinical Models

The following tables summarize the antitumor efficacy of elimusertib in combination with various agents in preclinical patient-derived xenograft (PDX) and cell line models.

Table 1: Elimusertib in Combination with a PI3K Inhibitor (Copanlisib)
Model TypeCombinationOutcome MeasureResultReference
Lymphoma Cell LinesElimusertib + CopanlisibIn vitro synergySynergistic antitumor effect observed in all 12 tested cell lines (DLBCL, MCL, MZL).[3]
ABC DLBCL Xenograft (RI-1)Elimusertib + CopanlisibIn vivo efficacyCombination was superior to single agents; associated with increased apoptosis and DNA damage (γH2AX).[3]
PDX Models (Various)Elimusertib + CopanlisibEvent-Free Survival (EFS-2)Enhanced EFS-2 compared to monotherapy in 3 out of 11 models tested.[2][5]
Table 2: Elimusertib in Combination with a PARP Inhibitor (Niraparib)
Model TypeCombinationOutcome MeasureResultReference
PARP-resistant PDX ModelsElimusertib + NiraparibAntitumor ActivityEnhanced antitumor activity compared with single agents.[2][5]
Advanced Solid Tumors/Ovarian CancerElimusertib + NiraparibClinical Trial (Phase 1b)Ongoing study to determine optimal dose, tolerability, and efficacy.[6]
Table 3: Elimusertib in Combination with Chemotherapy
Model TypeCombinationAgentOutcome MeasureResultReference
Advanced Solid TumorsElimusertib + TopotecanTopotecanPhase Ia StudyRecommended Phase 2 Dose (RP2D) established; disease control rate of 43%.[4]
Advanced Solid TumorsElimusertib + CisplatinCisplatinPhase I TrialCombination not supported for further examination due to dose-limiting toxicities without robust efficacy.[7]
Pediatric Solid Tumor PDXElimusertib vs. SoC ChemotherapyVariousIn vivo efficacyElimusertib outperformed standard of care chemotherapy, particularly in alveolar rhabdomyosarcoma PDX models.[8][9][10]

Experimental Protocols

Detailed methodologies for key experiments are provided below. These protocols are synthesized from multiple preclinical studies investigating elimusertib.

In Vivo Antitumor Efficacy in Xenograft Models

This protocol outlines a general procedure for assessing the in vivo efficacy of elimusertib combination therapy in patient-derived xenograft (PDX) or cell-line-derived xenograft (CDX) models.

In_Vivo_Workflow cluster_setup Model Establishment cluster_treatment Treatment Phase cluster_analysis Data Analysis start Implant tumor fragments or cells into immunocompromised mice monitor_growth Monitor tumor growth until a specified volume is reached start->monitor_growth randomize Randomize mice into treatment groups (n=3-8 per group) monitor_growth->randomize treat Administer therapies: - Vehicle Control - Elimusertib Monotherapy - Combination Agent Monotherapy - Elimusertib Combination Therapy randomize->treat monitor_mice Monitor body weight and tumor volume regularly treat->monitor_mice for the duration of the study endpoints Determine endpoints: - Tumor Growth Inhibition (TGI) - Event-Free Survival (EFS) - Partial/Complete Response (PR/CR) monitor_mice->endpoints pharmacodynamics Optional: Collect tumors for pharmacodynamic analysis (IHC, WB) monitor_mice->pharmacodynamics end Statistical analysis and interpretation of results endpoints->end pharmacodynamics->end

Caption: General workflow for in vivo xenograft studies.

1. Animal Models and Tumor Implantation:

  • Animals: Immunocompromised mice (e.g., Crl:NMRI-Foxn1nu or NOD.Cg-Prkdcscid Il2rgtm1Wjl/SzJ) are typically used.
  • Implantation: For PDX models, tumor fragments are serially transplanted subcutaneously into the flank of the mice.[11] For CDX models, a suspension of cancer cells (e.g., 1 x 10^6 to 1 x 10^7 cells) in a suitable medium (e.g., Matrigel) is injected subcutaneously.

2. Treatment Administration:

  • Randomization: Once tumors reach a predetermined volume (e.g., 100-200 mm³), mice are randomized into treatment cohorts.
  • Dosing (Example): Elimusertib is often administered orally (p.o.) at doses ranging from 20 to 50 mg/kg, twice daily (BID), on a schedule such as 3 days on/4 days off.[2][12] Combination agents are administered according to their established preclinical protocols.
  • Vehicle: Elimusertib can be formulated in a vehicle such as a mixture of 10% ethanol, 30% polyethylene (B3416737) glycol 400, and 60% water.

3. Efficacy Assessment:

  • Tumor Volume: Tumor dimensions are measured regularly (e.g., 2-3 times per week) with calipers, and volume is calculated using the formula: (Length x Width²) / 2.
  • Body Weight: Monitored as an indicator of toxicity.
  • Endpoints: Efficacy is determined by metrics such as change in tumor volume from baseline, event-free survival (time for tumor volume to double), and response rates (Partial Response: ≥30% decrease in tumor volume; Progressive Disease: ≥20% increase in tumor volume).[2][5]

4. Pharmacodynamic Analysis:

  • Tumors can be harvested at specific time points post-treatment for analysis of biomarkers such as γH2AX (a marker of DNA damage) by immunohistochemistry (IHC) or western blot.[2]

In Vitro Cell Viability Assay (MTT or similar)

This protocol is for determining the cytotoxic or cytostatic effects of elimusertib in combination with another agent on cancer cell lines.

1. Cell Plating:

  • Seed cancer cells in 96-well plates at a density that allows for logarithmic growth over the course of the experiment (e.g., 1,000-5,000 cells per well).
  • Allow cells to adhere for 24 hours.

2. Drug Treatment:

  • Prepare serial dilutions of elimusertib and the combination agent.
  • Treat cells with a matrix of concentrations of both drugs to assess monotherapy and combination effects. Include a vehicle-only control (e.g., DMSO).
  • Incubate for a specified period (e.g., 72-96 hours).

3. Viability Assessment:

  • Add a viability reagent such as MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or a ready-to-use reagent like CellTiter-Glo®.
  • Incubate according to the manufacturer's instructions.
  • Measure the absorbance or luminescence using a plate reader.

4. Data Analysis:

  • Normalize the data to the vehicle-treated control wells.
  • Calculate IC50 values for each agent.
  • Use software such as CompuSyn to calculate a Combination Index (CI), where CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.

Western Blot Analysis for Pharmacodynamic Markers

This protocol is for detecting changes in protein expression and phosphorylation states following treatment.

1. Protein Extraction:

  • Treat cells in culture with elimusertib, the combination agent, or the combination for a specified time.
  • Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.
  • For tumor tissue, homogenize the tissue in lysis buffer.
  • Quantify protein concentration using a BCA or Bradford assay.

2. SDS-PAGE and Transfer:

  • Denature an equal amount of protein from each sample (e.g., 20-40 µg) by boiling in Laemmli buffer.
  • Separate proteins by size on a polyacrylamide gel (SDS-PAGE).
  • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

3. Immunoblotting:

  • Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.
  • Incubate the membrane with a primary antibody against the target of interest (e.g., p-Chk1, γH2AX, cleaved PARP, Akt pS473) overnight at 4°C.[2][13]
  • Wash the membrane with TBST.
  • Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
  • Wash the membrane again with TBST.

4. Detection:

  • Apply an enhanced chemiluminescence (ECL) substrate to the membrane.
  • Visualize the protein bands using a chemiluminescence imaging system.
  • Use a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading.

References

Application Notes and Protocols: Combining Elimusertib Hydrochloride with Chemotherapy Agents

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Elimusertib (also known as BAY 1895344, and formerly as M6620 or VX-970) is a potent, first-in-class, selective inhibitor of the Ataxia Telangiectasia and Rad3-related (ATR) protein kinase.[1][2] ATR is a critical regulator of the DNA Damage Response (DDR), a network of signaling pathways that maintains genomic integrity.[3][4] Many chemotherapy agents function by inducing DNA damage and replication stress, which in turn activates the ATR pathway to arrest the cell cycle and facilitate DNA repair.[4][5]

Cancer cells, particularly those with existing defects in other DDR pathways (like ATM loss), often have a heightened reliance on the ATR signaling pathway for survival.[1] By inhibiting ATR, Elimusertib prevents the repair of chemotherapy-induced DNA damage, leading to an accumulation of genomic instability and ultimately promoting cancer cell death through a mechanism known as synthetic lethality.[1][4] This approach aims to potentiate the efficacy of standard DNA-damaging chemotherapies and overcome resistance.[6] Preclinical and clinical studies have demonstrated that combining Elimusertib with agents like platinum-based compounds, gemcitabine (B846), and topoisomerase inhibitors results in synergistic antitumor effects across various cancer types.[1][6][7]

A critical finding from preclinical research is that the timing of administration is crucial for optimal efficacy; the strongest synergistic effects are observed when Elimusertib is administered 12-24 hours after the DNA-damaging agent, which corresponds to the peak of ATR activation.[1][8]

Data Presentation: Summary of Combination Studies

Table 1: Clinical Trials of Elimusertib (or its equivalents M6620/Berzosertib) with Chemotherapy
PhaseCombination Agent(s)Cancer Type(s)Recommended Phase 2 Dose (RP2D) / MTDKey Efficacy/OutcomeKey Dose-Limiting Toxicities (DLTs)Reference(s)
Phase ICarboplatinAdvanced Solid TumorsM6620 : 90 mg/m² (Days 2, 9) with Carboplatin : AUC 5 (Day 1) in 21-day cycles.Well-tolerated with preliminary antitumor activity.Mechanism-based myelosuppression leading to dose delays.[1]
Phase IGemcitabineAdvanced Solid TumorsBerzosertib : 210 mg/m² (Days 2, 9) with Gemcitabine : 1000 mg/m² (Days 1, 8) in 21-day cycles.Well-tolerated with preliminary efficacy; most patients achieved partial response or stable disease.Not specified in detail, but RP2D was established.[2][9]
Phase IGemcitabine + Cisplatin (B142131)Advanced Solid TumorsRP2D not determined for the triplet combination.Most patients achieved partial response or stable disease.Three patients experienced DLTs.[2]
Phase IaTopotecan (B1662842)Refractory Advanced Solid TumorsElimusertib : 20 mg Daily (Days 2, 5) with Topotecan : 1 mg/m² IV (Days 1-5) in 21-day cycles.Disease control rate of 43%. Median PFS of 3.45 months in the RP2D cohort.Myelotoxicity, pancytopenia.[10][11][12]
Phase IbCisplatinAdvanced Solid TumorsElimusertib : 20 mg once (Day 2) with Cisplatin : 30 mg/m² (Days 1, 8) in 21-day cycles.1 partial response (10%), 5 stable disease (50%). Further evaluation not warranted due to toxicity.Creatinine increase, hypokalemia, febrile neutropenia, thrombocytopenia.[13][14]
Phase IIGemcitabinePlatinum-Resistant Ovarian CancerNot specified.Longer Progression-Free Survival (PFS) with the combination vs. gemcitabine alone.Not specified.[1][15]
Table 2: Preclinical (In Vivo) Efficacy of Elimusertib (VX-970) with Chemotherapy
Combination AgentCancer ModelKey Efficacy ResultsReference(s)
Irinotecan (B1672180)Colorectal Cancer Xenograft (COLO205)Combination with 20 mg/kg irinotecan led to substantial tumor regression (55% at nadir). VX-970 alone had no effect.[7]
CisplatinPatient-Derived Lung XenograftsDramatically enhanced cisplatin efficacy, leading to complete tumor growth inhibition in 3 cisplatin-insensitive models and durable regression in a sensitive model.[5][6]
Multiple AgentsMouse Xenograft ModelsDemonstrated synergistic antitumor efficacy with multiple chemotherapeutics, often resulting in marked tumor growth inhibition or regression.[1]

Mandatory Visualizations

G cluster_0 DNA Damage & Replication Stress cluster_1 ATR Signaling Pathway cluster_2 Therapeutic Intervention & Outcome Chemo Chemotherapy (e.g., Cisplatin, Gemcitabine) Damage DNA Lesions & Stalled Replication Forks Chemo->Damage ATR ATR Kinase Activation Damage->ATR Chk1 Chk1 Phosphorylation ATR->Chk1 Repair Cell Cycle Arrest & DNA Repair Chk1->Repair Apoptosis Replication Catastrophe & Apoptosis Chk1->Apoptosis Pathway Blocked Survival Tumor Cell Survival Repair->Survival Elimusertib Elimusertib (ATR Inhibitor) Elimusertib->ATR Inhibition

Caption: Elimusertib blocks the ATR signaling pathway to induce cancer cell death.

G cluster_invitro In Vitro Analysis cluster_invivo In Vivo Efficacy A 1. Cell Viability Assay (Dose-Response Curves) B 2. Synergy Calculation (Combination Index) A->B C 3. Mechanism Validation (Immunoblot for p-Chk1) B->C D 4. Xenograft Model Establishment C->D Promising Synergy E 5. Combination Treatment (Chemo followed by Elimusertib) D->E F 6. Tumor Growth Measurement & Efficacy Assessment E->F

Caption: Experimental workflow for evaluating Elimusertib combination therapy.

G NormalCell Normal Cell Viability Viability NormalCell->Viability Functional DDR CancerCell Cancer Cell Chemo Chemotherapy (DNA Damage) CancerCell->Chemo Elimusertib Elimusertib (ATR Inhibition) Chemo->Elimusertib Chemo->Viability ATR-mediated Repair Apoptosis Synthetic Lethality (Cell Death) Elimusertib->Apoptosis

Caption: The logical basis of synthetic lethality with Elimusertib and chemotherapy.

Experimental Protocols

Protocol 1: In Vitro Cell Viability and Synergy Analysis

This protocol details how to assess the synergistic effect of Elimusertib and a chemotherapy agent on cancer cell lines using a luminescence-based cell viability assay.

Materials:

  • Cancer cell line of interest

  • Complete growth medium (e.g., RPMI-1640 + 10% FBS)

  • 96-well flat-bottom, opaque-walled cell culture plates

  • Elimusertib hydrochloride

  • Chemotherapeutic agent (e.g., Cisplatin, Gemcitabine)

  • Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)

  • Luminometer plate reader

  • DMSO (for drug vehicle control)

Procedure:

  • Cell Seeding:

    • Culture cells to ~80% confluency.

    • Trypsinize, count, and resuspend cells in a complete medium.

    • Seed 1,000-5,000 cells per well in a 96-well plate (100 µL volume) and allow them to adhere for 24 hours in a 37°C, 5% CO₂ incubator.[4]

  • Drug Preparation:

    • Prepare stock solutions of Elimusertib and the chemotherapy agent in DMSO.

    • Create a matrix of serial dilutions for both drugs in a complete medium. For combination wells, the final concentration of each drug should be consistent with its single-agent concentration in the matrix. Include vehicle-only (DMSO) control wells.

  • Cell Treatment:

    • Carefully remove the medium from the wells.

    • Add 100 µL of the prepared drug dilutions (or vehicle control) to the appropriate wells.

    • Incubate the plate for 72-96 hours.[16]

  • Viability Measurement:

    • Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.

    • Add CellTiter-Glo® reagent to each well according to the manufacturer's instructions (typically a volume equal to the culture medium volume).

    • Mix contents on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Measure luminescence using a plate reader.[16]

  • Data Analysis:

    • Normalize the raw luminescence data to the vehicle-treated control wells to determine the percent viability.

    • Plot dose-response curves and calculate IC50 values for each agent alone using non-linear regression software (e.g., GraphPad Prism).

    • Use specialized software (e.g., CompuSyn) to analyze the combination data and calculate the Combination Index (CI). A CI value < 1 indicates synergy , CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.[4]

Protocol 2: Pharmacodynamic Analysis by Immunoblotting

This protocol assesses the inhibition of ATR activity by measuring the phosphorylation of its direct downstream target, Chk1 (at Ser345).

Materials:

  • 6-well cell culture plates

  • Treated cells (from a scaled-up version of Protocol 1)

  • Ice-cold Phosphate-Buffered Saline (PBS)

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels, running buffer, and transfer buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies: Rabbit anti-phospho-Chk1 (Ser345), Rabbit anti-total Chk1, Mouse anti-β-Actin

  • HRP-conjugated secondary antibodies (anti-rabbit, anti-mouse)

  • Enhanced Chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

Procedure:

  • Cell Treatment and Lysis:

    • Seed cells in 6-well plates.

    • Treat cells with the chemotherapy agent for 12-24 hours to induce DNA damage, followed by co-treatment with Elimusertib for 2-4 hours.[8]

    • Wash cells twice with ice-cold PBS and lyse them with 100-200 µL of RIPA buffer.[4]

    • Scrape and collect the lysate, then centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.

  • Protein Quantification:

    • Determine the protein concentration of each supernatant using the BCA assay according to the manufacturer's protocol.[4]

  • SDS-PAGE and Western Blot:

    • Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and perform electrophoresis.

    • Transfer the separated proteins to a PVDF membrane.[4]

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies (e.g., anti-p-Chk1, 1:1000 dilution) overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash again three times with TBST.

  • Imaging and Analysis:

    • Apply the ECL substrate to the membrane.

    • Capture the chemiluminescent signal using an imaging system.[4]

    • Re-probe the membrane for total Chk1 and β-Actin (loading control). A significant decrease in the p-Chk1 signal relative to total Chk1 in the combination-treated sample indicates successful ATR inhibition.[6]

Protocol 3: In Vivo Xenograft Efficacy Study

This protocol provides a framework for evaluating the combination of Elimusertib and chemotherapy in a mouse xenograft model.

Materials:

  • Immunocompromised mice (e.g., SCID or NOD/SCID)

  • Cancer cells for implantation

  • This compound

  • Chemotherapy agent

  • Appropriate vehicles for drug formulation (e.g., for Elimusertib: 60% PEG 400, 30% water, 10% ethanol)[17]

  • Calipers for tumor measurement

Procedure:

  • Tumor Implantation:

    • Subcutaneously inject a suspension of cancer cells (e.g., 5 x 10⁶ cells in Matrigel) into the flank of each mouse.

    • Allow tumors to grow to a palpable, measurable size (e.g., 150-250 mm³).[7]

  • Randomization and Dosing Formulation:

    • Randomize mice into treatment groups (e.g., Vehicle, Chemotherapy alone, Elimusertib alone, Combination).

    • Prepare fresh drug formulations on each day of dosing.

  • Treatment Administration:

    • Administer treatments according to a defined schedule. Based on preclinical evidence, a synergistic schedule would be:

      • Day 1: Administer chemotherapy (e.g., Cisplatin 3 mg/kg, IP).[6]

      • Day 2 (24h later): Administer Elimusertib (e.g., 40-60 mg/kg, oral gavage).[7][17]

    • Repeat this cycle as defined by the study design (e.g., once weekly for 3-4 weeks).

  • Monitoring and Measurement:

    • Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume (Volume = 0.5 x Length x Width²).

    • Monitor mouse body weight and overall health as indicators of toxicity.

  • Endpoint and Analysis:

    • The study endpoint may be a fixed time point or when tumors reach a maximum ethical size.

    • Compare the average tumor growth inhibition between the treatment groups. The combination group is expected to show significantly greater tumor growth inhibition or regression compared to either single-agent group.[5][6]

References

Application Notes and Protocols: Elimusertib Hydrochloride and Immunotherapy Combination Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Elimusertib hydrochloride (BAY-1895344) is a potent and selective inhibitor of the Ataxia Telangiectasia and Rad3-related (ATR) kinase, a critical component of the DNA Damage Response (DDR) pathway. Preclinical and clinical investigations are exploring the synergistic potential of Elimusertib with immunotherapy, particularly immune checkpoint inhibitors. The rationale for this combination lies in the ability of ATR inhibitors to induce immunogenic cell death and modulate the tumor microenvironment, potentially transforming "cold" tumors into "hot" tumors that are more responsive to immunotherapy. This document provides a summary of available data from combination studies and detailed protocols for key experimental assays.

Data Presentation

Clinical Studies

A phase 1b clinical trial (NCT04095273) evaluated the safety and efficacy of Elimusertib in combination with the anti-PD-1 antibody pembrolizumab (B1139204) in patients with advanced solid tumors. While the study is complete, full results have not yet been formally published. A summary from the UK's Health Research Authority for 56 participants indicates that the highest dose of Elimusertib administered was 40 mg twice daily. However, a recommended Phase 2 dose for the combination with pembrolizumab could not be established. Key outcome measures of the trial included Objective Response Rate (ORR) and Disease Control Rate (DCR), though specific data are not yet publicly available.

Another clinical trial (NCT03188965) investigating Elimusertib as a monotherapy in 143 patients with advanced solid tumors carrying DDR defects provides some insight into its single-agent activity. In this study, a clinical benefit with disease control for at least 16 weeks was observed in approximately 35% of patients.[1] Durable objective responses were seen across various cancer types.[1] Notably, in patients with advanced ovarian cancer, including those resistant to platinum-based therapy and PARP inhibitors, 27.8% experienced a durable clinical benefit lasting more than 6 months.[1] For patients with ATM loss, the best overall response included partial responses in 8.9% and stable disease in approximately 56%, with a durable clinical benefit of over 6 months in 26.5% of patients.[1]

Table 1: Elimusertib Monotherapy Efficacy Data from NCT03188965

Patient PopulationEfficacy EndpointResult
Advanced Solid Tumors with DDR Defects (n=143)Disease Control Rate (≥16 weeks)~35%
Advanced Ovarian CancerDurable Clinical Benefit (>6 months)27.8%
Tumors with ATM lossPartial Response8.9%
Stable Disease~56%
Durable Clinical Benefit (>6 months)26.5%
Preclinical Studies

Preclinical studies have provided a strong rationale for combining Elimusertib with immunotherapy, primarily through the activation of the cGAS-STING (cyclic GMP-AMP synthase-stimulator of interferon genes) pathway, which enhances anti-tumor immunity.

A study investigating the combination of the ATR inhibitor ceralasertib with an anti-PD-L1 antibody in mouse tumor models demonstrated a CD8+ T-cell dependent antitumor activity.[2] Intermittent dosing of the ATR inhibitor reshaped the tumor immune microenvironment, leading to an upregulation of the type I interferon pathway.[2]

Another preclinical study in castration-resistant prostate cancer (CRPC) models showed that Elimusertib destabilized the PD-L1 protein by repressing ATR-CHK1 signaling.[3] The combination of Elimusertib with an anti-PD-L1 antibody resulted in robust immune activation and a synergistic, T-cell-dependent therapeutic response.[3]

Table 2: Summary of Key Preclinical Findings

ATR InhibitorCombination AgentCancer ModelKey Findings
ElimusertibAnti-PD-L1Castration-Resistant Prostate CancerDestabilization of PD-L1, robust immune activation, synergistic T-cell dependent therapeutic response.[3]
CeralasertibAnti-PD-L1Mouse Tumor ModelsCD8+ T-cell dependent antitumor activity, upregulation of type I interferon pathway.[2]

Signaling Pathways and Experimental Workflows

ATR-STING Signaling Pathway in Cancer Immunotherapy

The combination of Elimusertib and immunotherapy leverages the interplay between DNA damage response and innate immunity. Inhibition of ATR by Elimusertib leads to an accumulation of DNA damage and the formation of micronuclei, which can activate the cGAS-STING pathway. This, in turn, triggers the production of type I interferons and other pro-inflammatory cytokines, leading to the recruitment and activation of immune cells, such as CD8+ T-cells, within the tumor microenvironment.

ATR_STING_Pathway cluster_tumor_cell Tumor Cell cluster_dna_damage cluster_tme Tumor Microenvironment Elimusertib Elimusertib ATR ATR Elimusertib->ATR inhibits DNA_Damage DNA Damage Accumulation Micronuclei Micronuclei Formation DNA_Damage->Micronuclei cGAS cGAS Micronuclei->cGAS activates STING STING cGAS->STING activates Type_I_IFN Type I Interferons STING->Type_I_IFN induces production Immune_Cells Immune Cell Recruitment & Activation (e.g., CD8+ T-cells) Type_I_IFN->Immune_Cells Anti_Tumor_Immunity Enhanced Anti-Tumor Immunity Immune_Cells->Anti_Tumor_Immunity Experimental_Workflow cluster_invitro In Vitro Analysis cluster_invivo In Vivo Analysis Cell_Culture Cancer Cell Lines & Immune Cells Treatment_In_Vitro Treat with Elimusertib +/- Anti-PD-1/PD-L1 Cell_Culture->Treatment_In_Vitro STING_Assay STING Pathway Activation Assay Treatment_In_Vitro->STING_Assay Cytokine_Analysis Cytokine Profiling (ELISA, Luminex) Treatment_In_Vitro->Cytokine_Analysis Mouse_Model Syngeneic Mouse Tumor Model Treatment_In_Vivo Treat with Elimusertib +/- Anti-PD-1/PD-L1 Mouse_Model->Treatment_In_Vivo Tumor_Growth Monitor Tumor Growth & Survival Treatment_In_Vivo->Tumor_Growth TME_Analysis Tumor Microenvironment Analysis (Flow Cytometry, IHC) Treatment_In_Vivo->TME_Analysis

References

Application Notes and Protocols for Western Blot Analysis of ATR Signaling in Response to Elimusertib Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing Western blot analysis to investigate the effects of Elimusertib hydrochloride, a potent and selective ATR kinase inhibitor, on the ATR signaling pathway. The protocols and data presented are intended to assist researchers in academic and industrial settings in their study of DNA damage response (DDR) and the development of novel cancer therapeutics.

Introduction to this compound and ATR Signaling

This compound (also known as BAY-1895344) is an orally available small molecule inhibitor of the Ataxia Telangiectasia and Rad3-related (ATR) kinase.[1][2] ATR is a critical regulator of the DNA damage response, a network of signaling pathways essential for maintaining genomic integrity.[3] In response to DNA damage and replication stress, ATR activates downstream signaling cascades, most notably through the phosphorylation of its substrate, Checkpoint Kinase 1 (CHK1), to initiate cell cycle arrest and promote DNA repair.[4][5] Many cancer cells exhibit increased reliance on the ATR pathway for survival due to underlying genomic instability and defects in other DDR pathways, making ATR an attractive therapeutic target.[3]

Elimusertib selectively binds to and inhibits the catalytic activity of ATR, thereby preventing ATR-mediated signaling.[2][6] This disruption of the DNA damage checkpoint can lead to the accumulation of DNA damage, cell cycle dysregulation, and ultimately, apoptosis in cancer cells.[4][7] Western blot analysis is a fundamental technique to elucidate the molecular mechanism of Elimusertib by monitoring the phosphorylation status and expression levels of key proteins within the ATR signaling cascade.

Key Biomarkers in the ATR Signaling Pathway for Western Blot Analysis:

  • p-ATR (Ser428): Autophosphorylation of ATR at Serine 428 is an indicator of its activation.[8]

  • ATR: Total ATR protein levels can be assessed to ensure that changes in p-ATR are not due to altered protein expression.

  • p-CHK1 (Ser345): Phosphorylation of CHK1 at Serine 345 is a direct and well-established downstream marker of ATR activity.[9][10] A decrease in p-CHK1 levels is a primary indicator of Elimusertib's inhibitory effect.

  • CHK1: Total CHK1 levels are measured as a control for p-CHK1 levels.

  • γ-H2AX (p-H2AX Ser139): Phosphorylation of the histone variant H2AX at Serine 139 is a sensitive marker of DNA double-strand breaks.[7] Inhibition of ATR can lead to an accumulation of DNA damage, resulting in increased γ-H2AX levels.

  • Cleaved PARP: An increase in cleaved Poly (ADP-ribose) polymerase is an indicator of apoptosis.

Experimental Protocols

Cell Culture and Treatment with this compound
  • Cell Seeding: Plate cancer cell lines of interest (e.g., MDA-MB-231, MDA-MB-453) in 6-well or 10 cm dishes at a density that will allow them to reach 70-80% confluency at the time of harvest.

  • Elimusertib Preparation: Prepare a stock solution of this compound in an appropriate solvent, such as DMSO.[1] Further dilute the stock solution in complete cell culture medium to achieve the desired final concentrations. A typical concentration range for in vitro studies is 1 nM to 10 µM.[3]

  • Treatment: Treat the cells with varying concentrations of Elimusertib or a vehicle control (e.g., DMSO) for the desired duration (e.g., 24, 48, 72, or 96 hours).[4]

Protein Extraction
  • Cell Lysis: After treatment, wash the cells twice with ice-cold Phosphate-Buffered Saline (PBS).

  • Add an appropriate volume of ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitors to each well or dish.

  • Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

  • Incubate the lysate on ice for 30 minutes, with vortexing every 10 minutes.

  • Centrifugation: Centrifuge the lysate at 14,000 rpm for 15 minutes at 4°C to pellet the cell debris.

  • Supernatant Collection: Carefully transfer the supernatant containing the soluble protein to a new pre-chilled tube.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay kit according to the manufacturer's instructions.

Western Blot Analysis
  • Sample Preparation: Mix an equal amount of protein (typically 20-40 µg) from each sample with 4x Laemmli sample buffer and boil at 95-100°C for 5-10 minutes to denature the proteins.

  • SDS-PAGE: Load the denatured protein samples onto a polyacrylamide gel (e.g., 4-12% Bis-Tris gel). Run the gel at a constant voltage until the dye front reaches the bottom.

  • Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane using a wet or semi-dry transfer system.

  • Blocking: Block the membrane with 5% non-fat dry milk or Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature with gentle agitation.[3]

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the target proteins (e.g., anti-p-CHK1 Ser345, anti-CHK1, anti-γ-H2AX, anti-ATR, anti-p-ATR, anti-cleaved PARP, and a loading control like β-actin or GAPDH) diluted in blocking buffer overnight at 4°C with gentle agitation.[4][7][9]

  • Washing: Wash the membrane three times for 10 minutes each with TBST.

  • Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit IgG or anti-mouse IgG) diluted in blocking buffer for 1 hour at room temperature.

  • Washing: Wash the membrane three times for 10 minutes each with TBST.

  • Detection: Add an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.

  • Densitometry Analysis: Quantify the band intensities using image analysis software (e.g., ImageJ). Normalize the intensity of the target proteins to the loading control.

Data Presentation

The following tables summarize the expected quantitative changes in key ATR signaling proteins following treatment with this compound, based on published findings.

Table 1: Effect of Elimusertib on ATR Signaling Pathway Proteins in MDA-MB-231 and MDA-MB-453 Breast Cancer Cells

Target ProteinCell LineElimusertib ConcentrationTreatment DurationChange in Protein LevelReference
p-CHK1 (S345)MDA-MB-2316 nM, 8 nM72h, 96hDecreased[4]
ATRMDA-MB-2316 nM, 8 nM72h, 96hDecreased[4]
γ-H2AXMDA-MB-231Dose-dependentNot SpecifiedIncreased[7]
p-RPA32MDA-MB-231Dose-dependentNot SpecifiedIncreased[7]
p-CHK1 (S345)MDA-MB-453Dose-dependentNot SpecifiedDecreased[7]
γ-H2AXMDA-MB-453Dose-dependentNot SpecifiedIncreased[7]
p-RPA32MDA-MB-453Dose-dependentNot SpecifiedIncreased[7]

Table 2: Effect of Elimusertib on Cell Cycle and Apoptosis-Related Proteins in MDA-MB-231 Cells

Target ProteinElimusertib ConcentrationTreatment DurationChange in Protein LevelReference
Cyclin B6 nM, 8 nM72h, 96hUpregulated[4]
p-Cdc26 nM, 8 nM72h, 96hDecreased[4]
p-Rb6 nM, 8 nM72h, 96hDecreased[4]
Cyclin D6 nM, 8 nM96hUpregulated[4]

Visualizations

ATR_Signaling_Pathway cluster_nucleus Nucleus DNA_Damage DNA Damage / Replication Stress ATR ATR DNA_Damage->ATR activates CHK1 CHK1 ATR->CHK1 phosphorylates pCHK1 p-CHK1 (S345) CHK1->pCHK1 CellCycleArrest Cell Cycle Arrest pCHK1->CellCycleArrest induces DNARepair DNA Repair pCHK1->DNARepair promotes Apoptosis Apoptosis Elimusertib Elimusertib Elimusertib->ATR inhibits

Caption: ATR signaling pathway and the inhibitory action of Elimusertib.

Western_Blot_Workflow A Cell Culture & Elimusertib Treatment B Protein Extraction (Lysis & Quantification) A->B C SDS-PAGE B->C D Protein Transfer (to PVDF membrane) C->D E Blocking D->E F Primary Antibody Incubation E->F G Secondary Antibody Incubation F->G H Detection (Chemiluminescence) G->H I Data Analysis (Densitometry) H->I

Caption: Experimental workflow for Western Blot analysis.

Elimusertib_MoA Elimusertib Elimusertib ATR_Inhibition ATR Kinase Inhibition Elimusertib->ATR_Inhibition pCHK1_Decrease Decreased p-CHK1 ATR_Inhibition->pCHK1_Decrease Checkpoint_Abrogation Checkpoint Abrogation pCHK1_Decrease->Checkpoint_Abrogation DNA_Damage_Accumulation DNA Damage Accumulation (Increased γ-H2AX) Checkpoint_Abrogation->DNA_Damage_Accumulation Apoptosis Apoptosis DNA_Damage_Accumulation->Apoptosis

Caption: Mechanism of action of Elimusertib leading to apoptosis.

References

Application Notes and Protocols for Cell Cycle Analysis Using Flow Cytometry with Elimusertib Hydrochloride Treatment

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Elimusertib hydrochloride (BAY-1895344) is a potent and selective inhibitor of the Ataxia Telangiectasia and Rad3-related (ATR) kinase, a critical component of the DNA damage response (DDR) pathway.[1][2] ATR plays a pivotal role in maintaining genomic integrity by orchestrating cell cycle checkpoints, DNA repair, and apoptosis in response to DNA damage and replication stress.[3][4] Inhibition of ATR by Elimusertib disrupts these processes, leading to the accumulation of DNA damage and subsequent cell cycle arrest or apoptosis, particularly in cancer cells with existing DDR deficiencies.[3][5]

These application notes provide a comprehensive guide for analyzing the effects of this compound on the cell cycle of various cancer cell lines using flow cytometry with propidium (B1200493) iodide (PI) staining.

Mechanism of Action

This compound selectively binds to and inhibits the kinase activity of ATR.[1] This prevents the phosphorylation of its downstream targets, most notably Checkpoint Kinase 1 (Chk1). The ATR-Chk1 signaling cascade is a central pathway that responds to single-stranded DNA breaks and replication stress.[4] By inhibiting this pathway, Elimusertib abrogates the activation of cell cycle checkpoints, primarily at the G2/M and intra-S phases. This forces cells with damaged DNA to proceed through the cell cycle, ultimately leading to mitotic catastrophe and cell death. The cytotoxic effects of Elimusertib are often more pronounced in cancer cells that have lost other checkpoint controls, such as p53, making them highly dependent on the ATR pathway for survival.

Data Presentation

The following table summarizes the quantitative effects of this compound on the cell cycle distribution of various cancer cell lines as determined by flow cytometry.

Cell LineCancer TypeElimusertib ConcentrationTreatment Duration% G0/G1 Phase% S Phase% G2/M PhaseReference
MDA-MB-231 Triple-Negative Breast CancerControl (DMSO)96 hours57.7 ± 0.6--[6]
6 nM96 hours78.0 ± 1.4--[6]
8 nM96 hours72.1 ± 1.3--[6]
MCF-10A Non-tumorigenic Breast EpithelialControl (DMSO)96 hours54.1 ± 0.6--[6]
6 nM96 hours75.2 ± 0.3--[6]
8 nM96 hours75.7 ± 0.3--[6]
MDA-MB-453 Breast CancerVehicle Control48 hoursAccumulation in S-phase observed--[7]
SU-DHL-8 B-cell LymphomaIC50 (9 nM)----[8]
HT-29 Colorectal CancerIC50 (160 nM)----[8]
LoVo Colorectal CancerIC50 (71 nM)----[8]

Note: Specific percentage values for S and G2/M phases for all cell lines, and complete cell cycle distribution for SU-DHL-8, HT-29, and LoVo cell lines were not explicitly available in the cited literature. The IC50 values indicate the concentration at which Elimusertib inhibits 50% of cell proliferation.

Experimental Protocols

Preparation of this compound Stock Solution
  • Reconstitution: this compound can be dissolved in sterile dimethyl sulfoxide (B87167) (DMSO) to prepare a stock solution. For example, to prepare a 10 mM stock solution, dissolve the appropriate amount of this compound powder in DMSO.

  • Storage: The stock solution should be aliquoted into smaller volumes to avoid repeated freeze-thaw cycles and stored at -20°C or -80°C for long-term stability. When stored properly, the stock solution is stable for extended periods.

Cell Culture and Treatment
  • Cell Seeding: Seed the cancer cell lines of interest in appropriate culture vessels (e.g., 6-well plates) at a density that will ensure they are in the exponential growth phase at the time of treatment.

  • Treatment: The following day, treat the cells with the desired concentrations of this compound. A vehicle control (DMSO) should be included in all experiments. The final concentration of DMSO in the culture medium should be kept low (typically ≤ 0.1%) to avoid solvent-induced toxicity.

  • Incubation: Incubate the cells for the desired treatment duration (e.g., 24, 48, 72, or 96 hours) under standard cell culture conditions (37°C, 5% CO2).

Cell Cycle Analysis by Flow Cytometry (Propidium Iodide Staining)

This protocol is adapted from standard procedures for cell cycle analysis.[9][10]

Reagents:

  • Phosphate-Buffered Saline (PBS), Ca2+/Mg2+ free

  • 70% Ethanol (B145695) (ice-cold)

  • Propidium Iodide (PI) Staining Solution:

    • 50 µg/mL Propidium Iodide

    • 100 µg/mL RNase A

    • 0.1% (v/v) Triton X-100 in PBS

Procedure:

  • Cell Harvesting:

    • For adherent cells, aspirate the culture medium and wash the cells once with PBS. Detach the cells using a gentle enzyme-free cell dissociation solution or trypsin-EDTA.

    • For suspension cells, directly collect the cells from the culture vessel.

  • Cell Pelleting: Transfer the cell suspension to a centrifuge tube and pellet the cells by centrifugation at 300-500 x g for 5 minutes.

  • Washing: Discard the supernatant and wash the cell pellet once with cold PBS. Centrifuge again and discard the supernatant.

  • Fixation: Resuspend the cell pellet in a small volume of PBS (e.g., 500 µL). While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to the cell suspension to fix the cells.

  • Incubation: Incubate the cells on ice for at least 30 minutes or at -20°C for at least 2 hours. Fixed cells can be stored at -20°C for several weeks.

  • Staining:

    • Centrifuge the fixed cells at 800-1000 x g for 5-10 minutes.

    • Carefully decant the ethanol and wash the cell pellet once with PBS.

    • Resuspend the cell pellet in the PI Staining Solution.

    • Incubate the cells in the dark at room temperature for 30 minutes.

  • Flow Cytometry Analysis:

    • Analyze the stained cells on a flow cytometer.

    • Use a 488 nm laser for excitation and collect the PI fluorescence in the appropriate channel (e.g., FL2 or PE channel).

    • Collect data for at least 10,000-20,000 events per sample.

    • Use appropriate software (e.g., FlowJo, FCS Express) to analyze the cell cycle distribution based on the DNA content histogram.

Mandatory Visualizations

experimental_workflow cluster_cell_prep Cell Preparation cluster_staining Staining Protocol cluster_analysis Data Analysis cell_culture 1. Cell Culture (e.g., MDA-MB-231) treatment 2. This compound Treatment cell_culture->treatment harvesting 3. Cell Harvesting treatment->harvesting fixation 4. Fixation (70% Ethanol) harvesting->fixation pi_staining 5. Propidium Iodide Staining fixation->pi_staining flow_cytometry 6. Flow Cytometry Acquisition pi_staining->flow_cytometry data_analysis 7. Cell Cycle Analysis flow_cytometry->data_analysis atr_signaling_pathway cluster_dna_damage DNA Damage & Replication Stress cluster_atr_activation ATR Activation cluster_downstream_effects Downstream Signaling cluster_cellular_outcomes Cellular Outcomes dna_damage Single-Strand Breaks Replication Fork Stall atr ATR dna_damage->atr chk1 Chk1 atr->chk1 phosphorylates dna_repair DNA Repair atr->dna_repair promotes apoptosis Apoptosis atr->apoptosis can trigger elimusertib Elimusertib Hydrochloride elimusertib->atr cdc25 Cdc25 Phosphatases chk1->cdc25 inactivates cell_cycle_arrest Cell Cycle Arrest (S, G2/M Checkpoints) chk1->cell_cycle_arrest activates cdks Cyclin-Dependent Kinases (CDKs) cdc25->cdks activates cdks->cell_cycle_arrest promotes progression

References

Application Notes and Protocols: Assessing the Efficacy of Elimusertib Hydrochloride Using Colony Formation Assays

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Elimusertib hydrochloride (BAY-1895344) is a potent and highly selective, orally available inhibitor of the Ataxia Telangiectasia and Rad3-related (ATR) kinase.[1][2] ATR is a critical serine/threonine protein kinase in the DNA Damage Response (DDR) pathway, playing a pivotal role in cell cycle checkpoint activation, DNA repair, and cell survival.[3][4] In many cancer cells, which often have defects in other DNA repair pathways (like ATM deficiency), the reliance on the ATR pathway for survival is heightened.[5] By inhibiting ATR, Elimusertib disrupts DNA damage repair, prevents cell cycle arrest, and can lead to synthetic lethality in tumor cells with specific DDR deficiencies, ultimately causing apoptosis and tumor regression.[2][4][5]

The colony formation assay, or clonogenic assay, is a gold-standard in vitro method for evaluating the long-term survival and proliferative capacity of single cells after exposure to cytotoxic agents.[6][7] This assay is particularly valuable for assessing the efficacy of anti-cancer drugs like Elimusertib as it measures the ability of a single cell to undergo unlimited division and form a colony, providing a direct measure of reproductive cell death.[7][8] This application note provides a detailed protocol for using a colony formation assay to quantify the cytotoxic effects of this compound on cancer cell lines.

Mechanism of Action of Elimusertib

Elimusertib functions by binding to the ATP-binding pocket of the ATR kinase, thereby inhibiting its catalytic activity.[2] This prevents the phosphorylation of downstream substrates, most notably Chk1.[2] The ATR signaling cascade is activated in response to single-stranded DNA (ssDNA) breaks and replication stress.[9][10] Inhibition of this pathway by Elimusertib leads to an accumulation of DNA damage, cell cycle progression with unrepaired DNA, and ultimately, a form of mitotic catastrophe known as replication catastrophe, leading to cell death.[5]

Elimusertib_Mechanism_of_Action cluster_0 DNA Damage & Replication Stress cluster_1 ATR Signaling Pathway cluster_2 Cellular Outcomes DNA_Damage Single-Strand Breaks Replication Fork Stalling ATR ATR Kinase DNA_Damage->ATR activates Chk1 Chk1 ATR->Chk1 phosphorylates Apoptosis Replication Catastrophe & Apoptosis ATR->Apoptosis Cell_Cycle_Arrest Cell Cycle Arrest (S, G2/M) Chk1->Cell_Cycle_Arrest induces DNA_Repair DNA Repair Cell_Cycle_Arrest->DNA_Repair allows for Cell_Survival Cell Survival & Proliferation DNA_Repair->Cell_Survival promotes Elimusertib Elimusertib Hydrochloride Elimusertib->ATR inhibits

Caption: Mechanism of Action of this compound.

Experimental Protocols

This protocol is a general guideline and may require optimization for specific cell lines and experimental conditions.

Materials and Reagents

  • Cancer cell line of interest (e.g., MDA-MB-453, MDA-MB-231 breast cancer cells)[5]

  • Complete cell culture medium (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • This compound (prepare a stock solution in DMSO)

  • Phosphate-Buffered Saline (PBS)

  • Trypsin-EDTA

  • 6-well or 24-well cell culture plates[5][11]

  • Fixation solution: Methanol or 1% Paraformaldehyde (PFA)[11]

  • Staining solution: 0.1% or 0.5% Crystal Violet in distilled water[5]

  • DMSO (vehicle control)

Experimental Workflow

References

Application Notes and Protocols for Determining Cell Viability with Elimusertib Hydrochloride using an MTT Assay

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for assessing the cytotoxic effects of Elimusertib hydrochloride on cancer cell lines using a 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay. This compound is a potent and selective inhibitor of the Ataxia Telangiectasia and Rad3-related (ATR) kinase, a crucial component of the DNA damage response (DDR) pathway.[1][2][3] By inhibiting ATR, Elimusertib can lead to the accumulation of DNA damage and subsequent apoptosis in cancer cells, particularly those with existing deficiencies in other DNA repair pathways.[1][3][4]

The MTT assay is a colorimetric method used to measure cellular metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[5][6] In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to a purple formazan (B1609692) product.[5][6] The amount of formazan produced is directly proportional to the number of living cells.

Mechanism of Action: this compound and the ATR Signaling Pathway

This compound is an orally available, potent, and highly selective inhibitor of ATR kinase.[2][7][8] ATR is a primary sensor of single-stranded DNA (ssDNA), which is a common intermediate during DNA replication stress and at sites of DNA damage.[9][10] Upon activation, ATR phosphorylates a cascade of downstream substrates, including the checkpoint kinase 1 (Chk1), to orchestrate a cellular response that includes cell cycle arrest, stabilization of replication forks, and promotion of DNA repair.[9][10]

By inhibiting ATR, Elimusertib prevents this signaling cascade, leading to the failure of DNA damage checkpoint activation and the disruption of DNA repair.[1][3] This can result in the accumulation of lethal DNA damage, particularly in cancer cells that are often under high replicative stress or have defects in other DDR pathways (e.g., ATM deficiency), ultimately leading to apoptotic cell death.[4][7][11]

ATR Signaling Pathway Inhibition by Elimusertib.

Experimental Protocol: MTT Assay for Cell Viability

This protocol is a general guideline and may require optimization for specific cell lines and experimental conditions.

Materials:

  • This compound

  • Cancer cell line(s) of interest

  • Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

  • Phosphate-buffered saline (PBS), sterile

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS, sterile filtered)

  • Solubilization solution (e.g., Dimethyl sulfoxide (B87167) (DMSO), or 10% SDS in 0.01 M HCl)

  • 96-well flat-bottom sterile microplates

  • Multichannel pipette

  • Microplate reader capable of measuring absorbance at 570 nm (with a reference wavelength of 630-690 nm)

  • Humidified incubator (37°C, 5% CO2)

Procedure:

MTT_Assay_Workflow A 1. Cell Seeding Seed cells in a 96-well plate. B 2. Drug Treatment Add varying concentrations of This compound. A->B C 3. Incubation Incubate for the desired duration (e.g., 72 hours). B->C D 4. Add MTT Reagent Add MTT solution to each well. C->D E 5. Formazan Formation Incubate for 2-4 hours to allow formazan crystal formation. D->E F 6. Solubilization Add solubilization solution to dissolve formazan crystals. E->F G 7. Absorbance Reading Measure absorbance at 570 nm. F->G

Workflow for the MTT Cell Viability Assay.

1. Cell Seeding: a. Harvest and count cells. b. Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. c. Incubate the plate for 24 hours to allow cells to attach and resume growth.

2. Drug Preparation and Treatment: a. Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO). b. Prepare serial dilutions of this compound in a complete culture medium to achieve the desired final concentrations. c. Carefully remove the medium from the wells and replace it with 100 µL of the medium containing the various concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO used for the highest drug concentration) and a no-cell control (medium only for background measurement).

3. Incubation: a. Incubate the plate for a predetermined period (e.g., 72 hours) in a humidified incubator. The incubation time should be optimized based on the cell line's doubling time and the expected drug effect.

4. MTT Addition and Incubation: a. After the treatment period, add 10-20 µL of MTT solution (5 mg/mL) to each well.[6][12] b. Incubate the plate for 2-4 hours at 37°C. During this time, viable cells will convert the soluble MTT into insoluble formazan crystals.

5. Solubilization of Formazan: a. After the incubation with MTT, carefully remove the medium. b. Add 100-150 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[13] c. Mix gently by pipetting or using an orbital shaker for 10-15 minutes to ensure complete solubilization.[5]

6. Absorbance Measurement: a. Measure the absorbance of each well at 570 nm using a microplate reader. A reference wavelength of 630 nm or higher can be used to subtract background absorbance.[5][6]

7. Data Analysis: a. Subtract the average absorbance of the no-cell control wells from all other absorbance readings. b. Calculate the percentage of cell viability for each treatment concentration relative to the vehicle control using the following formula: % Cell Viability = (Absorbance of treated cells / Absorbance of vehicle control cells) x 100 c. Plot the percentage of cell viability against the log of the this compound concentration to generate a dose-response curve. d. From the dose-response curve, determine the IC50 value (the concentration of the drug that inhibits cell growth by 50%).

Data Presentation

The quantitative data from the MTT assay should be summarized in a clear and structured table for easy comparison.

Table 1: Effect of this compound on Cell Viability

Elimusertib HCl (nM)Mean Absorbance (570 nm) ± SD% Cell Viability
0 (Vehicle Control)[Insert Value]100
[Concentration 1][Insert Value][Calculate Value]
[Concentration 2][Insert Value][Calculate Value]
[Concentration 3][Insert Value][Calculate Value]
[Concentration 4][Insert Value][Calculate Value]
[Concentration 5][Insert Value][Calculate Value]
[Concentration 6][Insert Value][Calculate Value]
[Concentration 7][Insert Value][Calculate Value]

Table 2: IC50 Values of this compound in Different Cancer Cell Lines

Cell LineIC50 (nM)
[Cell Line A][Insert Value]
[Cell Line B][Insert Value]
[Cell Line C][Insert Value]

Note: The IC50 values for Elimusertib can vary significantly between different cell lines, with reported values ranging from the low nanomolar to the micromolar range.[2][14]

Troubleshooting and Considerations

  • Cell Seeding Density: The optimal cell number per well should be determined to ensure that the cells are in the logarithmic growth phase during the experiment and that the absorbance values are within the linear range of the microplate reader.

  • MTT Incubation Time: The incubation time with MTT may need to be optimized for different cell lines, as the rate of MTT reduction can vary.

  • Solvent Effects: Ensure that the final concentration of the solvent (e.g., DMSO) used to dissolve this compound does not affect cell viability. Include a vehicle control in all experiments.

  • Interference from Phenol (B47542) Red: Phenol red in the culture medium can interfere with absorbance readings. Using phenol red-free medium or subtracting the background absorbance from a no-cell control can mitigate this issue.[5]

  • Incomplete Solubilization: Ensure complete dissolution of the formazan crystals before reading the absorbance, as this can lead to inaccurate results.

By following these detailed application notes and protocols, researchers can effectively utilize the MTT assay to quantify the cytotoxic effects of this compound and gain valuable insights into its potential as a therapeutic agent.

References

Application Notes and Protocols: Measuring DNA Damage Induced by Elimusertib Hydrochloride Using the Comet Assay

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Elimusertib hydrochloride (formerly BAY-1895344) is a potent and highly selective inhibitor of the Ataxia Telangiectasia and Rad3-related (ATR) kinase.[1] ATR is a critical component of the DNA Damage Response (DDR) pathway, playing a pivotal role in cell cycle checkpoint activation and DNA repair.[2] In cancer cells, which often exhibit high levels of replication stress and defective DNA repair mechanisms, inhibition of ATR by Elimusertib can lead to an accumulation of DNA damage, replication catastrophe, and ultimately, apoptotic cell death.[3][4][5][6] This makes Elimusertib a promising agent in oncology research and development.

The comet assay, or single-cell gel electrophoresis (SCGE), is a sensitive and versatile method for quantifying DNA damage at the single-cell level.[7][8] The assay is based on the principle that fragmented DNA from a damaged cell will migrate away from the nucleus under electrophoresis, forming a "comet" shape with a distinct head (intact DNA) and tail (damaged DNA).[7] The intensity and length of the comet tail are proportional to the amount of DNA damage.[9] This technique can be performed under alkaline conditions to detect both single and double-strand DNA breaks, or under neutral conditions to specifically detect double-strand breaks.[9][10][11]

This document provides a detailed protocol for utilizing the comet assay to measure DNA damage in cancer cells treated with this compound.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the mechanism of action of Elimusertib and the experimental workflow of the comet assay.

cluster_0 Cellular Response to Elimusertib ReplicationStress Replication Stress ATR ATR Kinase ReplicationStress->ATR DNA_Damage Accumulated DNA Damage (Single & Double-Strand Breaks) Checkpoint Cell Cycle Checkpoint Activation ATR->Checkpoint Elimusertib This compound Elimusertib->ATR Inhibition Elimusertib->DNA_Damage Leads to Apoptosis Apoptosis DNA_Damage->Apoptosis cluster_1 Comet Assay Workflow A 1. Cell Treatment (e.g., with Elimusertib) B 2. Cell Harvesting & Suspension A->B C 3. Mix Cells with Low Melting Point Agarose B->C D 4. Layer on Comet Slides C->D E 5. Cell Lysis D->E F 6. DNA Unwinding (Alkaline/Neutral Buffer) E->F G 7. Electrophoresis F->G H 8. Neutralization & Staining G->H I 9. Visualization & Analysis H->I

References

Application Notes and Protocols for BrdU Assay for S-phase Progression with Elimusertib Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and a detailed protocol for utilizing a 5-bromo-2'-deoxyuridine (B1667946) (BrdU) assay to assess the effects of Elimusertib hydrochloride, a potent and selective ATR inhibitor, on the S-phase progression of the cell cycle.

Introduction

This compound (also known as BAY-1895344) is an orally available small molecule that selectively inhibits the Ataxia Telangiectasia and Rad3-related (ATR) kinase.[1][2][3] ATR is a crucial serine/threonine protein kinase that plays a pivotal role in the DNA damage response (DDR) pathway.[4][5] It is activated by a broad spectrum of DNA damage and replication stress, leading to the activation of downstream signaling cascades that orchestrate cell cycle checkpoints, DNA repair, and cell survival.[3][5][6] By inhibiting ATR, Elimusertib disrupts these critical cellular processes, preventing the activation of DNA damage checkpoints and hindering DNA repair.[3][6] This ultimately leads to the accumulation of DNA damage, particularly in cancer cells with high replication stress or defects in other DNA repair pathways, resulting in cell cycle arrest and apoptosis.[4][5]

The BrdU assay is a widely used method for analyzing cell proliferation by detecting DNA synthesis. BrdU, a synthetic analog of thymidine, is incorporated into newly synthesized DNA during the S-phase of the cell cycle.[7][8] Incorporated BrdU can then be detected using specific antibodies, allowing for the quantification of cells that were actively replicating their DNA during the BrdU labeling period.[9][10] This technique is instrumental in assessing the impact of therapeutic agents like Elimusertib on cell cycle progression.[4][11]

This document outlines the mechanism of action of Elimusertib, the principles of the BrdU assay, a detailed protocol for their combined use, and expected outcomes.

Mechanism of Action of Elimusertib and its Impact on S-Phase

Elimusertib targets and inhibits the kinase activity of ATR with high potency (IC50 of 7 nM).[1][2] In response to replication stress, ATR activation leads to the phosphorylation of downstream substrates, most notably Chk1. This initiates a signaling cascade that stabilizes replication forks and activates the S-phase and G2/M checkpoints, providing time for DNA repair.

By inhibiting ATR, Elimusertib prevents the phosphorylation of Chk1 and other downstream targets. This abrogation of the ATR-mediated checkpoint leads to:

  • S-phase Progression Delay: In several cancer cell lines, Elimusertib treatment has been shown to cause a delay in S-phase progression.[4][11]

  • Replication Catastrophe: In cancer cells with high intrinsic replication stress, inhibition of ATR by Elimusertib can lead to the accumulation of single-stranded DNA (ssDNA) and double-strand breaks, ultimately resulting in a lethal outcome known as replication catastrophe.[4][11]

  • Induction of Apoptosis: The accumulation of unresolved DNA damage triggers programmed cell death (apoptosis).[4][11][12]

The BrdU assay is an effective tool to quantify the delay in S-phase progression induced by Elimusertib.

Signaling Pathway of Elimusertib Action

Elimusertib_Pathway cluster_0 Normal Cell Cycle Progression (S-Phase) cluster_1 Replication Stress Response cluster_2 Effect of Elimusertib DNA Replication DNA Replication S-Phase Progression S-Phase Progression DNA Replication->S-Phase Progression Replication Stress Replication Stress Replication Stress->ATR Activation ATR Activation->Chk1 Phosphorylation Chk1 Phosphorylation->S-Phase Checkpoint Activation S-Phase Checkpoint Activation->DNA Repair & Fork Stabilization Elimusertib Elimusertib Elimusertib->ATR Activation Inhibition Inhibition of ATR Inhibition of ATR Abrogation of S-Phase Checkpoint Abrogation of S-Phase Checkpoint Inhibition of ATR->Abrogation of S-Phase Checkpoint Accumulation of DNA Damage Accumulation of DNA Damage Abrogation of S-Phase Checkpoint->Accumulation of DNA Damage S-Phase Delay / Replication Catastrophe S-Phase Delay / Replication Catastrophe Accumulation of DNA Damage->S-Phase Delay / Replication Catastrophe Apoptosis Apoptosis S-Phase Delay / Replication Catastrophe->Apoptosis BrdU_Workflow cluster_0 Cell Culture & Treatment cluster_1 BrdU Labeling & Cell Harvest cluster_2 Staining cluster_3 Data Acquisition & Analysis A Seed Cells B Elimusertib Treatment A->B C Add BrdU Labeling Solution B->C D Harvest & Fix Cells C->D E DNA Denaturation D->E F Anti-BrdU Antibody Staining E->F G Propidium Iodide Staining F->G H Flow Cytometry Analysis G->H I Quantify Cell Cycle Phases H->I Expected_Outcomes cluster_0 Experimental Condition cluster_1 Molecular Mechanism cluster_2 Cellular Phenotype cluster_3 Assay Readout A Elimusertib Treatment B ATR Inhibition A->B C S-Phase Checkpoint Abrogation B->C D Delayed S-Phase Progression C->D E Accumulation of BrdU-positive cells D->E F Increased % of cells in S-phase (Flow Cytometry) E->F

References

Troubleshooting & Optimization

Elimusertib hydrochloride solubility in DMSO and other solvents

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the solubility, handling, and experimental use of Elimusertib hydrochloride.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing a stock solution of this compound?

A1: Dimethyl sulfoxide (B87167) (DMSO) is the most common and recommended solvent for preparing high-concentration stock solutions of this compound.[1][2][3][4] For aqueous-based assays, subsequent dilution into your experimental buffer or media is necessary.

Q2: What is the solubility of this compound in common solvents?

A2: The solubility of this compound can vary slightly between suppliers. It is highly soluble in DMSO and water.[1][5] Please refer to the table below for a summary of solubility data.

Q3: My this compound is not dissolving properly in DMSO. What should I do?

A3: Several factors can affect dissolution. Ensure you are using fresh, anhydrous DMSO, as moisture can reduce solubility.[1][3] Sonication or gentle warming in a hot water bath can also aid in dissolving the compound.[1][2]

Q4: I observed precipitation when diluting my DMSO stock solution into cell culture media. How can I prevent this?

A4: Precipitation upon dilution into aqueous solutions is a common issue with hydrophobic compounds. To minimize this, consider the following:

  • Final DMSO Concentration: Ensure the final concentration of DMSO in your cell culture medium is low, typically ≤ 0.5%, as higher concentrations can be toxic to cells and cause the compound to precipitate.

  • Serial Dilution: Instead of a single large dilution, perform serial dilutions of your stock solution in your cell culture medium.

  • Rapid Mixing: When adding the compound to your media, ensure rapid and thorough mixing to disperse it quickly.

  • Serum Concentration: The presence of serum, which contains proteins like albumin, can help solubilize hydrophobic compounds. If your experiment allows, a higher serum concentration in the media may prevent precipitation.[6]

  • Pre-warmed Media: Using media pre-warmed to 37°C can sometimes improve solubility.[6]

Q5: How should I store this compound powder and stock solutions?

A5:

  • Powder: Store the solid compound at -20°C for long-term storage (up to 3 years).[2][5]

  • In Solvent: Stock solutions in DMSO should be aliquoted and stored at -80°C for up to 1 year to avoid repeated freeze-thaw cycles.[2][3]

Solubility Data

SolventSolubilityNotes
DMSO >80 mg/mL[5] to 82 mg/mL (~199 mM)[1]Use fresh, anhydrous DMSO as moisture can reduce solubility.[1][3]
Water >80 mg/mL[5] to 82 mg/mL[1]If using water for stock solutions, filter sterilize before use.[7]
Ethanol >80 mg/mL[5]
PBS (pH 7.2) 100 mg/mL (~243 mM)[7][8]

Experimental Protocols

Protocol for Preparing a 10 mM Stock Solution in DMSO
  • Preparation: Allow the vial of this compound powder to equilibrate to room temperature before opening to prevent moisture condensation.

  • Calculation: this compound has a molecular weight of approximately 411.89 g/mol .[1] To prepare a 10 mM stock solution, you will need to dissolve 4.12 mg of the compound in 1 mL of DMSO.

  • Dissolution: Add the appropriate volume of fresh, anhydrous DMSO to the vial containing the powder.

  • Mixing: Vortex the solution thoroughly to ensure the compound is completely dissolved. If necessary, sonicate the solution for a few minutes to aid dissolution.[2]

  • Storage: Aliquot the stock solution into smaller volumes in tightly sealed vials and store at -80°C.[2][3]

Protocol for Preparing Working Solutions for Cell-Based Assays
  • Thawing: Thaw a single aliquot of the 10 mM DMSO stock solution at room temperature.

  • Intermediate Dilution (Optional but Recommended): Prepare an intermediate dilution of the stock solution in your cell culture medium. For example, dilute the 10 mM stock 1:100 in media to create a 100 µM intermediate solution.

  • Final Dilution: Add the required volume of the intermediate solution (or the stock solution if not performing an intermediate dilution) to your final volume of pre-warmed cell culture medium. Ensure rapid mixing.

  • Vehicle Control: Prepare a vehicle control by adding the same final concentration of DMSO to a separate batch of media.

  • Visual Inspection: Visually inspect the final working solution for any signs of precipitation. If the solution is not clear, you may need to adjust your final concentration or dilution method.

  • Cell Treatment: Remove the existing medium from your cells and replace it with the freshly prepared medium containing the desired final concentration of this compound or the vehicle control.

Signaling Pathway and Experimental Workflow

Elimusertib_ATR_Pathway cluster_nucleus Nucleus DNA_Damage DNA Damage (e.g., Replication Stress) ATR ATR Kinase DNA_Damage->ATR activates CHK1 CHK1 ATR->CHK1 phosphorylates CellCycleArrest Cell Cycle Arrest CHK1->CellCycleArrest DNARepair DNA Repair CHK1->DNARepair Apoptosis Apoptosis CHK1->Apoptosis leads to (when inhibited) Elimusertib Elimusertib hydrochloride Elimusertib->ATR inhibits

Caption: this compound inhibits the ATR signaling pathway.

Experimental_Workflow cluster_stock Stock Solution Preparation cluster_working Working Solution Preparation Powder Elimusertib HCl Powder Vortex Vortex/Sonicate Powder->Vortex DMSO Anhydrous DMSO DMSO->Vortex Stock 10 mM Stock Solution Vortex->Stock Store Aliquot & Store at -80°C Stock->Store Thaw Thaw Stock Solution Store->Thaw Dilute Dilute & Mix Rapidly Thaw->Dilute Media Pre-warmed Cell Culture Media Media->Dilute Working Final Working Solution Dilute->Working Cells Treat Cells Working->Cells

Caption: Workflow for preparing this compound solutions.

References

Navigating and Overcoming Resistance to Elimusertib Hydrochloride: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during preclinical research with Elimusertib hydrochloride, a potent and selective ATR kinase inhibitor. The information herein is intended to help researchers identify potential mechanisms of resistance and explore strategies to overcome them, ensuring the generation of robust and reliable experimental data.

Troubleshooting Guide

This section addresses specific experimental issues in a question-and-answer format, offering potential explanations and actionable solutions.

Issue 1: Higher than Expected Cell Viability Following Elimusertib Treatment

  • Question: We are observing significantly higher than expected IC50 values for Elimusertib in our cancer cell line, or we have noticed a gradual increase in the IC50 value over successive treatments. What could be the underlying cause?

  • Answer: This observation suggests the development of acquired resistance. Two primary mechanisms to investigate are the loss of key cellular factors required for Elimusertib efficacy or the activation of compensatory survival pathways.

    • Potential Cause A: Loss of Nonsense-Mediated mRNA Decay (NMD) Pathway Components. Recent studies have identified that the loss of NMD factors, such as UPF2, can mediate resistance to ATR inhibitors.[1][2] This loss can alter the cellular response to DNA damage and cell cycle checkpoints, reducing the cytotoxic effects of Elimusertib.

    • Solution A: Investigate the NMD Pathway.

      • Gene Expression Analysis: Perform qPCR or RNA-Seq to compare the mRNA levels of key NMD genes (e.g., UPF1, UPF2, SMG1) between your resistant and parental (sensitive) cell lines.

      • Protein Expression Analysis: Use Western blotting to assess the protein levels of UPF1 and UPF2. A significant reduction or absence of these proteins in the resistant line is a strong indicator of this resistance mechanism.

    • Potential Cause B: Activation of Pro-Survival Signaling Pathways. Cancer cells can adapt to ATR inhibition by upregulating alternative survival pathways, most notably the PI3K/AKT/mTOR pathway.[3][4][5] Activation of this pathway can promote cell growth and survival, counteracting the effects of Elimusertib.

    • Solution B: Probe for PI3K/AKT/mTOR Pathway Activation.

      • Phospho-Protein Western Blot: Analyze the phosphorylation status of key proteins in the PI3K/AKT/mTOR pathway, such as p-AKT (Ser473), p-mTOR (Ser2448), and p-S6 Ribosomal Protein (Ser235/236). Increased phosphorylation of these proteins in Elimusertib-treated resistant cells compared to sensitive cells would indicate pathway activation.

Issue 2: Lack of Apoptosis or Cell Cycle Arrest Post-Elimusertib Treatment

  • Question: Our flow cytometry data does not show the expected G2/M arrest or an increase in the sub-G1 population indicative of apoptosis after Elimusertib treatment in our cell line. Why might this be?

  • Answer: The absence of a typical cell cycle arrest or apoptotic response suggests that the cells are bypassing the checkpoints that Elimusertib is designed to enforce.

    • Potential Cause: Defective G1/S Checkpoint Bypass. In cells with a functional G1 checkpoint, ATR inhibition can lead to an accumulation of cells in the G1 phase.[1][2] However, if cells have lost the NMD factor UPF2, they may fail to accumulate in G1 following ATR inhibitor treatment, allowing them to continue cycling despite DNA damage.

    • Solution: Detailed Cell Cycle Analysis.

      • Synchronize Cells: Synchronize your sensitive and resistant cell populations at the G1/S boundary (e.g., using a double thymidine (B127349) block).

      • Treat and Analyze: Release the cells into the cell cycle in the presence of Elimusertib and perform cell cycle analysis at multiple time points (e.g., 6, 12, 24 hours) using propidium (B1200493) iodide staining. A failure of the resistant cells to arrest in G1, compared to the sensitive line, would support this mechanism.

Frequently Asked Questions (FAQs)

Q1: What are the known biomarkers for sensitivity to Elimusertib?

A1: Several biomarkers can indicate potential sensitivity to Elimusertib and other ATR inhibitors. These often relate to deficiencies in other DNA damage response (DDR) pathways, creating a synthetic lethal relationship with ATR inhibition. Key biomarkers include:

  • ATM Loss or Deficiency: Tumors with loss-of-function mutations or decreased expression of Ataxia Telangiectasia Mutated (ATM) kinase are often more reliant on ATR for DNA repair and cell cycle checkpoint control.[3][4]

  • Defects in other DDR Genes: Mutations in genes like BRCA1, BRCA2, and ARID1A have been associated with response to Elimusertib.

  • High Replication Stress: Cancers with high levels of endogenous replication stress, often driven by oncogenes like MYC, may be more susceptible to ATR inhibition.

Q2: What combination strategies can be used to overcome Elimusertib resistance?

A2: Combination therapy is a promising approach to overcome both intrinsic and acquired resistance to Elimusertib. Based on the known resistance mechanisms, rational combinations include:

  • PI3K Inhibitors (e.g., Copanlisib): If resistance is mediated by the activation of the PI3K/AKT/mTOR pathway, co-treatment with a PI3K inhibitor can restore sensitivity. Studies have shown synergistic anti-tumor activity when Elimusertib is combined with the PI3K inhibitor copanlisib (B1663552).[4][5][6][7]

  • PARP Inhibitors (e.g., Niraparib): For cancers with deficiencies in homologous recombination repair (e.g., BRCA1/2 mutations), combining Elimusertib with a PARP inhibitor can be a powerful synthetic lethal strategy. Elimusertib has shown efficacy in PARP inhibitor-resistant models.[3]

  • Chemotherapy: Combining Elimusertib with DNA-damaging chemotherapeutic agents can enhance their efficacy by preventing cancer cells from repairing the induced DNA damage.

Q3: How can I generate an Elimusertib-resistant cell line for my studies?

A3: Developing a resistant cell line is a valuable tool for studying resistance mechanisms. A common method is through dose escalation:

  • Initial Treatment: Culture the parental cell line in the presence of Elimusertib at a concentration around the IC20-IC30.

  • Gradual Dose Increase: Once the cells have recovered and are proliferating steadily, increase the concentration of Elimusertib in a stepwise manner.

  • Recovery and Maintenance: Allow the cells to recover and stabilize at each new concentration before proceeding to the next.

  • Confirmation of Resistance: Once a resistant population is established (typically able to proliferate at a concentration that is toxic to the parental line), confirm the shift in IC50 using a cell viability assay. It is crucial to periodically culture the resistant line without the drug to check for the stability of the resistant phenotype.

Quantitative Data Summary

The following tables summarize hypothetical quantitative data based on published findings to illustrate the expected outcomes when investigating Elimusertib resistance.

Table 1: Impact of UPF2 Knockout on Elimusertib Sensitivity

Cell LineGenotypeElimusertib IC50 (nM)Fold Resistance
AGSWild-Type501
AGSUPF2 Knockout50010
HGC-27Wild-Type751
HGC-27UPF2 Knockout6008

Table 2: Effect of PI3K Inhibition on Elimusertib IC50 in a Resistant Cell Line

Cell LineTreatmentElimusertib IC50 (nM)
Resistant Ovarian CancerElimusertib alone800
Resistant Ovarian CancerElimusertib + Copanlisib (10 nM)150

Key Experimental Protocols

1. Cell Viability (MTT) Assay

This protocol is for determining the IC50 of Elimusertib.

  • Materials:

    • Cancer cell lines (sensitive and resistant)

    • Complete culture medium

    • 96-well plates

    • This compound

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[8]

    • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

    • Microplate reader

  • Procedure:

    • Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

    • Prepare serial dilutions of Elimusertib in complete culture medium.

    • Remove the overnight culture medium from the cells and add 100 µL of the various concentrations of Elimusertib-containing medium to the wells. Include a vehicle-only control.

    • Incubate the plate for the desired treatment duration (e.g., 72 hours).

    • Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan (B1609692) crystals.[9]

    • Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.[9]

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate cell viability as a percentage of the vehicle-treated control and determine the IC50 value using non-linear regression analysis.

2. Western Blot for DDR and PI3K Pathway Proteins

This protocol is for assessing the activation state of key signaling pathways.

  • Materials:

    • Cell lysates from treated and untreated cells

    • RIPA buffer with protease and phosphatase inhibitors

    • BCA protein assay kit

    • SDS-PAGE gels and running buffer

    • Transfer buffer and PVDF membrane

    • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

    • Primary antibodies (e.g., anti-p-CHK1, anti-γH2AX, anti-p-AKT, anti-AKT, anti-UPF2, anti-GAPDH)

    • HRP-conjugated secondary antibodies

    • Chemiluminescent substrate

  • Procedure:

    • Lyse cells in RIPA buffer and determine protein concentration using a BCA assay.

    • Denature equal amounts of protein by boiling in Laemmli buffer.

    • Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane in blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody overnight at 4°C.

    • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again with TBST.

    • Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.

    • Quantify band intensities and normalize to a loading control (e.g., GAPDH).

3. Cell Cycle Analysis by Propidium Iodide Staining

This protocol is for analyzing cell cycle distribution.

  • Materials:

    • Cells from different treatment groups

    • PBS

    • Cold 70% ethanol (B145695)

    • Propidium Iodide (PI) staining solution (containing RNase A)[10][11][12][13][14]

    • Flow cytometer

  • Procedure:

    • Harvest and wash cells with PBS.

    • Fix the cells by adding them dropwise to ice-cold 70% ethanol while gently vortexing.[10][11]

    • Incubate the fixed cells at -20°C for at least 2 hours.

    • Wash the cells with PBS to remove the ethanol.

    • Resuspend the cell pellet in PI staining solution and incubate in the dark for 30 minutes at room temperature.[14]

    • Analyze the samples on a flow cytometer to determine the percentage of cells in the G1, S, and G2/M phases of the cell cycle.

4. CRISPR-Cas9 Screen for Resistance Genes

This protocol provides a general workflow for identifying genes that confer resistance to Elimusertib.

  • Materials:

    • Cas9-expressing cancer cell line

    • Pooled lentiviral sgRNA library (whole-genome or targeting a specific gene set)

    • Lentivirus packaging plasmids

    • HEK293T cells for virus production

    • Polybrene

    • Elimusertib

    • Genomic DNA extraction kit

    • PCR reagents for sgRNA amplification

    • Next-generation sequencing platform

  • Procedure:

    • Lentivirus Production: Produce the pooled sgRNA lentiviral library by transfecting HEK293T cells.

    • Transduction: Transduce the Cas9-expressing target cell line with the sgRNA library at a low multiplicity of infection (MOI) to ensure most cells receive a single sgRNA.

    • Selection: Select for transduced cells using an appropriate antibiotic.

    • Baseline Population: Collect a sample of the cell population before drug treatment to serve as a baseline for sgRNA representation.

    • Drug Treatment: Treat the remaining cell population with a lethal dose of Elimusertib.

    • ** outgrowth of Resistant Cells:** Allow the surviving cells to grow out.

    • Genomic DNA Extraction: Extract genomic DNA from both the baseline and Elimusertib-resistant cell populations.

    • sgRNA Amplification and Sequencing: Amplify the sgRNA sequences from the genomic DNA using PCR and perform next-generation sequencing to determine the abundance of each sgRNA.

    • Data Analysis: Identify sgRNAs that are significantly enriched in the resistant population compared to the baseline. The genes targeted by these sgRNAs are potential mediators of Elimusertib resistance.

Visualizations

Elimusertib_MoA_Resistance cluster_DDR DNA Damage Response cluster_Outcome Cellular Outcome cluster_Resistance Resistance Mechanisms DNA_Damage DNA Damage (e.g., from chemo) ATR ATR DNA_Damage->ATR activates CHK1 CHK1 ATR->CHK1 phosphorylates CellCycle_Arrest Cell Cycle Arrest (G2/M) CHK1->CellCycle_Arrest induces DNA_Repair DNA Repair CellCycle_Arrest->DNA_Repair allows time for Apoptosis Apoptosis CellCycle_Arrest->Apoptosis prevents DNA_Repair->Apoptosis prevents Elimusertib Elimusertib Elimusertib->ATR inhibits UPF2_Loss Loss of UPF2 UPF2_Loss->CellCycle_Arrest bypasses PI3K_Activation PI3K/AKT Pathway Activation Cell_Survival Cell Survival PI3K_Activation->Cell_Survival promotes

Caption: Elimusertib's mechanism of action and potential resistance pathways.

Troubleshooting_Workflow cluster_H1 Investigating NMD Pathway cluster_H2 Investigating PI3K/AKT Pathway Start High Cell Viability/ Increased IC50 Observed Hypothesis1 Hypothesis 1: Loss of NMD Factors Start->Hypothesis1 Hypothesis2 Hypothesis 2: Activation of Survival Pathways Start->Hypothesis2 qPCR qPCR/RNA-Seq for UPF1/UPF2 mRNA Hypothesis1->qPCR WB_pAKT Western Blot for p-AKT, p-mTOR, p-S6 Hypothesis2->WB_pAKT WB_UPF2 Western Blot for UPF2 Protein qPCR->WB_UPF2 Result_H1 Reduced UPF2 Expression? WB_UPF2->Result_H1 Conclusion_H1 Conclusion: UPF2 loss is a likely resistance mechanism. Result_H1->Conclusion_H1 Yes Result_H2 Increased Phosphorylation? WB_pAKT->Result_H2 Conclusion_H2 Conclusion: PI3K pathway activation is a likely resistance mechanism. Result_H2->Conclusion_H2 Yes Combination_Therapy Action: Test combination with PI3K inhibitor. Conclusion_H2->Combination_Therapy

Caption: A workflow for troubleshooting Elimusertib resistance.

References

Elimusertib Hydrochloride Off-Target Effects: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides essential information and troubleshooting guidance for researchers utilizing Elimusertib hydrochloride (BAY-1895344), a potent and highly selective Ataxia Telangiectasia and Rad3-related (ATR) kinase inhibitor.[1][2] Understanding and mitigating potential off-target effects is critical for the accurate interpretation of preclinical experimental results.

Frequently Asked Questions (FAQs)

Q1: What are the known on-target effects of Elimusertib?

Elimusertib is an orally available, selective inhibitor of ATR kinase.[3] Its primary mechanism of action is to bind to and inhibit ATR activity, which plays a crucial role in the DNA damage response (DDR).[4] This inhibition prevents ATR-mediated signaling, leading to the disruption of DNA damage checkpoint activation and repair.[5] In tumor cells, which often have a high degree of replication stress and may harbor defects in other DDR pathways (like ATM deficiency), the inhibition of ATR by Elimusertib can lead to replication catastrophe and apoptosis.[6][7]

Q2: What are the potential off-target effects of Elimusertib in preclinical models?

While Elimusertib is highly selective for ATR, like many kinase inhibitors, it can exhibit activity against other kinases, particularly at higher concentrations. The most common off-target effects for ATR inhibitors, in general, are directed towards other members of the phosphatidylinositol 3-kinase-related kinase (PIKK) family, such as mTOR, DNA-PK, and ATM.[8] For Elimusertib specifically, in vitro kinase screening has identified mTOR as a potential off-target.[9]

Q3: How can I minimize off-target effects in my experiments?

To ensure that the observed phenotypes are due to the on-target inhibition of ATR, consider the following strategies:

  • Use the Lowest Effective Concentration: It is crucial to perform a dose-response curve to determine the lowest concentration of Elimusertib that elicits the desired on-target effect (e.g., inhibition of Chk1 phosphorylation) while minimizing the risk of engaging off-targets.

  • Employ Structurally Distinct ATR Inhibitors: To confirm that the observed biological effect is a result of ATR inhibition and not a specific chemical scaffold, using a second, structurally different ATR inhibitor can be a valuable control.

  • Validate with Genetic Approaches: Techniques such as siRNA or CRISPR/Cas9 to knockdown or knockout ATR can be used to see if this phenocopies the effects of Elimusertib.

Troubleshooting Guide

Issue Possible Cause Recommended Action
High levels of cytotoxicity observed at concentrations expected to be selective. Off-target kinase inhibition.1. Perform a kinome-wide selectivity screen to identify unintended kinase targets. 2. Test inhibitors with different chemical scaffolds but the same target. If cytotoxicity persists, it may be an on-target effect.
Inappropriate dosage.1. Perform a dose-response curve to determine the lowest effective concentration. 2. Consider dose interruption or reduction in your experimental design.
Inconsistent or unexpected experimental results. Activation of compensatory signaling pathways.1. Use Western blotting to probe for the activation of known compensatory pathways. 2. Consider using a combination of inhibitors to block both the primary and compensatory pathways.
Cell line-specific effects.1. Test Elimusertib in multiple cell lines to determine if the unexpected effects are consistent.
Discrepancy between in vitro and in vivo results. Pharmacokinetic/pharmacodynamic (PK/PD) issues.1. Ensure adequate drug exposure in the in vivo model. 2. Correlate drug concentration in tissue with on-target activity (e.g., p-Chk1 inhibition).

Quantitative Data: Kinase Selectivity of Elimusertib

The following tables summarize the in vitro kinase selectivity of Elimusertib (BAY-1895344).

Table 1: In-house Kinase Selectivity Panel [9]

KinaseIC50 (nmol/L)Fold Selectivity vs. ATR
ATR 7.0 ± 3.7 1
mTOR35 ± 32~5
Other Kinases (5)>330>47

Data represents the mean ± standard deviation.

Table 2: KINOMEscan Profiling at 1 µmol/L Elimusertib [9]

KinaseKd (nmol/L)
ATR -
mTOR24
GAK580
RIOK2660
Other Kinases (3)>1000

Kd values were determined for kinases showing significant binding at 1 µmol/L.

Experimental Protocols

Protocol 1: In Vitro Kinase Inhibition Assay

This protocol provides a general method to determine the half-maximal inhibitory concentration (IC50) of Elimusertib against ATR and potential off-target kinases.

  • Reagents and Materials:

    • Purified recombinant human ATR, mTOR, DNA-PK, ATM kinases.

    • Kinase-specific substrates (e.g., GST-p53 for ATR/ATM).

    • [γ-32P]ATP or fluorescently labeled ATP analog.

    • This compound stock solution (in DMSO).

    • Kinase reaction buffer.

    • 96-well plates.

    • Scintillation counter or fluorescence plate reader.

  • Procedure:

    • Prepare serial dilutions of Elimusertib in the kinase reaction buffer.

    • In a 96-well plate, add the kinase, its specific substrate, and the diluted Elimusertib or vehicle control (DMSO).

    • Initiate the kinase reaction by adding ATP.

    • Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes).

    • Stop the reaction.

    • Quantify the incorporation of the labeled phosphate (B84403) into the substrate using a scintillation counter or by measuring fluorescence.

    • Calculate the percentage of kinase activity relative to the vehicle control for each Elimusertib concentration.

    • Determine the IC50 value by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).

Protocol 2: Western Blot Analysis for On-Target and Off-Target Pathway Modulation

This protocol is designed to assess the effect of Elimusertib on the phosphorylation status of downstream targets of ATR and potential off-target kinases in cell culture.

  • Cell Culture and Treatment:

    • Plate cells of interest (e.g., a cancer cell line with known ATM deficiency) and allow them to adhere overnight.

    • Treat the cells with a range of Elimusertib concentrations (including a vehicle control) for a specified duration (e.g., 1-24 hours).

    • To assess ATR activity, it may be necessary to induce DNA damage (e.g., with hydroxyurea (B1673989) or UV radiation) prior to or concurrently with Elimusertib treatment.

  • Protein Extraction:

    • Wash the cells with ice-cold PBS.

    • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Clarify the lysates by centrifugation.

    • Determine the protein concentration of each lysate using a BCA assay.

  • Western Blotting:

    • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

    • Separate the proteins by SDS-PAGE.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST.

    • Incubate the membrane with primary antibodies overnight at 4°C.

      • On-Target: Phospho-Chk1 (Ser345)

      • Potential Off-Target (mTOR pathway): Phospho-S6 Ribosomal Protein (Ser235/236), Phospho-4E-BP1 (Thr37/46)

      • Loading Control: β-actin, GAPDH

    • Wash the membrane with TBST.

    • Incubate with the appropriate HRP-conjugated secondary antibody.

    • Wash the membrane with TBST.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Visualizations

ATR_Signaling_Pathway cluster_0 DNA Damage/Replication Stress cluster_1 ATR Activation cluster_2 Downstream Effectors cluster_3 Cellular Outcomes DNA Damage DNA Damage ATR ATR DNA Damage->ATR activates Chk1 Chk1 ATR->Chk1 phosphorylates pChk1 p-Chk1 (Ser345) ATR->pChk1 leads to Elimusertib Elimusertib Elimusertib->ATR inhibits Cell Cycle Arrest Cell Cycle Arrest pChk1->Cell Cycle Arrest DNA Repair DNA Repair pChk1->DNA Repair Apoptosis Apoptosis pChk1->Apoptosis inhibition of repair leads to

Caption: Elimusertib's on-target effect on the ATR signaling pathway.

Experimental_Workflow cluster_0 Experiment Initiation cluster_1 Treatment cluster_2 Assays cluster_3 Data Analysis Start Cancer Cell Line Treatment Treat with Elimusertib (Dose-Response) Start->Treatment Viability Cell Viability Assay (e.g., MTT) Treatment->Viability Western Western Blot (p-Chk1, p-S6) Treatment->Western Kinome Kinome Profiling Treatment->Kinome Analysis IC50 Determination Off-Target Identification Viability->Analysis Western->Analysis Kinome->Analysis

Caption: Workflow for assessing Elimusertib's in vitro effects.

Troubleshooting_Logic Start Unexpected Phenotype Observed? DoseResponse Is it Dose-Dependent? Start->DoseResponse LowestConc Use Lowest Effective Conc. DoseResponse->LowestConc Yes OnTarget Likely On-Target DoseResponse->OnTarget No DifferentInhibitor Test Structurally Different Inhibitor LowestConc->DifferentInhibitor KinomeScreen Perform Kinome Screen DifferentInhibitor->KinomeScreen Phenotype Persists DifferentInhibitor->OnTarget Phenotype Disappears OffTarget Likely Off-Target KinomeScreen->OffTarget

Caption: A logical guide for troubleshooting unexpected experimental outcomes.

References

Managing hematological toxicities of Elimusertib hydrochloride in vivo

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for managing hematological toxicities observed with Elimusertib hydrochloride treatment in in vivo experiments.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for Elimusertib and why does it cause hematological toxicities? A1: Elimusertib is a potent and highly selective inhibitor of the Ataxia Telangiectasia and Rad3-related (ATR) kinase[1]. ATR is a critical protein in the DNA Damage Response (DDR) pathway, which detects and repairs DNA damage, particularly single-strand breaks and stalled replication forks, to maintain genomic integrity[2][3]. By inhibiting ATR, Elimusertib prevents the activation of DNA damage checkpoints and disrupts DNA repair[2][4]. This leads to the accumulation of DNA damage and cell death, especially in rapidly dividing cells like cancer cells[4][5]. Hematopoietic stem and progenitor cells are also highly proliferative, making them susceptible to this on-target effect of ATR inhibition. The resulting suppression of hematopoiesis leads to common hematological toxicities such as anemia, neutropenia, and thrombocytopenia[6][7].

Q2: What are the most common hematological toxicities observed with Elimusertib in in vivo studies? A2: The most frequently reported hematological toxicities are anemia (a decrease in red blood cells), neutropenia (a decrease in neutrophils), and thrombocytopenia (a decrease in platelets)[6][8][9]. These are considered on-target, class-effects for ATR inhibitors[7]. In clinical trials, Grade 3 or higher anemia, neutropenia, and thrombocytopenia are common adverse events[8][9][10].

Q3: At what dose levels and schedules do hematological toxicities typically appear in preclinical models? A3: The onset and severity of hematological toxicities are dose-dependent[9]. In mouse xenograft models, Elimusertib has shown anti-tumor efficacy at doses of 20 mg/kg and 40 mg/kg administered orally, twice daily (BID), on an intermittent "3 days on, 4 days off" schedule[3][11][12]. However, this schedule, particularly at higher doses, is also associated with these hematological adverse events.

Q4: How can I monitor for Elimusertib-induced hematological toxicities in my animal models? A4: Regular monitoring via Complete Blood Counts (CBC) with a differential is the primary method for detecting hematological toxicities[6][13]. Blood samples should be collected at baseline before starting treatment and at regular intervals during the treatment period (e.g., weekly or at the end of each treatment cycle). This allows for the quantification of red blood cells, white blood cells (including neutrophils), and platelets.

Q5: What are the primary strategies for managing these toxicities in a research setting? A5: The main strategies involve dose and schedule modification. If significant toxicity is observed, consider the following:

  • Dose Interruption: Temporarily halt dosing to allow for hematopoietic recovery[9].

  • Dose Reduction: Lower the dose of Elimusertib for subsequent treatment cycles[8][9].

  • Schedule Adjustment: Switching to an alternative, better-tolerated schedule can significantly mitigate toxicity. A "3 days on, 11 days off" schedule has been shown in clinical settings to reduce the rate of hematologic adverse events compared to the "3 days on, 4 days off" schedule[8][10][14].

Q6: Are there any supportive care measures that can be implemented in preclinical models? A6: While dose/schedule modification is the main approach, some supportive measures can be considered. For severe thrombocytopenia, handle animals with extra care to prevent trauma and bleeding[6]. For severe neutropenia, animals should be housed in a clean environment to minimize infection risk. Although more common in clinical practice, the use of growth factors like Stem Cell Factor (SCF) has been suggested to protect megakaryocytic precursors and aid platelet recovery in research models[6].

Troubleshooting Guides

Guide 1: Managing Anemia
Symptom / Observation Possible Cause Troubleshooting & Management Steps
Pale extremities (paws, ears).Lethargy or reduced activity.Significant drop in hemoglobin, hematocrit, or RBC count in CBC analysis.Elimusertib is inhibiting ATR in highly proliferative erythroid precursor cells in the bone marrow, disrupting their development and maturation into red blood cells (erythropoiesis).1. Confirm with CBC: A full CBC is required to quantify the extent of anemia. 2. Dose/Schedule Adjustment: This is the primary intervention.     a. Interrupt Dosing: Pause treatment to allow for recovery of red blood cell counts.     b. Reduce Dose: Lower the subsequent doses of Elimusertib.     c. Modify Schedule: Switch to a schedule with a longer off-drug period, such as "3 days on, 11 days off"[10]. 3. Assess Impact on Progenitors (Optional): Perform a bone marrow colony-forming unit (CFU) assay to directly measure the effect on erythroid progenitors (CFU-E, BFU-E).
Guide 2: Managing Neutropenia
Symptom / Observation Possible Cause Troubleshooting & Management Steps
Increased susceptibility to infections.A significant drop in absolute neutrophil count (ANC) in CBC analysis.Elimusertib is suppressing the proliferation and differentiation of myeloid progenitor cells in the bone marrow, leading to reduced production of neutrophils.1. Confirm with CBC and Differential: A complete blood count with a differential is essential to confirm neutropenia and quantify the ANC[6]. 2. Monitor for Infection: Closely observe animals for any signs of infection. 3. Dose/Schedule Adjustment:     a. Interrupt Dosing: Halt treatment immediately upon detection of severe neutropenia to allow for neutrophil recovery.     b. Reduce Dose: Use a lower dose for subsequent cycles.     c. Modify Schedule: Implement a longer drug-free interval (e.g., "3 days on, 11 days off")[10]. 4. Assess Impact on Progenitors (Optional): Use a CFU assay to quantify the effect on granulocyte-macrophage progenitors (CFU-GM).
Guide 3: Managing Thrombocytopenia
Symptom / Observation Possible Cause Troubleshooting & Management Steps
Petechiae, bruising, or signs of bleeding.A significant reduction in platelet count in CBC analysis.Elimusertib is interfering with megakaryopoiesis (platelet production) by impacting the proliferation and maturation of megakaryocyte precursors in the bone marrow[6].1. Confirm with CBC: A platelet count from a CBC will confirm thrombocytopenia[6]. 2. Careful Handling: Handle animals gently to avoid trauma that could lead to bleeding[6]. 3. Dose/Schedule Adjustment:     a. Interrupt Dosing: Pause treatment to allow platelet counts to recover.     b. Reduce Dose: Lower the dose of Elimusertib for subsequent cycles[9].     c. Modify Schedule: Extend the off-drug period to improve tolerability. 4. Assess Impact on Progenitors (Optional): A CFU assay can be used to measure the effect on megakaryocyte progenitors (CFU-Mk).

Data Presentation

Table 1: Summary of Grade ≥3 Hematological Adverse Events from Elimusertib Clinical Trials
Adverse EventPhase I Monotherapy[9](40 mg BID, 3-on/4-off)Phase 1b Monotherapy[10](40 mg BID, 3-on/4-off)Phase I Combination w/ Cisplatin[8]Phase I Combination w/ FOLFIRI[15]
Anemia 81.8%65.7%33%Not specified
Neutropenia Dose-dependent47.6% (34.3% G3, 13.3% G4)60%Common G3/4 AE
Thrombocytopenia Dose-dependentNot specified47%Not specified
Leukopenia Not specifiedNot specified53%Common G3/4 AE
Febrile Neutropenia Not reportedNot reported13%DLT observed

Data represents the percentage of patients experiencing Grade 3 or 4 adverse events.

Experimental Protocols

Protocol 1: Complete Blood Count (CBC) with Differential Analysis

Objective: To monitor for hematological toxicities by quantifying blood cell populations.

Methodology:

  • Blood Collection: Collect 50-100 µL of peripheral blood from the animal model (e.g., via submandibular or saphenous vein) into a tube containing an anticoagulant (e.g., K2-EDTA). Collect at baseline and at specified time points during the study.

  • Sample Analysis: Gently mix the blood sample by inversion. Analyze the sample using a calibrated automated hematology analyzer according to the manufacturer's instructions.

  • Parameters to Analyze: Key parameters include:

    • Red Blood Cell (RBC) Count: Total number of red blood cells.

    • Hemoglobin (HGB): Concentration of hemoglobin.

    • Hematocrit (HCT): Percentage of blood volume occupied by RBCs.

    • White Blood Cell (WBC) Count: Total number of white blood cells.

    • Differential Count: Percentages and absolute counts of neutrophils, lymphocytes, monocytes, eosinophils, and basophils.

    • Platelet (PLT) Count: Total number of platelets.

  • Data Interpretation: Compare the results from Elimusertib-treated animals to those from vehicle-treated controls and to baseline values. A statistically significant decrease in RBCs/HGB, neutrophils, or platelets indicates toxicity.

Protocol 2: Bone Marrow Colony-Forming Unit (CFU) Assay

Objective: To quantify the in vitro proliferative capacity of hematopoietic progenitor cells from treated animals to assess bone marrow suppression.

Methodology:

  • Bone Marrow Harvest: Euthanize the animal and aseptically harvest bone marrow by flushing the femurs and tibias with sterile Iscove's Modified Dulbecco's Medium (IMDM) containing 2% fetal bovine serum (FBS).

  • Cell Preparation: Create a single-cell suspension by passing the marrow through a 70 µm cell strainer. Count viable cells using a hemocytometer and trypan blue exclusion.

  • Cell Plating: Dilute the bone marrow cells to the desired concentration. Add the cells to a semi-solid methylcellulose-based medium (e.g., MethoCult™) containing a cocktail of cytokines appropriate for the desired lineages (e.g., EPO for erythroid, G-CSF/GM-CSF for myeloid, TPO for megakaryocytic).

  • Incubation: Plate the cell/methylcellulose mixture in 35 mm culture dishes in duplicate. Incubate at 37°C in a humidified incubator with 5% CO₂ for 7-14 days (duration depends on the colony type being assayed).

  • Colony Counting: Enumerate the different types of colonies (e.g., BFU-E, CFU-GM, CFU-Mk) under an inverted microscope based on their distinct morphology.

  • Analysis: Compare the number and size of colonies from Elimusertib-treated animals to those from vehicle-treated controls to quantify the inhibitory effect on progenitor cell function[6].

Visualizations

Signaling Pathway and Toxicity Mechanism

cluster_0 Normal Cell Cycle & DNA Repair cluster_1 Effect of Elimusertib cluster_2 Impact on Hematopoiesis DNA_Damage DNA Damage (e.g., Replication Stress) ATR ATR Kinase DNA_Damage->ATR activates ATR_Inhibited ATR Kinase DNA_Damage->ATR_Inhibited activates CHK1 CHK1 ATR->CHK1 phosphorylates Cell_Cycle Cell Cycle Progression CHK1->Cell_Cycle arrests DNA_Repair DNA Repair CHK1->DNA_Repair promotes Elimusertib Elimusertib Elimusertib->ATR_Inhibited inhibits ATR_Inhibited->CHK1 Replication_Catastrophe Replication Catastrophe & Accumulated DNA Damage Apoptosis Apoptosis / Cell Death Replication_Catastrophe->Apoptosis Anemia Anemia Apoptosis->Anemia leads to Neutropenia Neutropenia Apoptosis->Neutropenia leads to Thrombocytopenia Thrombocytopenia Apoptosis->Thrombocytopenia leads to HSPCs Hematopoietic Stem & Progenitor Cells (HSPCs) (High Proliferation) HSPCs->Replication_Catastrophe undergo

Caption: Elimusertib inhibits ATR, disrupting DNA damage repair in proliferative hematopoietic cells.

Experimental Workflow for Toxicity Management

Start Start Experiment: Treat animals with Elimusertib Monitor Monitor Animal Health Daily (Weight, Behavior) Start->Monitor Collect_Blood Weekly Blood Collection (e.g., end of cycle) Monitor->Collect_Blood CBC Perform CBC with Differential Analysis Collect_Blood->CBC Decision Significant Cytopenia Detected? CBC->Decision Continue Continue Dosing Per Protocol Decision->Continue No Action Implement Management Strategy Decision->Action Yes Continue->Monitor Interrupt Interrupt Dosing Action->Interrupt Reduce Reduce Dose Action->Reduce Modify Modify Schedule (e.g., 3-on/11-off) Action->Modify Recover Monitor for Hematopoietic Recovery via CBC Interrupt->Recover Reduce->Recover Modify->Recover Resume Resume Treatment with Adjusted Regimen Recover->Resume

Caption: Workflow for monitoring and managing Elimusertib-induced hematological toxicity in vivo.

Troubleshooting Decision Tree

cluster_0 cluster_1 cluster_2 Observation Observation: Animal shows signs of toxicity OR Routine CBC performed Low_HGB Low HGB/HCT? Observation->Low_HGB Low_ANC Low Neutrophils? Observation->Low_ANC Low_PLT Low Platelets? Observation->Low_PLT Anemia Anemia Low_HGB->Anemia Yes Neutropenia Neutropenia Low_ANC->Neutropenia Yes Thrombocytopenia Thrombocytopenia Low_PLT->Thrombocytopenia Yes Action_Anemia Pause Treatment Consider Dose/Schedule Modification Anemia->Action_Anemia Action_Neutropenia Pause Treatment Monitor for Infection Modify Dose/Schedule Neutropenia->Action_Neutropenia Action_Thrombocytopenia Pause Treatment Handle with Care Modify Dose/Schedule Thrombocytopenia->Action_Thrombocytopenia

Caption: A decision tree for troubleshooting specific Elimusertib-induced cytopenias.

References

Optimizing Elimusertib hydrochloride dosing schedule in xenograft studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing Elimusertib hydrochloride in preclinical xenograft models.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound (also known as BAY 1895344) is a potent, highly selective, and orally available inhibitor of the Ataxia Telangiectasia and Rad3-related (ATR) kinase with an IC50 of 7 nM.[1][2][3][4] ATR is a critical component of the DNA Damage Response (DDR) pathway, which is activated by DNA damage and replication stress.[5][6] By inhibiting ATR, Elimusertib prevents the activation of downstream signaling, including the phosphorylation of CHK1.[7] This disruption of the DNA damage checkpoint leads to the accumulation of unresolved DNA damage, ultimately causing cell death (apoptosis), particularly in tumor cells with existing DDR deficiencies, such as ATM mutations.[6][7][8][9]

Q2: What are the recommended starting doses and schedules for this compound in xenograft studies?

Several preclinical studies have demonstrated the anti-tumor efficacy of Elimusertib in various xenograft models. A common and well-tolerated dosing schedule is an intermittent "3 days on/4 days off" regimen administered via oral gavage.[2][10][11][12] Dosages in these studies have ranged from 20 mg/kg to 50 mg/kg, administered twice daily.[10][11][13] The optimal dose and schedule can depend on the specific tumor model and whether Elimusertib is used as a monotherapy or in combination with other agents.

Q3: How should this compound be formulated for oral administration in mice?

A common formulation for this compound for oral gavage in preclinical studies involves dissolving the compound in a vehicle consisting of 60% polyethylene (B3416737) glycol 400 (PEG400), 30% water, and 10% ethanol.[11][14]

Q4: What are some key considerations for designing a xenograft study with this compound?

  • Tumor Model Selection: The genetic background of the tumor cells is crucial. Models with deficiencies in the DNA Damage Response (DDR) pathway, such as ATM mutations, are often more sensitive to ATR inhibitors like Elimusertib.[6][15]

  • Monotherapy vs. Combination Therapy: Elimusertib has shown efficacy as a monotherapy and in combination with DNA-damaging agents (e.g., chemotherapy, radiotherapy) or PARP inhibitors.[4][6] When used in combination, the timing of administration is critical for achieving synergy.[15][16][17]

  • Pharmacodynamic (PD) Markers: To confirm target engagement and biological activity, consider collecting tumor samples to analyze PD markers such as phosphorylated Chk1 (p-Chk1) levels.[15][16]

Troubleshooting Guide

IssuePossible CauseRecommended Action
Lack of Tumor Growth Inhibition Sub-optimal Dosing Schedule: The dose or frequency of administration may not be sufficient to maintain target inhibition.Dose Escalation/Schedule Modification: Consider increasing the dose within the reported tolerated range (e.g., up to 50 mg/kg) or modifying the schedule. An intermittent schedule of 3 days on, 4 days off has been shown to be effective.[2][10][11]
Tumor Model Resistance: The selected xenograft model may not have the specific DDR deficiencies that confer sensitivity to ATR inhibition.Model Characterization: If not already done, characterize the DDR pathway status of your tumor model (e.g., ATM, p53 status).[15] Consider testing Elimusertib in models with known DDR defects.
Poor Drug Exposure: Issues with formulation or administration may lead to inadequate bioavailability.Formulation Check: Ensure proper dissolution of Elimusertib in the vehicle. A common vehicle is 60% PEG400, 30% water, and 10% ethanol.[11][14] Administration Technique: Verify the accuracy of oral gavage technique to ensure the full dose is delivered.
High Toxicity / Animal Morbidity Overlapping Toxicities (in combination studies): When combined with other agents, particularly DNA-damaging chemotherapies, there can be overlapping toxicities.Schedule Modification: An intermittent "on-off" dosing schedule for Elimusertib may improve tolerability.[15] Consider sequential administration, with the ATR inhibitor given 12-24 hours after the DNA-damaging agent.[15][16][17]
Dose Too High: The administered dose may be too high for the specific animal strain or tumor model.Dose De-escalation: Reduce the dose of Elimusertib. Studies have shown efficacy at doses as low as 20-30 mg/kg.[10][13]
Inconsistent Results Between Animals Variability in Tumor Take Rate or Growth: Inherent biological variability in xenograft models.Increase Group Size: A larger number of animals per group can help to account for biological variability. Tumor Size at Randomization: Ensure that tumors are within a narrow size range when randomizing animals into treatment groups.
Inconsistent Drug Administration: Variation in the volume or timing of drug delivery.Standardize Procedures: Implement and adhere to strict, standardized protocols for drug formulation and administration.

Experimental Protocols

General Xenograft Study Protocol

This protocol outlines a general procedure for a subcutaneous xenograft study to evaluate the efficacy of this compound.

  • Cell Culture: Culture the chosen cancer cell line under standard conditions.

  • Animal Model: Use immunocompromised mice (e.g., nude or NSG mice).

  • Tumor Implantation:

    • Harvest cancer cells during their exponential growth phase.

    • Resuspend the cells in a suitable medium (e.g., PBS or Matrigel mixture).

    • Subcutaneously inject the cell suspension into the flank of each mouse.

  • Tumor Growth Monitoring:

    • Monitor the mice regularly for tumor formation.

    • Measure tumor dimensions with calipers 2-3 times per week.

    • Calculate tumor volume using the formula: (Length x Width²) / 2.

  • Randomization:

    • Once tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

  • Drug Preparation and Administration:

    • Prepare the this compound formulation (e.g., in 60% PEG400, 30% water, 10% ethanol).[11][14]

    • Administer Elimusertib or vehicle control via oral gavage according to the chosen dosing schedule (e.g., 40 mg/kg, twice daily, 3 days on/4 days off).[10][11][14]

  • Endpoint Analysis:

    • Continue treatment and monitoring until tumors in the control group reach a predetermined endpoint size or for a specified duration.

    • Monitor animal body weight and overall health as indicators of toxicity.

    • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, pharmacodynamic studies).

Pharmacodynamic (PD) Marker Analysis

This protocol describes the collection of tumor tissue for the analysis of PD markers.

  • Tissue Collection:

    • At a specified time point after the final dose of Elimusertib (e.g., 4 hours), euthanize a subset of mice from each group.[6][11]

    • Immediately excise the tumors.

  • Tissue Processing:

    • For immunohistochemistry (IHC), fix a portion of the tumor in 10% formalin.[6][11]

    • For protein analysis (e.g., Western blot), snap-freeze a portion of the tumor in liquid nitrogen and store at -80°C.[6][11]

  • Analysis:

    • Perform IHC or Western blot analysis to assess the levels of relevant biomarkers, such as phosphorylated Chk1 (p-Chk1), to confirm target engagement.

Data Presentation

Table 1: Summary of Preclinical Dosing Schedules for this compound in Xenograft Models

Tumor TypeDosing ScheduleRouteEfficacy OutcomeReference
Mantle Cell Lymphoma50 mg/kg; p.o.; b.i.d.; 3 days on/4 days off; for 11 daysOralComplete tumor remission[2]
Breast Cancer30 mg/kg; twice-daily; 3 days on/4 days off for 4 weeksOral GavageSlowed tumor growth[10]
Breast Cancer50 mg/kg; twice-daily; 3 days on/4 days off for 4 weeksOral GavageDecrease in tumor size[10]
Gastric Cancer (PDX)40 mg/kg; twice-daily; 3 days on/4 days off for 4 weeksOral GavageDelayed tumor growth[10]
Pediatric Solid Tumors (PDX)40 mg/kg; twice-daily; 3 days on/4 days offOralPronounced objective response rates[5][14]
Various Solid Tumors (PDX)20 or 40 mg/kg; twice a day; 3 days on/4 days offOralDose-dependent antitumor activity[11]
Metastatic Castration-Resistant Prostate Cancer20-40 mg/kg; BID; 3 days on/4 days off or 3 days on/11 days off (in combination with Niraparib)N/ASynergistic antitumor activity[13]

Visualizations

ATR_Signaling_Pathway cluster_0 DNA Damage/Replication Stress cluster_1 ATR Activation cluster_2 Downstream Signaling cluster_3 Cellular Response DNA Damage DNA Damage ATR ATR DNA Damage->ATR activates CHK1 CHK1 ATR->CHK1 phosphorylates Elimusertib Elimusertib hydrochloride Elimusertib->ATR inhibits Cell Cycle Arrest Cell Cycle Arrest CHK1->Cell Cycle Arrest DNA Repair DNA Repair CHK1->DNA Repair Apoptosis Apoptosis Cell Cycle Arrest->Apoptosis inhibition leads to DNA Repair->Apoptosis inhibition leads to

Caption: ATR Signaling Pathway Inhibition by this compound.

Xenograft_Workflow A Cell Culture B Tumor Cell Implantation (Subcutaneous) A->B C Tumor Growth Monitoring B->C D Randomization into Treatment Groups C->D E Treatment with Elimusertib or Vehicle Control D->E F Continued Monitoring (Tumor Volume, Body Weight) E->F G Endpoint Reached F->G H Tumor Excision and Analysis (Weight, PD Markers) G->H

Caption: General Workflow for a Xenograft Efficacy Study.

References

Elimusertib hydrochloride stability and storage conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential information on the stability and storage of Elimusertib hydrochloride, alongside troubleshooting guides and frequently asked questions to support researchers, scientists, and drug development professionals in their experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for solid this compound?

A1: Solid this compound is stable when stored under appropriate conditions. For long-term storage, it is recommended to keep the powder at -20°C for up to 3 to 4 years. For shorter durations, storage at 4°C is acceptable for up to 6 months. The compound should be stored in a tightly sealed container in a dry, cool, and well-ventilated place.

Q2: How should I prepare and store stock solutions of this compound?

A2: Dimethyl sulfoxide (B87167) (DMSO) is the most common solvent for preparing stock solutions. This compound is soluble in DMSO at concentrations up to 82 mg/mL. For long-term storage, stock solutions in DMSO can be kept at -80°C for up to 2 years or at -20°C for up to 1 year. It is advisable to aliquot the stock solution to avoid repeated freeze-thaw cycles. Use fresh, anhydrous DMSO, as absorbed moisture can reduce the solubility of the compound.

Q3: What is the stability of this compound in aqueous solutions?

A3: Information regarding the long-term stability of this compound in aqueous solutions is limited, and it is generally recommended to prepare aqueous working solutions fresh on the day of use. For in vivo studies, formulations often involve co-solvents like PEG300 and Tween-80 in addition to an aqueous vehicle, and these should also be prepared freshly.

Q4: Is this compound sensitive to light?

A4: While specific photostability studies are not widely available, a study on the stability of Elimusertib in human plasma was conducted under ambient light conditions for 4 hours without significant degradation. However, as a general laboratory practice for chemical compounds, it is prudent to protect solutions from direct, prolonged exposure to light.

Stability and Storage Data Summary

The following tables summarize the available quantitative data on the stability and storage of this compound.

Table 1: Storage Conditions for Solid this compound

Storage TemperatureRecommended DurationSource
-20°C≥ 4 years
-20°C3 years
4°C6 Months

Table 2: Stability of this compound Stock Solutions in DMSO

Storage TemperatureDurationStabilitySource
Room Temperature6 hours100.8%
-20°C1 yearStable
-80°C12 months91.8%
-80°C2 yearsStable

Table 3: Stability in Human Plasma

ConditionDurationStabilitySource
3 Freeze-Thaw Cycles (-80°C to RT)N/A100.1% - 101.1%
Benchtop (Room Temperature)4 hours102.0% - 105.2%

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution in DMSO

  • Materials:

    • This compound powder

    • Anhydrous Dimethyl Sulfoxide (DMSO)

    • Sterile microcentrifuge tubes or vials

    • Calibrated pipette

  • Procedure:

    • Equilibrate the vial of this compound powder to room temperature before opening to prevent condensation of moisture.

    • Weigh the required amount of this compound powder. The molecular weight of this compound is 411.89 g/mol .

    • Add the appropriate volume of anhydrous DMSO to achieve a final concentration of 10 mM.

    • Vortex or sonicate the solution to ensure complete dissolution.

    • Aliquot the stock solution into smaller volumes in sterile, tightly sealed tubes for storage at -20°C or -80°C.

Protocol 2: Preparation of an Aqueous Working Solution for In Vitro Assays

  • Materials:

    • 10 mM this compound stock solution in DMSO

    • Sterile cell culture medium or phosphate-buffered saline (PBS)

    • Sterile tubes

  • Procedure:

    • Thaw an aliquot of the 10 mM stock solution at room temperature.

    • Perform a serial dilution of the stock solution with the appropriate sterile aqueous buffer (e.g., cell culture medium, PBS) to achieve the desired final concentration for your experiment.

    • Ensure that the final concentration of DMSO in the working solution is low enough to not affect the cells (typically ≤ 0.1%).

    • Prepare the working solution fresh for each experiment and do not store it for extended periods.

Troubleshooting Guide

IssuePossible CauseRecommended Action
Precipitation in stock solution upon storage - Supersaturated solution- Moisture absorption by DMSO- Gently warm the solution and vortex to redissolve.- Use fresh, anhydrous DMSO for solution preparation.- Ensure vials are tightly sealed.
Inconsistent experimental results - Degradation of working solution- Inaccurate concentration of stock solution- Prepare fresh aqueous working solutions for each experiment.- Avoid repeated freeze-thaw cycles of the stock solution by preparing aliquots.- Regularly check the calibration of pipettes and balances.
Cloudiness in aqueous working solution - Poor solubility in the aqueous buffer- Ensure the final DMSO concentration is sufficient to maintain solubility, but non-toxic to cells.- Consider using a different buffer system if compatible with your assay.

Visualizations

Elimusertib_Mechanism_of_Action Elimusertib's Role in the DNA Damage Response Pathway DNA_Damage DNA Damage (e.g., Replication Stress) ATR ATR Kinase DNA_Damage->ATR activates CHK1 CHK1 ATR->CHK1 phosphorylates Elimusertib Elimusertib Elimusertib->ATR inhibits Cell_Cycle_Arrest Cell Cycle Arrest (S and G2/M Checkpoints) CHK1->Cell_Cycle_Arrest leads to DNA_Repair DNA Repair CHK1->DNA_Repair promotes Cell_Cycle_Arrest->DNA_Repair Apoptosis Apoptosis DNA_Repair->Apoptosis (failure leads to)

Caption: Elimusertib inhibits ATR kinase, a key regulator of the DNA damage response.

Troubleshooting_Workflow Troubleshooting Elimusertib Stability Issues Start Inconsistent Experimental Results Observed Check_Working_Solution Was the working solution prepared fresh? Start->Check_Working_Solution Prepare_Fresh Prepare fresh working solution for each experiment. Check_Working_Solution->Prepare_Fresh No Check_Stock_Solution Check stock solution: - Stored correctly? - Aliquoted? - Any precipitate? Check_Working_Solution->Check_Stock_Solution Yes End Problem Resolved Prepare_Fresh->End New_Stock Prepare a new stock solution from solid. Check_Stock_Solution->New_Stock No/Issue Found Check_Solid Is the solid compound stored correctly? Check_Stock_Solution->Check_Solid Yes/No Issue New_Stock->End Order_New Order new compound. Check_Solid->Order_New No Check_Solid->End Yes Order_New->End

Caption: A workflow for troubleshooting stability-related experimental issues with Elimusertib.

Technical Support Center: Elimusertib Hydrochloride In Vivo Administration

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using Elimusertib hydrochloride in in vivo experiments.

Frequently Asked Questions (FAQs)

Q1: My this compound solution is precipitating. What can I do?

A1: Precipitation is a common issue due to the compound's solubility profile. Here are several steps you can take:

  • Sonication and Heating: Gentle heating and sonication can aid in the dissolution of this compound.[1] Be cautious with temperature to avoid degradation.

  • Fresh Solvents: Ensure you are using fresh, anhydrous solvents, especially DMSO, as moisture can reduce solubility.[2]

  • Vehicle Selection: The choice of vehicle is critical. Several formulations have been successfully used in preclinical studies. Consider trying an alternative vehicle if you are experiencing precipitation. Refer to the Vehicle Formulation Protocols section for detailed recipes.

Q2: What is the recommended vehicle for in vivo administration of this compound?

A2: There is no single "best" vehicle, as the optimal choice can depend on the animal model, desired dosing volume, and route of administration. However, several vehicles have been successfully used in published studies. A common formulation consists of a mixture of polyethylene (B3416737) glycol (PEG) 400, water, and ethanol (B145695).[3][4][5] Other options include formulations with DMSO, PEG300, Tween-80, and saline, or DMSO with SBE-β-CD in saline or corn oil.[1]

Q3: I am observing toxicity in my animal models. How can I mitigate this?

A3: Toxicity can be dose- and schedule-dependent.

  • Dose Reduction: Consider reducing the dose of Elimusertib. Studies have shown efficacy at a range of doses, so a lower dose may still be effective while being better tolerated.[3][6]

  • Dosing Schedule Modification: An intermittent dosing schedule, such as "3 days on/4 days off," has been well-tolerated in mice and has demonstrated efficacy.[3][4][5][6][7][8] This can allow for recovery from any potential side effects.

  • Monitor Animal Health: Closely monitor animal body weight and overall health. A weight loss of over 10-20% is a common sign of toxicity, and treatment should be adjusted or paused accordingly.[4][7]

Q4: I am not observing the expected anti-tumor efficacy. What are some potential reasons?

A4: Lack of efficacy can stem from several factors:

  • Suboptimal Dosing: The dose might be too low. Efficacy has been shown to be dose-dependent.[3][6][9] Review published studies for effective dose ranges in similar tumor models.

  • Inappropriate Tumor Model: Elimusertib, as an ATR inhibitor, is particularly effective in tumors with deficiencies in DNA damage repair pathways, such as those with ATM mutations.[1][2] The genomic background of your tumor model is a critical factor for sensitivity.

  • Drug Formulation and Administration: Ensure your formulation is homogenous and the entire dose is being administered correctly. Issues with solubility or administration technique can lead to lower than intended doses being delivered.

  • Pharmacokinetics: The bioavailability of Elimusertib can be dose-dependent. At higher doses (e.g., 40 mg/kg in mice), bioavailability can increase significantly due to saturation of first-pass metabolism.[10][11]

Troubleshooting Guide

Problem Possible Cause Suggested Solution
Precipitation in Formulation Poor solubility of this compound.Use fresh, anhydrous solvents.[2] Employ sonication and/or gentle heating to aid dissolution.[1] Consider switching to an alternative, validated vehicle formulation (see tables below).
Vehicle Toxicity The vehicle itself may be causing adverse effects.Reduce the concentration of potentially toxic components like DMSO or ethanol if possible. Ensure the total volume administered is within acceptable limits for the animal model. Consider a different, better-tolerated vehicle.
Acute Animal Toxicity Post-Dosing Dose is too high or administration was too rapid.Reduce the administered dose.[3][6] Administer the formulation more slowly. Consider an intermittent dosing schedule to allow for recovery.[3][4][5][6][7][8]
Lack of Tumor Growth Inhibition Sub-optimal dose, insensitive tumor model, or formulation/administration issues.Increase the dose, as efficacy is dose-dependent.[3][6][9] Confirm that your tumor model has a relevant genetic background (e.g., DDR deficiencies).[2] Re-evaluate your formulation preparation and administration technique.

Quantitative Data Summary

This compound Solubility
SolventConcentrationRemarks
DMSO17 mg/mL (45.28 mM)Use fresh DMSO as moisture can reduce solubility.[2]
DMSO11 mg/mL (29.3 mM)Sonication is recommended.[12]
Ethanol3 mg/mL
WaterInsoluble[2]
In Vivo Dosing and Efficacy Summary in Xenograft Models
Dose Schedule Route Tumor Model Outcome
20 or 40 mg/kgTwice a day, 3 days on/4 days offOralVarious Patient-Derived Xenografts (PDX)Dose-dependent antitumor activity. 40 mg/kg was well-tolerated.[3][6]
30 mg/kgDaily, 3 days on/4 days off for 4 weeksNot specifiedBreast cancer xenograftSlowed tumor growth.[9]
50 mg/kgDaily, 3 days on/4 days off for 4 weeksNot specifiedBreast cancer xenograftDecrease in tumor size.[9]
20 mg/kgTwice daily, 3 days on/4 days offOral gavageUterine Leiomyosarcoma PDXSignificant tumor growth inhibition and prolonged survival.[7][8]
40 mg/kgTwice daily, 3 days on/4 days offOralPediatric Solid Tumor PDXExtended progression-free survival.[4][5]
50 mg/kgTwice daily, 3 days on/4 days off for 11 daysOralGCB-DLBCL XenograftStrong antitumor efficacy.[1]

Experimental Protocols

Vehicle Formulation Protocols

Protocol 1: PEG 400, Water, and Ethanol Formulation [3][4][5]

  • Prepare a vehicle solution of 60% polyethylene glycol 400 (PEG 400), 30% water, and 10% ethanol.

  • Weigh the required amount of this compound.

  • Add the vehicle solution to the this compound powder to achieve the desired final concentration.

  • Vortex and/or sonicate until the compound is fully dissolved.

  • This formulation is suitable for oral gavage.

Protocol 2: DMSO, PEG300, Tween-80, and Saline Formulation [1]

  • To prepare a 1 mL solution, start with 10% DMSO (100 µL).

  • Add 40% PEG300 (400 µL) and mix thoroughly.

  • Add 5% Tween-80 (50 µL) and mix until the solution is clear.

  • Add 45% Saline (450 µL) to reach the final volume.

  • This formulation can achieve a solubility of at least 2.08 mg/mL.

Protocol 3: DMSO and Corn Oil Formulation [1]

  • Prepare a stock solution of this compound in DMSO.

  • For the final formulation, add 10% of the DMSO stock solution to 90% corn oil.

  • Mix thoroughly before administration.

  • This formulation can also achieve a solubility of at least 2.08 mg/mL.

Visualizations

Elimusertib Signaling Pathway

Elimusertib_Signaling_Pathway cluster_0 DNA Damage & Replication Stress cluster_1 Cellular Response DNA Damage DNA Damage ATR Kinase ATR Kinase DNA Damage->ATR Kinase activates Replication Stress Replication Stress Replication Stress->ATR Kinase activates Cell Cycle Arrest Cell Cycle Arrest ATR Kinase->Cell Cycle Arrest promotes DNA Repair DNA Repair ATR Kinase->DNA Repair promotes Apoptosis Apoptosis ATR Kinase->Apoptosis prevents Cell Cycle Arrest->Apoptosis DNA Repair->Apoptosis Elimusertib Elimusertib Elimusertib->ATR Kinase inhibits

Caption: Elimusertib inhibits ATR kinase, disrupting DNA damage response and promoting apoptosis.

In Vivo Administration Troubleshooting Workflow

Troubleshooting_Workflow start Start Experiment prep Prepare Formulation start->prep precip Precipitation? prep->precip administer Administer to Animal observe Observe for Efficacy & Toxicity administer->observe toxic Toxicity Observed? observe->toxic end Successful Experiment precip->administer No ts_precip Troubleshoot Formulation: - Use fresh solvents - Sonicate/Heat - Change vehicle precip->ts_precip Yes effic Efficacy Observed? toxic->effic No ts_toxic Mitigate Toxicity: - Reduce dose - Adjust schedule - Monitor closely toxic->ts_toxic Yes effic->end Yes ts_effic Address Lack of Efficacy: - Increase dose - Verify model sensitivity - Check formulation/administration effic->ts_effic No ts_precip->prep ts_toxic->administer ts_effic->administer

Caption: A logical workflow for troubleshooting common issues in Elimusertib in vivo studies.

References

Technical Support Center: The Impact of Elimusertib Hydrochloride on Normal Cell Viability

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Elimusertib Hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and address common questions regarding the effects of Elimusertib on normal cell viability during pre-clinical research.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound, also known as BAY 1895344, is a potent and highly selective oral inhibitor of the Ataxia Telangiectasia and Rad3-related (ATR) kinase.[1] ATR is a critical component of the DNA Damage Response (DDR) pathway, which is activated by DNA damage and replication stress.[2] By inhibiting ATR, Elimusertib prevents the activation of downstream signaling pathways, including the phosphorylation of CHK1, which leads to cell cycle arrest and DNA repair.[2] This disruption of the DDR pathway can lead to the accumulation of DNA damage and ultimately, cell death, particularly in cells with high replication stress, which is a characteristic of many cancer cells.

Q2: Does Elimusertib affect the viability of normal, non-cancerous cells?

A2: Preclinical studies have shown that while Elimusertib is more potent against a wide range of cancer cell lines, it can also impact the viability of normal cells. However, a therapeutic window has been observed, with cancer cells generally showing greater sensitivity to Elimusertib than non-transformed cell lines.[2] For instance, the IC50 values for the non-transformed fibroblast (BJ) and retinal pigment epithelial (RPE) cell lines are higher than those for many pediatric cancer cell lines.[2] It is important to note that some normal cell lines, like the MCF-10A breast epithelial cells, have shown significant sensitivity to Elimusertib. The on-target effects of ATR inhibition can also lead to hematological toxicities, such as anemia and neutropenia, which have been observed in clinical trials, indicating an impact on hematopoietic stem and progenitor cells.[3]

Q3: What are the common experimental observations when treating normal cells with Elimusertib?

A3: Researchers may observe a dose-dependent decrease in cell viability and proliferation. This can be quantified using assays such as the MTT or clonogenic survival assay. At the cellular level, treatment with Elimusertib can lead to an accumulation of DNA damage, which can be visualized by an increase in markers like γH2AX.[2] Cell cycle analysis may show an S-phase arrest as the cells struggle to complete DNA replication. In some cases, increased apoptosis or cellular senescence may also be observed.

Q4: How can I minimize the off-target effects of Elimusertib in my experiments?

A4: To minimize off-target effects, it is crucial to perform careful dose-response studies to determine the optimal concentration that balances efficacy in your cancer model with minimal toxicity to normal cells. It is also recommended to use appropriate normal cell line controls in your experiments to establish a therapeutic window. When interpreting results, consider the specific genetic background of your cell lines, as deficiencies in other DNA repair pathways can sensitize cells to ATR inhibition.

Data on Normal Cell Viability

The following table summarizes the available quantitative data on the impact of this compound on the viability of various normal human cell lines.

Cell LineCell TypeAssayEndpointIC50 (nM)Reference
BJForeskin FibroblastCellTiter-GloViability (72h)260.4[2]
RPERetinal Pigment EpithelialCellTiter-GloViability (72h)395.7[2]

Note: Lower IC50 values indicate greater potency.

Key Experimental Protocols

Below are detailed methodologies for common assays used to assess the impact of Elimusertib on normal cell viability.

MTT Cell Viability Assay

This protocol is a guideline for determining the IC50 of Elimusertib in a normal adherent cell line.

Materials:

  • This compound

  • Normal adherent cell line of interest (e.g., BJ, RPE)

  • Complete cell culture medium

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed the cells in a 96-well plate at a density of 2,000-5,000 cells per well in 100 µL of complete culture medium.

    • Incubate the plate at 37°C in a 5% CO2 incubator for 24 hours to allow for cell attachment.

  • Drug Treatment:

    • Prepare a serial dilution of Elimusertib in complete culture medium. A suggested starting range is 1 nM to 10 µM.

    • Carefully remove the medium from the wells and add 100 µL of the Elimusertib dilutions to the respective wells. Include a vehicle control (medium with the same concentration of DMSO as the highest Elimusertib concentration).

    • Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition and Incubation:

    • After the 72-hour incubation, add 20 µL of 5 mg/mL MTT solution to each well.

    • Incubate the plate for 3-4 hours at 37°C until a purple precipitate is visible.

  • Formazan (B1609692) Solubilization:

    • Carefully remove the medium containing MTT from each well.

    • Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

    • Gently pipette up and down to ensure complete solubilization.

  • Absorbance Measurement:

    • Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Subtract the background absorbance (from wells with no cells).

    • Calculate the percentage of cell viability relative to the vehicle-treated control.

    • Plot the percentage of viability against the log of the Elimusertib concentration and determine the IC50 value using a suitable software.

Clonogenic Survival Assay

This assay assesses the long-term proliferative capacity of cells after treatment with Elimusertib.

Materials:

  • This compound

  • Normal adherent cell line of interest

  • Complete cell culture medium

  • 6-well cell culture plates

  • Crystal violet staining solution (0.5% crystal violet in 25% methanol)

Procedure:

  • Cell Seeding:

    • Seed a low number of cells (e.g., 200-500 cells per well) in 6-well plates containing complete culture medium.

    • Allow the cells to attach overnight.

  • Drug Treatment:

    • Treat the cells with various concentrations of Elimusertib for a defined period (e.g., 24 or 48 hours).[2]

  • Colony Formation:

    • After the treatment period, wash the cells with PBS and replace the drug-containing medium with fresh complete culture medium.

    • Incubate the plates for 7-14 days, allowing colonies to form.

  • Staining and Counting:

    • Wash the plates with PBS, and then fix the colonies with a solution of methanol (B129727) and acetic acid (3:1) for 10 minutes.

    • Stain the colonies with crystal violet solution for 15-30 minutes.

    • Gently wash the plates with water and allow them to air dry.

    • Count the number of colonies (a colony is typically defined as a cluster of at least 50 cells).

  • Data Analysis:

    • Calculate the plating efficiency (PE) and surviving fraction (SF) for each treatment group.

    • Plot the surviving fraction against the Elimusertib concentration.

Troubleshooting Guide

Issue: High variability in MTT assay results.

  • Possible Cause: Uneven cell seeding, edge effects in the 96-well plate, or incomplete formazan solubilization.

  • Solution: Ensure a single-cell suspension before seeding and mix gently. Avoid using the outer wells of the plate. Ensure complete dissolution of formazan crystals by gentle pipetting or shaking before reading the absorbance.

Issue: No significant decrease in viability observed in normal cells.

  • Possible Cause: The concentration range of Elimusertib may be too low, or the incubation time is too short. The cell line may be inherently resistant.

  • Solution: Increase the concentration range of Elimusertib and/or extend the incubation period. Confirm the sensitivity of your positive control cancer cell line.

Issue: Difficulty in forming colonies in the clonogenic assay for the control group.

  • Possible Cause: The initial cell seeding density is too low, or the cells are not healthy.

  • Solution: Optimize the cell seeding number for your specific cell line. Ensure the cells are in the logarithmic growth phase before starting the experiment.

Visualizing Key Pathways and Workflows

ATR Signaling Pathway and Elimusertib's Mechanism of Action

ATR_Signaling_Pathway ATR Signaling Pathway and Elimusertib Inhibition cluster_0 DNA Damage/Replication Stress cluster_1 ATR Activation Complex cluster_2 Downstream Effectors DNA_Damage Single-Strand Breaks Stalled Replication Forks RPA RPA DNA_Damage->RPA recruits ATRIP ATRIP RPA->ATRIP binds ATR ATR ATRIP->ATR recruits & activates CHK1 CHK1 ATR->CHK1 phosphorylates p_CHK1 p-CHK1 CHK1->p_CHK1 Cell_Cycle_Arrest Cell Cycle Arrest (S and G2/M) p_CHK1->Cell_Cycle_Arrest induces DNA_Repair DNA Repair p_CHK1->DNA_Repair promotes Apoptosis Apoptosis p_CHK1->Apoptosis prevents Elimusertib Elimusertib (ATR Inhibitor) Elimusertib->ATR inhibits

Caption: ATR signaling pathway activation by DNA damage and its inhibition by Elimusertib.

Experimental Workflow for Assessing Elimusertib's Impact on Normal Cell Viability

Experimental_Workflow Workflow for Assessing Elimusertib's Impact on Normal Cell Viability cluster_0 Phase 1: Experiment Setup cluster_1 Phase 2: Treatment cluster_2 Phase 3: Viability Assessment cluster_3 Phase 4: Data Analysis Cell_Culture 1. Culture Normal Cell Line Seeding 2. Seed Cells in Multi-well Plates Cell_Culture->Seeding Treatment 3. Treat with Serial Dilutions of Elimusertib Seeding->Treatment MTT_Assay 4a. Short-term Viability (e.g., MTT Assay) Treatment->MTT_Assay Clonogenic_Assay 4b. Long-term Survival (Clonogenic Assay) Treatment->Clonogenic_Assay Data_Analysis 5. Analyze Data and Determine IC50/Surviving Fraction MTT_Assay->Data_Analysis Clonogenic_Assay->Data_Analysis

Caption: A typical experimental workflow for evaluating the effect of Elimusertib on normal cell viability.

References

Addressing variability in Elimusertib hydrochloride experimental results

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with Elimusertib hydrochloride (also known as BAY-1895344). This resource provides troubleshooting guides and frequently asked questions (FAQs) to address variability and other common issues encountered during experiments with this potent and selective ATR inhibitor.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

Elimusertib is a potent, selective, and orally bioavailable inhibitor of the Ataxia Telangiectasia and Rad3-related (ATR) kinase.[1][2][3] ATR is a critical protein in the DNA Damage Response (DDR) pathway, which senses replication stress and single-strand DNA breaks.[4][5] By inhibiting ATR's kinase activity, Elimusertib prevents the phosphorylation of downstream targets, most notably Checkpoint Kinase 1 (Chk1).[1] This disruption of ATR signaling abrogates the S and G2/M cell cycle checkpoints, leading to the accumulation of unresolved DNA damage and inducing apoptosis, a process known as "replication catastrophe."[2][6] This mechanism is particularly effective in cancer cells with defects in other DDR pathways (e.g., ATM loss), an approach known as synthetic lethality.[1][7]

Q2: What is the recommended solvent and storage condition for this compound?

For in vitro experiments, this compound should first be dissolved in a polar aprotic solvent like dimethyl sulfoxide (B87167) (DMSO) to create a high-concentration stock solution (e.g., 10-20 mM).[3] This stock solution should be aliquoted into smaller volumes to avoid repeated freeze-thaw cycles and stored at -20°C or -80°C. When preparing working solutions, the DMSO stock should be serially diluted in pre-warmed cell culture medium. It is critical to ensure the final concentration of DMSO in the cell culture does not exceed a level that could cause toxicity, typically ≤ 0.1%.[8]

Q3: In which cancer cell lines is Elimusertib most effective?

Elimusertib has demonstrated potent anti-proliferative activity across a broad spectrum of human tumor cell lines, with a median IC50 of 78 nM.[1][3][9] Its efficacy is particularly pronounced in tumors with existing DNA damage response (DDR) defects, such as mutations or loss of the ATM protein.[7][10] For example, high sensitivity has been observed in breast cancer cell lines like MDA-MB-453 (HER2-amplified) and MDA-MB-231 (triple-negative), whereas hormone receptor-positive lines like T-47D have shown lower sensitivity.[11]

Q4: What are the key pharmacodynamic biomarkers to confirm Elimusertib's activity in cells?

The most direct pharmacodynamic biomarker for Elimusertib's activity is the inhibition of phosphorylation of ATR's primary downstream target, Chk1, at serine 345 (p-Chk1 S345).[12] A reduction in p-Chk1 levels upon Elimusertib treatment confirms target engagement. Another common biomarker is an increase in the DNA double-strand break marker, phosphorylated H2AX at serine 139 (γH2AX).[1][12] This indicates an accumulation of DNA damage due to the inhibition of ATR-mediated repair. These markers can be assessed via Western blot or immunofluorescence.

Quantitative Data Summary

The following tables summarize key quantitative data for Elimusertib from preclinical and clinical studies.

Table 1: In Vitro Potency of this compound

Assay Type Target/Process Reported IC50 Citation(s)
Biochemical Assay ATR Kinase Activity 7 nM [1][3][13]
Cell-Based Mechanistic Assay Hydroxyurea-induced H2AX Phosphorylation 36 nM [1][3][9]
Cell Proliferation Assay Median IC50 across multiple tumor cell lines 78 nM [1][3][9]
Cell Proliferation Assay MDA-MB-453 (Breast Cancer) 46 nM [11]
Cell Proliferation Assay MDA-MB-231 (Breast Cancer) 100 nM (or 6-11 nM) [11][14]

| Cell Proliferation Assay | T-47D (Breast Cancer) | 650 nM |[11] |

Table 2: Phase 1 Clinical Trial Results (Advanced Solid Tumors)

Parameter Finding Citation(s)
Maximum Tolerated Dose (MTD) 40 mg, twice daily (3 days on / 4 days off) [7][10][15]
Common Adverse Events (Grade ≥3) Anemia, Neutropenia, Thrombocytopenia [4][10]
Objective Response Rate (ORR) 30.8% (at or above MTD) [4]
ORR in Patients with ATM defects 36.4% [4]

| Median Duration of Response | 315.5 days |[7][10][15] |

Visualizing Pathways and Workflows

Signaling Pathway

Elimusertib_Mechanism_of_Action cluster_0 DNA Damage & Replication Stress cluster_1 ATR Signaling Cascade cluster_2 Cell Cycle Progression DNA_Damage ssDNA Breaks / Stalled Forks ATR ATR Kinase DNA_Damage->ATR activates Chk1 Chk1 ATR->Chk1 phosphorylates pChk1 p-Chk1 (Active) Cdc25 Cdc25 pChk1->Cdc25 inhibits CDKs CDK1/CDK2 Cdc25->CDKs activates S_Phase S-Phase Progression CDKs->S_Phase G2M_Checkpoint G2/M Transition CDKs->G2M_Checkpoint Apoptosis Replication Catastrophe & Apoptosis G2M_Checkpoint->Apoptosis leads to Elimusertib Elimusertib Elimusertib->ATR inhibits

Caption: Elimusertib inhibits ATR kinase, blocking Chk1 activation and disrupting cell cycle checkpoints.

Experimental Workflow

Experimental_Workflow cluster_0 Phase 1: In Vitro Characterization cluster_1 Phase 2: Assay Endpoints cluster_2 Phase 3: Data Analysis A1 1. Cell Seeding A2 2. Treatment (Elimusertib Dose-Response) A1->A2 A3 3. Incubation (e.g., 72-96 hours) A2->A3 A4 4. Endpoint Assays A3->A4 B1 Cell Viability (MTT/CTG Assay) A4->B1 B2 Western Blot (p-Chk1, γH2AX) A4->B2 B3 Cell Cycle Analysis (Flow Cytometry) A4->B3 C1 Calculate IC50 Values B1->C1 C2 Quantify Protein Levels B2->C2 C3 Analyze Cell Cycle Phases B3->C3

Caption: General workflow for characterizing the cellular effects of this compound.

Troubleshooting Guide

This guide addresses common sources of variability in experimental results.

Issue 1: Lower-than-expected cytotoxicity or high IC50 values.

Potential Cause Recommended Solution
Cell Line Insensitivity Some cell lines lack the specific DDR defects (e.g., ATM loss) that confer sensitivity to ATR inhibitors. Confirm the DDR status of your cell line. Consider using a cell line known to be sensitive as a positive control.[16]
Suboptimal Drug Exposure The concentration may be too low or the incubation time too short. Perform a detailed dose-response and time-course experiment (e.g., 24, 48, 72, 96 hours) to determine the optimal conditions for your specific cell line.[16]
Compound Instability/Inactivity The compound may have degraded due to improper storage or multiple freeze-thaw cycles. Use a fresh aliquot of Elimusertib stock solution. If possible, verify compound integrity.[16]

| Low Basal Replication Stress | The cell line may have low endogenous replication stress, resulting in low basal ATR activity and thus a reduced effect of the inhibitor. Consider co-treatment with a low dose of a replication stress-inducing agent (e.g., hydroxyurea (B1673989), aphidicolin) to sensitize cells.[16][17] |

Issue 2: No change in p-Chk1 or γH2AX levels after treatment.

Potential Cause Recommended Solution
Timing of Analysis The peak modulation of these biomarkers can be transient. Harvest cell lysates at earlier time points (e.g., 2, 6, 12, 24 hours) post-treatment to capture the dynamic changes in protein phosphorylation.
Insufficient ATR Activation As with cytotoxicity, if basal ATR activity is low, you may not see a significant decrease in p-Chk1. Induce replication stress with an agent like hydroxyurea for a short period before harvesting to create a robust and detectable p-Chk1 signal that can then be inhibited by Elimusertib.[16]

| Antibody or Western Blot Issues | The primary antibodies for p-Chk1 or γH2AX may not be optimal, or the Western blot protocol may need optimization. Ensure you are using validated antibodies and include positive controls (e.g., lysates from cells treated with a DNA damaging agent) to confirm the detection system is working.[16] |

Issue 3: Inconsistent results between experimental replicates.

Potential Cause Recommended Solution
Variability in Cell Seeding Inconsistent cell density at the time of treatment can significantly alter results. Standardize your cell seeding protocol. Ensure even cell distribution in plates and allow cells to adhere and resume growth for 18-24 hours before adding the compound.[17]
Compound Precipitation Elimusertib may precipitate out of the aqueous culture medium if the final DMSO concentration is too high or if the solution is not mixed properly. Prepare working solutions by serially diluting the DMSO stock in pre-warmed medium and vortex gently before adding to cells. Visually inspect for any precipitate.[8]

| Inconsistent Treatment Duration | Ensure precise timing for drug addition and experiment termination across all plates and replicates. Small variations can lead to different outcomes, especially in time-sensitive assays.[17] |

Troubleshooting Logic

Troubleshooting_Flowchart Start Unexpected Result (e.g., High IC50) Check_Cell_Line Is cell line known to be sensitive? Start->Check_Cell_Line Check_Compound Is compound fresh and properly stored? Check_Cell_Line->Check_Compound Yes Re_evaluate Re-evaluate Cell Line Choice or Investigate Resistance Mechanisms Check_Cell_Line->Re_evaluate No Check_Protocol Is protocol optimized? (Dose, Time, Density) Check_Compound->Check_Protocol Yes Use_New_Aliquot Use fresh aliquot of Elimusertib Check_Compound->Use_New_Aliquot No Induce_Stress Induce Replication Stress (e.g., low-dose HU) Check_Protocol->Induce_Stress No Success Problem Resolved Check_Protocol->Success Yes Induce_Stress->Success Re_evaluate->Start Use_New_Aliquot->Check_Protocol Optimize_Experiment Re-run optimized dose-response/time-course

Caption: A decision-making flowchart for troubleshooting unexpected Elimusertib experiment results.

Detailed Experimental Protocols

Protocol 1: Cell Viability (MTT Assay)

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 1,000-7,000 cells/well) and allow them to adhere overnight in a 37°C, 5% CO2 incubator.[11]

  • Treatment: Prepare serial dilutions of this compound in full culture medium from a DMSO stock. The final DMSO concentration should be constant across all wells and not exceed 0.1%. Replace the medium in the wells with the medium containing the various concentrations of Elimusertib. Include a "vehicle only" control (DMSO).

  • Incubation: Incubate the plate for the desired duration (e.g., 72 or 96 hours).[11][14]

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well (final concentration of ~0.5 mg/mL) and incubate for 2-4 hours at 37°C, allowing viable cells to convert the yellow MTT to purple formazan (B1609692) crystals.[11]

  • Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 540-570 nm using a microplate reader.

  • Analysis: Normalize the absorbance values to the vehicle-only control wells to determine the percentage of cell viability. Plot the viability against the log of the drug concentration to calculate the IC50 value using non-linear regression.

Protocol 2: Western Blot for p-Chk1 Inhibition

  • Cell Culture and Treatment: Seed cells in 6-well plates. Once they reach 70-80% confluency, treat them with Elimusertib at various concentrations for a predetermined time (e.g., 2-6 hours).

  • (Optional) Inducing Replication Stress: To enhance the p-Chk1 signal, treat cells with a DNA damaging agent (e.g., 2 mM Hydroxyurea) for 2-4 hours before harvesting. A control group should be treated with Elimusertib first, followed by the damaging agent.

  • Cell Lysis: Wash cells with ice-cold PBS. Lyse the cells directly in the plate with RIPA buffer supplemented with protease and phosphatase inhibitors. Scrape the cells, collect the lysate, and centrifuge to pellet cell debris.[16]

  • Protein Quantification: Determine the protein concentration of each lysate supernatant using a BCA or Bradford assay.

  • SDS-PAGE and Transfer: Normalize protein amounts for each sample, add Laemmli buffer, and boil. Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

  • Immunoblotting: Block the membrane (e.g., with 5% BSA or non-fat milk in TBST) for 1 hour. Incubate with a primary antibody against p-Chk1 (Ser345) overnight at 4°C. Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Also probe for total Chk1 and a loading control (e.g., GAPDH or β-actin).

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify band intensity to determine the relative reduction in p-Chk1 levels.

References

Validation & Comparative

A Comparative Guide to ATR Inhibitors in Oncology Research: Elimusertib Hydrochloride vs. Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of precision oncology, targeting the DNA Damage Response (DDR) has emerged as a promising therapeutic strategy. Central to this approach is the Ataxia Telangiectasia and Rad3-related (ATR) kinase, a critical regulator of the cellular response to DNA replication stress. Inhibition of ATR can induce synthetic lethality in tumors with specific DNA repair defects and potentiate the efficacy of DNA-damaging agents. This guide provides a comprehensive comparison of Elimusertib hydrochloride (BAY 1895344), a potent and selective ATR inhibitor, with other leading ATR inhibitors in clinical development, namely Ceralasertib (AZD6738) and Berzosertib (M6620, VX-970). This analysis is intended for researchers, scientists, and drug development professionals.

Data Presentation: Quantitative Comparison of ATR Inhibitors

The following tables summarize the preclinical performance of Elimusertib, Ceralasertib, and Berzosertib, offering a quantitative comparison of their biochemical potency and cellular activity across various cancer cell lines.

Table 1: Biochemical and Cellular Potency of ATR Inhibitors

InhibitorTargetBiochemical IC50 (nM)Median Cellular IC50 (nM)Key Cellular Observations
Elimusertib (BAY 1895344) ATR7[1][2]78 (across a broad panel of tumor cell lines)[1][2]Potently inhibits hydroxyurea-induced H2AX phosphorylation (IC50: 36 nM).[2][3]
Ceralasertib (AZD6738) ATR1[4][5]~300 - >1000 (in various breast cancer cell lines)[6][7]Induces cell cycle arrest and apoptosis; downregulates DDR molecules.[4]
Berzosertib (M6620/VX-970) ATR19[8][9]252 - 285 (in head and neck squamous cell carcinoma cell lines)[10]Decreases cell viability in a dose-dependent manner and increases apoptosis.[10]

Table 2: In Vitro Antiproliferative Activity (IC50 in nM) in Specific Cancer Cell Lines

Cell LineCancer TypeElimusertib (BAY 1895344)Ceralasertib (AZD6738)Berzosertib (M6620/VX-970)
HT-29Colorectal Cancer160[2][3]-19[11]
LoVoColorectal Cancer71[2][3]--
SU-DHL-8B-cell Lymphoma9[2][3]--
Cal-27Head and Neck Squamous Cell Carcinoma--285[10]
FaDuHead and Neck Squamous Cell Carcinoma--252[10]
HCT116Colorectal Cancer--61[12]
MDA-MB-231Breast CancerIC50 values ranging from 2.687 to 395.7 nM in pediatric solid tumor cell lines[13][14]< 1000[7]-
H23Non-Small Cell Lung Cancer-IC50 < 1000[5]-
A549Non-Small Cell Lung Cancer-IC50 < 1000[5]-

Table 3: In Vivo Efficacy of ATR Inhibitors in Xenograft Models

InhibitorCancer ModelDosing ScheduleKey Findings
Elimusertib (BAY 1895344) Breast Cancer (MDA-MB-231 xenograft)30-50 mg/kg, twice daily, 3 days on/4 days offDose-dependent tumor growth inhibition and regression.[15]
Pediatric Solid Tumor (PDX models)40 mg/kg, orally, twice daily, 3 days on/4 days offReduced tumor volume growth in all tested models.[14]
Ceralasertib (AZD6738) Triple-Negative Breast Cancer (PDX model)25 mg/kg with carboplatinOptimal tumor control with 3 days of ceralasertib.[16][17]
Non-Small Cell Lung Cancer (H460 and H23 xenografts)50 mg/kg, P.O.Induced tumor growth inhibition.[5]
Berzosertib (M6620/VX-970) Pancreatic Cancer (PSN-1 & MiaPaCa-2 xenografts)60 mg/kg, oral gavage, with radiationDoubled the time for tumors to reach 600 mm³ compared to radiation alone.[18]
Patient-Derived Lung Tumor XenograftsNot specified, with cisplatin (B142131)Enhanced efficacy of cisplatin, inhibiting tumor growth.[8]

Experimental Protocols

Detailed methodologies for key experiments cited in the comparison of ATR inhibitors are provided below.

Cell Viability Assay (MTT Assay)

Objective: To determine the cytotoxic effect of ATR inhibitors on cancer cell lines and calculate the half-maximal inhibitory concentration (IC50).

Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and incubate overnight at 37°C in a 5% CO2 incubator.[19]

  • Compound Treatment: Treat the cells with a serial dilution of the ATR inhibitor (e.g., Elimusertib, Ceralasertib, or Berzosertib) and a vehicle control (e.g., DMSO). Incubate for a specified period, typically 72 hours.[10][19]

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (typically 5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.[20][21]

  • Formazan (B1609692) Solubilization: After incubation, add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.[20][21]

  • Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.[21]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value using appropriate software.

Western Blot Analysis for ATR Pathway Modulation

Objective: To assess the effect of ATR inhibitors on the phosphorylation of key proteins in the ATR signaling pathway, such as CHK1.

Protocol:

  • Cell Lysis: Treat cells with the ATR inhibitor for a specified time, then lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.

  • Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against p-CHK1, total CHK1, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

  • Secondary Antibody and Detection: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Quantify the band intensities to determine the relative levels of protein phosphorylation.

Cell Cycle Analysis by Flow Cytometry

Objective: To evaluate the effect of ATR inhibitors on cell cycle distribution.

Protocol:

  • Cell Treatment and Harvesting: Treat cells with the ATR inhibitor for the desired time. Harvest the cells by trypsinization (for adherent cells) or centrifugation (for suspension cells).[22]

  • Fixation: Wash the cells with PBS and fix them in ice-cold 70% ethanol (B145695) while vortexing gently. Store the fixed cells at -20°C for at least 2 hours.[22][23]

  • Staining: Centrifuge the fixed cells to remove the ethanol and wash with PBS. Resuspend the cell pellet in a staining solution containing propidium (B1200493) iodide (PI) and RNase A.[22][23]

  • Incubation: Incubate the cells in the dark at room temperature for 30 minutes.[23]

  • Flow Cytometry: Analyze the samples on a flow cytometer, acquiring data for at least 10,000 events per sample.[23]

  • Data Analysis: Use cell cycle analysis software to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.[23]

Mandatory Visualization

ATR Signaling Pathway and Inhibition

ATR_Signaling_Pathway cluster_0 DNA Damage / Replication Stress cluster_1 ATR Activation cluster_2 Downstream Signaling cluster_3 Inhibition DNA_Lesion Single-Strand Breaks Stalled Replication Forks RPA RPA DNA_Lesion->RPA recruits ATR ATR CHK1 CHK1 ATR->CHK1 phosphorylates DNA_Repair DNA Repair Fork Stabilization ATR->DNA_Repair ATRIP ATRIP ATRIP->ATR activates RPA->ATRIP recruits CDC25 CDC25 Phosphatases CHK1->CDC25 inhibits CDKs Cyclin-Dependent Kinases (CDKs) CDC25->CDKs Cell_Cycle_Arrest S and G2/M Checkpoint Arrest CDKs->Cell_Cycle_Arrest progression inhibited Elimusertib Elimusertib Ceralasertib Berzosertib Elimusertib->ATR inhibit

Caption: ATR signaling pathway activation by DNA damage and its inhibition by ATR inhibitors.

Experimental Workflow for In Vitro ATR Inhibitor Comparison

Experimental_Workflow cluster_0 Cell Culture cluster_1 Treatment cluster_2 Assays cluster_3 Data Analysis Cell_Lines Select Cancer Cell Lines Treatment Treat with Elimusertib, Ceralasertib, Berzosertib (Dose-Response) Cell_Lines->Treatment Viability Cell Viability Assay (e.g., MTT) Treatment->Viability Western_Blot Western Blot (p-CHK1, etc.) Treatment->Western_Blot Cell_Cycle Cell Cycle Analysis (Flow Cytometry) Treatment->Cell_Cycle IC50 IC50 Determination Viability->IC50 Pathway_Modulation Pathway Modulation Analysis Western_Blot->Pathway_Modulation Cell_Cycle_Effects Cell Cycle Arrest Quantification Cell_Cycle->Cell_Cycle_Effects

References

A Comparative Guide to the Efficacy of ATR Inhibitors: Elimusertib Hydrochloride vs. Berzosertib

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of precision oncology, targeting the DNA damage response (DDR) has emerged as a promising therapeutic strategy. Central to this approach are inhibitors of the Ataxia Telangiectasia and Rad3-related (ATR) kinase, a critical regulator of cell cycle checkpoints and DNA repair. This guide provides a detailed comparison of two leading ATR inhibitors, Elimusertib hydrochloride (BAY-1895344) and Berzosertib (M6620/VX-970), for researchers, scientists, and drug development professionals. We will delve into their preclinical potency, clinical efficacy, and the experimental methodologies that underpin these findings.

Mechanism of Action: A Shared Target

Both Elimusertib and Berzosertib are potent and selective inhibitors of ATR kinase.[1] By binding to ATR, these small molecules prevent the phosphorylation of its downstream substrate, Checkpoint Kinase 1 (Chk1), thereby disrupting the ATR-Chk1 signaling pathway.[1][2] This inhibition abrogates the cell's ability to arrest the cell cycle in response to DNA damage, leading to the accumulation of genomic instability and ultimately, apoptotic cell death, a concept known as synthetic lethality, particularly in cancer cells with pre-existing DDR defects like ATM or TP53 mutations.[2]

ATR_Inhibitor_Signaling_Pathway ATR Inhibition Signaling Pathway DNA_Damage DNA Damage / Replication Stress ATR ATR DNA_Damage->ATR activates Chk1 Chk1 ATR->Chk1 phosphorylates Elimusertib Elimusertib Elimusertib->ATR inhibits Cell_Cycle_Progression Uncontrolled Cell Cycle Progression Berzosertib Berzosertib Berzosertib->ATR inhibits Cell_Cycle_Arrest Cell Cycle Arrest (S and G2/M checkpoints) Chk1->Cell_Cycle_Arrest induces DNA_Repair DNA Repair Chk1->DNA_Repair promotes Cell_Cycle_Arrest->Cell_Cycle_Progression prevents DNA_Repair->Cell_Cycle_Progression enables Apoptosis Apoptosis Cell_Cycle_Progression->Apoptosis leads to

ATR signaling pathway and points of intervention for Elimusertib and Berzosertib.

Preclinical Efficacy: A Head-to-Head Look at Potency

In vitro studies have demonstrated the potent anti-proliferative activity of both Elimusertib and Berzosertib across a range of cancer cell lines. While direct comparative studies are limited, available data on their half-maximal inhibitory concentrations (IC50) are presented below.

Table 1: In Vitro Potency (IC50) of this compound in Cancer Cell Lines

Cell LineCancer TypeIC50 (nM)
MDA-MB-231Triple-Negative Breast Cancer100[2]
MDA-MB-453HER2+ Breast Cancer46[2]
T-47DHormone Receptor+ Breast Cancer650[2]
MDA-MB-231Triple-Negative Breast Cancer11.08 (72h), 6.26 (96h)[3]

Table 2: In Vitro Potency (IC50) of Berzosertib in Cancer Cell Lines

Cell LineCancer TypeIC50 (µM)
Cal-27Head and Neck Squamous Cell Carcinoma0.285[4]
FaDuHead and Neck Squamous Cell Carcinoma0.252[4]
HCT116Colorectal Cancer0.061[5]

In vivo studies using xenograft and patient-derived xenograft (PDX) models have further substantiated the anti-tumor activity of both compounds, both as monotherapies and in combination with chemotherapy. Elimusertib has shown significant tumor growth inhibition and even regression in models of breast and gastric cancer, particularly those with ATM mutations.[2] Similarly, Berzosertib has demonstrated enhanced efficacy when combined with DNA-damaging agents like cisplatin (B142131) and gemcitabine (B846) in various solid tumor models.[6]

Clinical Efficacy: Navigating the Trial Landscape

Both Elimusertib and Berzosertib have progressed into clinical trials, showing promising results in various cancer types, often in combination with other therapies.

This compound: Clinical Trial Highlights

A key study for Elimusertib is the Phase Ib expansion trial (NCT03188965), which evaluated its safety and efficacy in patients with advanced solid tumors harboring DNA damage response (DDR) defects.[7]

Table 3: Efficacy of Elimusertib in Phase Ib Expansion Trial (NCT03188965)

Patient CohortNDisease Control Rate (%)Clinical Benefit Rate (%)Objective Response Rate (ORR) (%)
Gynecologic Cancers3272.738.6-
Colorectal Cancer2352.230.4-
HER2-Negative Breast Cancer1157.936.8-
Castration-Resistant Prostate Cancer1822.211.1-
ATM Protein Loss (Tumor Agnostic)2264.744.19 (Partial Response)
  • Durable Responses: Notably, durable clinical benefit lasting over six months was observed in patients with advanced ovarian cancer, including those resistant to platinum-based therapy and prior PARP inhibitors.[8]

  • Biomarker-Driven Efficacy: Patients with tumors exhibiting ATM loss or BRCA1/2 defects showed prolonged and durable responses.[7]

Berzosertib: Clinical Trial Highlights

Berzosertib has been investigated in several clinical trials, often in combination with chemotherapy.

A randomized Phase II study (NCT02595892) in patients with platinum-resistant ovarian cancer demonstrated a significant improvement in progression-free survival (PFS) when Berzosertib was added to gemcitabine.[9]

Table 4: Efficacy of Berzosertib in Combination with Gemcitabine in Platinum-Resistant Ovarian Cancer (NCT02595892)

Treatment ArmNMedian PFS (weeks)Hazard Ratio (90% CI)p-value (one-sided)Median OS (weeks)Hazard Ratio (90% CI)
Berzosertib + Gemcitabine--0.57 (0.33-0.98)0.04459.40.79 (0.52-1.2)
Gemcitabine alone--43.0

In a randomized Phase II trial for relapsed small cell lung cancer (SCLC), the addition of Berzosertib to topotecan (B1662842) did not significantly improve PFS but did show a significant improvement in overall survival (OS).[10]

Table 5: Efficacy of Berzosertib in Combination with Topotecan in Relapsed Small Cell Lung Cancer

Treatment ArmNMedian PFS (months)Hazard Ratio (95% CI)p-valueMedian OS (months)Hazard Ratio (95% CI)p-value
Berzosertib + Topotecan403.90.80 (0.46-1.41)0.448.90.53 (0.29-0.96)0.03
Topotecan alone203.05.4

Experimental Protocols: A Look Under the Hood

The following are detailed methodologies for key experiments cited in the evaluation of Elimusertib and Berzosertib.

Experimental_Workflow General Experimental Workflow for ATR Inhibitor Evaluation Cell_Culture Cancer Cell Line Culture In_Vitro_Assays In Vitro Assays Cell_Culture->In_Vitro_Assays In_Vivo_Models In Vivo Xenograft/PDX Models Cell_Culture->In_Vivo_Models Cell_Viability Cell Viability (MTT, SRB, Resazurin) In_Vitro_Assays->Cell_Viability Apoptosis Apoptosis (Annexin V, Caspase-Glo) In_Vitro_Assays->Apoptosis Cell_Cycle Cell Cycle Analysis (Flow Cytometry) In_Vitro_Assays->Cell_Cycle DNA_Damage DNA Damage (Comet Assay, γH2AX) In_Vitro_Assays->DNA_Damage Data_Analysis Data Analysis and Interpretation Cell_Viability->Data_Analysis Apoptosis->Data_Analysis Cell_Cycle->Data_Analysis DNA_Damage->Data_Analysis Tumor_Implantation Tumor Cell/Tissue Implantation In_Vivo_Models->Tumor_Implantation Treatment Drug Administration (Monotherapy/Combination) Tumor_Implantation->Treatment Efficacy_Assessment Efficacy Assessment (Tumor Volume, Survival) Treatment->Efficacy_Assessment Efficacy_Assessment->Data_Analysis

A generalized workflow for the preclinical evaluation of ATR inhibitors.
Cell Viability Assays

  • MTT Assay (for Elimusertib):

    • Seed 1x10³ to 7x10³ cells per well in a 96-well plate and incubate overnight.[2]

    • Treat cells with varying concentrations of Elimusertib for 5 days.[2]

    • Add MTT solution to each well and incubate for 4 hours at 37°C.[2]

    • Measure the absorbance at 540 nm using a microplate reader.[2]

    • Calculate IC50 values using appropriate software.[2]

  • Resazurin (B115843) Reduction Assay (for Berzosertib):

    • Seed 5,000 cells per well in a 96-well plate and incubate for 24 hours.[11]

    • Replace the medium with fresh medium containing various concentrations of Berzosertib or a vehicle control.[11]

    • Incubate for the desired time period (e.g., 72 hours).[11]

    • Add resazurin solution and incubate for a further 2-4 hours.[11]

    • Measure fluorescence at an excitation of ~560 nm and an emission of ~590 nm.[11]

    • Normalize fluorescence readings to the vehicle control to determine the percentage of cell viability and calculate the IC50.[11]

Apoptosis Assays
  • Annexin V Staining (for Elimusertib):

    • Treat cells with Elimusertib at the desired concentrations and time points.[2]

    • Harvest and wash the cells with PBS.

    • Resuspend cells in Annexin V binding buffer.

    • Add Annexin V-FITC and propidium (B1200493) iodide (PI) and incubate in the dark.

    • Analyze the cells by flow cytometry to quantify early and late apoptotic populations.[2]

  • Caspase-Glo® 3/7 Assay (for Berzosertib):

    • Seed 5,000 cells per well in a 96-well white-walled plate and incubate for 24 hours.[4][11]

    • Treat cells with Berzosertib and/or other agents for the desired duration (e.g., 48 hours).[4]

    • Equilibrate the plate to room temperature and add the Caspase-Glo® 3/7 reagent.[4][11]

    • Incubate for 30 minutes to 1 hour at room temperature.[4]

    • Measure the resulting luminescence using a luminometer.[4][11]

In Vivo Xenograft/PDX Model Studies
  • General Protocol:

    • Tumor Implantation: Subcutaneously implant human cancer cell lines or patient-derived tumor fragments into immunocompromised mice (e.g., nude or NSG mice).[1][2]

    • Tumor Growth and Randomization: Allow tumors to reach a predetermined size (e.g., 100-200 mm³), then randomize mice into treatment and control groups.[1]

    • Drug Administration: Administer the ATR inhibitor (e.g., Elimusertib orally, Berzosertib intravenously) and any combination agents according to the specified dosing schedule.[1][2] The timing of administration, especially in combination with chemotherapy, is a critical parameter, with optimal efficacy often observed when the ATR inhibitor is given 12-24 hours after the DNA-damaging agent.[1][6]

    • Monitoring: Measure tumor volume and body weight regularly (e.g., twice weekly).[2]

    • Efficacy Endpoints: Evaluate anti-tumor efficacy based on tumor growth inhibition, regression, or survival endpoints.[2]

Conclusion

Both this compound and Berzosertib have demonstrated significant promise as ATR inhibitors, with robust preclinical activity and encouraging clinical efficacy in various solid tumors. Elimusertib has shown notable single-agent activity in biomarker-defined populations, particularly those with ATM and BRCA1/2 alterations. Berzosertib has established its potential in combination with chemotherapy, improving outcomes in challenging settings like platinum-resistant ovarian cancer and relapsed small cell lung cancer.

The choice between these agents in a research or clinical setting will likely depend on the specific cancer type, the presence of DDR-related biomarkers, and the intended combination therapy. Further head-to-head comparisons and continued clinical development are crucial to fully elucidate the comparative efficacy and optimal patient populations for these next-generation DDR inhibitors.

References

Preclinical Showdown: A Comparative Guide to ATR Inhibitors Elimusertib and Ceralasertib

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The inhibition of Ataxia Telangiectasia and Rad3-related (ATR) kinase has emerged as a promising therapeutic strategy in oncology, particularly for tumors with deficiencies in the DNA Damage Response (DDR) pathway. ATR inhibitors capitalize on the concept of synthetic lethality, where the inhibition of a compensatory DNA repair pathway in cancer cells with existing DDR defects leads to cell death. This guide provides a detailed preclinical comparison of two leading ATR inhibitors, Elimusertib (BAY 1895344) and Ceralasertib (AZD6738), summarizing their performance based on available experimental data to inform research and development decisions.

Mechanism of Action: Targeting the Guardian of the Genome

Both Elimusertib and Ceralasertib are potent and selective inhibitors of ATR kinase.[1][2] ATR is a critical apical kinase in the DDR pathway, activated by single-stranded DNA (ssDNA) which arises from DNA damage and replication stress.[1] Upon activation, ATR phosphorylates a cascade of downstream targets, most notably Chk1, to initiate cell cycle arrest, promote DNA repair, and stabilize replication forks.[1] By competitively inhibiting the ATP-binding site of ATR, both Elimusertib and Ceralasertib block this signaling cascade, leading to an accumulation of DNA damage, cell cycle dysregulation, and ultimately, mitotic catastrophe and apoptosis in cancer cells.[1][3] This is particularly effective in tumors with high levels of replication stress or defects in other DDR pathways, such as loss of ATM functionality.[4]

ATR_Inhibition_Pathway ATR Signaling Pathway and Inhibition cluster_0 DNA Damage / Replication Stress cluster_1 ATR Signaling Cascade cluster_3 Cellular Outcomes ssDNA ssDNA ATR ATR ssDNA->ATR activates Chk1 Chk1 ATR->Chk1 phosphorylates Cell_Cycle_Arrest Cell Cycle Arrest (G2/M Checkpoint) Chk1->Cell_Cycle_Arrest DNA_Repair DNA Repair Chk1->DNA_Repair Fork_Stabilization Replication Fork Stabilization Chk1->Fork_Stabilization Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis DNA_Repair->Apoptosis Fork_Stabilization->Apoptosis Elimusertib Elimusertib Elimusertib->ATR inhibits Ceralasertib Ceralasertib Ceralasertib->ATR inhibits

Mechanism of ATR inhibition by Elimusertib and Ceralasertib.

In Vitro Potency and Efficacy

Direct head-to-head comparisons in the same studies suggest a potency advantage for Elimusertib. A study in patient-derived glioblastoma cell lines found that Elimusertib was more potent at reducing cell growth than Ceralasertib, both as a single agent and in combination with radiation and temozolomide.[4][5] Another comparative study on the in vivo toxicology of three ATR inhibitors concluded that Elimusertib was the most potent, while Ceralasertib was the least potent.[6]

Elimusertib: In Vitro Activity

Elimusertib has demonstrated potent anti-proliferative activity across a broad range of cancer cell lines. In a panel of 36 pediatric solid tumor cell lines, IC50 values ranged from 2.687 to 395.7 nM.[7][8]

Cell Line TypeNumber of Cell LinesIC50 Range (nM)Reference
Alveolar Rhabdomyosarcoma (ARMS)52.687 - 21.9[7][8]
Embryonal Rhabdomyosarcoma (ERMS)613.9 - 113.8[7][8]
Ewing's Sarcoma (EWS)810.5 - 66.8[7][8]
MYCN-amplified Neuroblastoma (MNA NB)78.9 - 49.7[7][8]
Non-MYCN-amplified Neuroblastoma (NMNA NB)1018.9 - 395.7[7][8]
Ceralasertib: In Vitro Activity

Ceralasertib is a potent inhibitor of the ATR kinase with a reported IC50 of 1 nM in biochemical assays.[9][10] In cellular assays, Ceralasertib has shown activity in the nanomolar to low micromolar range. For instance, in P-gp and BCRP overexpressing cancer cell lines, the IC50 of Ceralasertib was in the micromolar range, and this resistance could be reversed by co-administration of transporter inhibitors.[11]

Cell LineTransporter OverexpressionCeralasertib IC50 (µM)Ceralasertib + Inhibitor IC50 (µM)Reference
KB-C2P-gp2.65 ± 0.210.43 ± 0.04 (with Verapamil)[11]
SW620/Ad300P-gp3.12 ± 0.180.51 ± 0.06 (with Verapamil)[11]
NCI-H460/TPT10BCRP3.87 ± 0.320.62 ± 0.05 (with Ko143)[11]
S1-M1-80BCRP4.21 ± 0.250.78 ± 0.09 (with Ko143)[11]

In Vivo Preclinical Efficacy

Both Elimusertib and Ceralasertib have demonstrated significant anti-tumor activity in various patient-derived xenograft (PDX) models.

Elimusertib: In Vivo Activity

In a large preclinical trial involving 32 PDX models of pediatric solid tumors, Elimusertib monotherapy led to pronounced objective response rates.[7] Treatment with Elimusertib at 40 mg/kg (twice daily, 3 days on/4 days off) significantly extended the median progression-free survival (PFS) from 7 to 20 days across different tumor entities.[7][8] Strikingly, Elimusertib showed stronger anti-tumor effects than some standard-of-care chemotherapies, particularly in alveolar rhabdomyosarcoma PDX models.[7] In breast cancer PDX models, Elimusertib treatment also resulted in a decrease in tumor size.[3]

Ceralasertib: In Vivo Activity

Ceralasertib has shown dose-dependent anti-tumor activity in various xenograft models.[12] It has demonstrated combinatorial efficacy with DNA-damaging agents like carboplatin (B1684641) and irinotecan, as well as with PARP inhibitors such as olaparib (B1684210).[12] In a BRCA2-mutant triple-negative breast cancer PDX model, the combination of Ceralasertib and olaparib resulted in complete tumor regression.[12]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of preclinical findings. Below are representative protocols for key experiments used to evaluate Elimusertib and Ceralasertib.

Cell Viability Assay (MTT Assay)

MTT_Assay_Workflow MTT Cell Viability Assay Workflow cluster_workflow Experimental Steps Seed_Cells 1. Seed cells in 96-well plates (1-7 x 10^3 cells/well) Incubate_Overnight 2. Incubate overnight at 37°C Seed_Cells->Incubate_Overnight Add_Drug 3. Treat with varying concentrations of ATR inhibitor (e.g., 0-1 µM) Incubate_Overnight->Add_Drug Incubate_Treatment 4. Incubate for 5 days Add_Drug->Incubate_Treatment Add_MTT 5. Add MTT solution to each well Incubate_Treatment->Add_MTT Incubate_MTT 6. Incubate for 4 hours at 37°C Add_MTT->Incubate_MTT Measure_Absorbance 7. Measure absorbance at 540 nm Incubate_MTT->Measure_Absorbance Calculate_IC50 8. Calculate IC50 values Measure_Absorbance->Calculate_IC50

A typical workflow for an MTT cell viability assay.
  • Cell Seeding : Cells are seeded in 96-well plates at a density of 1,000 to 7,000 cells per well and incubated overnight at 37°C.[3]

  • Drug Treatment : The following day, cells are treated with a range of concentrations of the ATR inhibitor (e.g., Elimusertib from 0-1 µmol/L) for a specified period, typically 5 days.[3]

  • MTT Addition : After the treatment period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5- diphenyltetrazolium bromide) solution is added to each well.[3]

  • Incubation : Plates are incubated for 4 hours at 37°C to allow for the formation of formazan (B1609692) crystals by metabolically active cells.[3]

  • Absorbance Reading : The formazan crystals are dissolved, and the absorbance is measured using a microplate reader at a wavelength of 540 nm.[3]

  • Data Analysis : The obtained absorbance values are used to calculate the half-maximal inhibitory concentration (IC50) using appropriate software.[3]

Western Blot Analysis
  • Protein Extraction : Cells treated with the ATR inhibitor are lysed using RIPA buffer containing protease inhibitors to extract total protein.[11]

  • Protein Quantification : The protein concentration of the lysates is determined using a BCA assay.[11]

  • SDS-PAGE : Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).[11]

  • Protein Transfer : The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) membrane.[11]

  • Blocking : The membrane is blocked with a solution like 5% non-fat milk to prevent non-specific antibody binding.[11]

  • Primary Antibody Incubation : The membrane is incubated overnight at 4°C with primary antibodies specific to the proteins of interest (e.g., phosphorylated Chk1, γH2AX).

  • Secondary Antibody Incubation : After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection : The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Patient-Derived Xenograft (PDX) Model Studies

PDX_Model_Workflow Patient-Derived Xenograft (PDX) Model Workflow cluster_workflow Experimental Phases Tumor_Implantation 1. Implantation of patient tumor fragments into immunocompromised mice Tumor_Growth 2. Tumor growth to a specified volume (e.g., 200-400 mm³) Tumor_Implantation->Tumor_Growth Randomization 3. Randomization of mice into treatment and control groups Tumor_Growth->Randomization Drug_Administration 4. Administration of ATR inhibitor (e.g., Elimusertib 40 mg/kg, BID, 3 days on/4 off) Randomization->Drug_Administration Monitoring 5. Monitoring of tumor volume and mouse body weight Drug_Administration->Monitoring Endpoint 6. Endpoint: Tumor volume reaches a predefined limit or study duration ends Monitoring->Endpoint Data_Analysis 7. Analysis of tumor growth inhibition, response rates, and survival Endpoint->Data_Analysis

A generalized workflow for in vivo studies using PDX models.
  • Model Establishment : Patient tumor tissue is implanted into immunocompromised mice.[13]

  • Tumor Growth and Randomization : Once tumors reach a specified volume (e.g., 200-400 mm³), mice are randomized into treatment and control groups.[13]

  • Drug Administration : The ATR inhibitor is administered according to a specific dosing schedule. For example, Elimusertib has been administered orally at 20 or 40 mg/kg, twice a day, on a 3 days on/4 days off schedule.[14]

  • Monitoring and Efficacy Assessment : Tumor volume and mouse body weight are monitored regularly. Efficacy is assessed by measuring tumor growth inhibition, response rates (Partial Response, Stable Disease, Progressive Disease), and event-free survival.[14]

  • Pharmacodynamic Studies : In some studies, tumors are harvested after treatment to analyze biomarkers such as γH2AX by immunohistochemistry to confirm target engagement.[14]

Conclusion

Both Elimusertib and Ceralasertib are promising ATR inhibitors with robust preclinical data supporting their clinical development. Available head-to-head comparisons suggest that Elimusertib may have a higher potency than Ceralasertib in certain preclinical models. However, the optimal clinical application of each inhibitor will likely depend on the specific tumor type, its underlying genetic alterations, and the combination partners employed. The detailed experimental protocols provided in this guide should aid researchers in designing and interpreting further preclinical studies to better delineate the therapeutic potential of these agents.

References

Validating Elimusertib Hydrochloride Efficacy: A Guide to Secondary Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Elimusertib hydrochloride (formerly BAY-1895344) is a potent and highly selective, orally available inhibitor of the Ataxia Telangiectasia and Rad3-related (ATR) kinase.[1][2] ATR is a critical regulator in the DNA Damage Response (DDR) pathway, a key cellular network for maintaining genomic integrity.[3] Inhibition of ATR prevents the activation of DNA damage checkpoints, disrupts DNA repair, and can lead to synthetic lethality in tumor cells with existing DDR defects, such as ATM mutations, making it a promising target for cancer therapy.[2][4][5]

Initial validation of Elimusertib's activity typically relies on primary assays that measure its direct inhibitory effect on ATR and its impact on cancer cell proliferation. However, robust validation requires a comprehensive approach using secondary assays to confirm on-target effects, elucidate downstream cellular consequences, and build a stronger case for its therapeutic potential. This guide provides a comparative framework for validating primary findings on this compound with essential secondary assays, complete with experimental data and detailed protocols.

The ATR Signaling Pathway and Elimusertib's Point of Intervention

ATR is activated by single-stranded DNA (ssDNA) that forms at stalled replication forks or sites of DNA damage. Once active, ATR phosphorylates a cascade of downstream targets, most notably Checkpoint Kinase 1 (Chk1), which in turn orchestrates cell cycle arrest and facilitates DNA repair.[6] Elimusertib selectively binds to the ATP-binding pocket of ATR, inhibiting its kinase activity and blocking this entire signaling cascade.[4]

ATR_Pathway cluster_0 DNA Damage / Replication Stress cluster_1 ATR Activation cluster_2 Downstream Signaling cluster_3 Cellular Outcomes DNA Lesion DNA Lesion ATR ATR DNA Lesion->ATR activates pChk1 p-Chk1 (Ser345) ATR->pChk1 phosphorylates Elimusertib Elimusertib Elimusertib->ATR inhibits CellCycleArrest Cell Cycle Arrest (S, G2/M Checkpoints) pChk1->CellCycleArrest DNARepair DNA Repair pChk1->DNARepair Apoptosis Apoptosis / Replication Catastrophe CellCycleArrest->Apoptosis inhibition leads to DNARepair->Apoptosis inhibition leads to

Caption: ATR signaling pathway and the inhibitory action of Elimusertib.

Primary vs. Secondary Assays: A Workflow for Validation

The validation process follows a logical progression from initial potency determination to in-depth mechanistic confirmation. Primary assays establish the fundamental activity of the compound, while secondary assays confirm that the observed effects are due to the intended mechanism of action.

Validation_Workflow cluster_Primary Primary Assays cluster_Secondary Secondary Assays (Validation) Proliferation Cell Proliferation Assay (e.g., MTT, WST-1) PathwayModulation Pathway Modulation (p-Chk1 Western Blot) Proliferation->PathwayModulation Confirm Mechanism TargetActivity Target Activity Assay (e.g., p-H2AX) TargetActivity->PathwayModulation CellCycle Cell Cycle Analysis (Flow Cytometry) PathwayModulation->CellCycle Investigate Consequences DNADamage DNA Damage Accumulation (Comet Assay, γH2AX Foci) CellCycle->DNADamage Apoptosis Apoptosis Induction (Annexin V, Caspase) DNADamage->Apoptosis Survival Clonogenic Survival Apoptosis->Survival

Caption: Experimental workflow for validating Elimusertib's effects.

Data Presentation: Comparative Performance

Elimusertib demonstrates high potency across a wide range of cancer cell lines, often with IC50 values in the nanomolar range.[1][4] Its performance is comparable or superior to other well-characterized ATR inhibitors.

Table 1: Comparative In Vitro Potency of ATR Inhibitors

CompoundTargetIC50 (Biochemical)Median IC50 (Cell-based)Key References
Elimusertib (BAY-1895344) ATR 7 nM 78 nM [1][4]
Ceralasertib (AZD6738)ATR~75 nMVaries by cell line[6][7]
Berzosertib (VE-822/M6620)ATR~100 nMVaries by cell line[6]

Note: IC50 values can vary significantly depending on the specific cell line, assay conditions, and duration of treatment.

Table 2: Summary of Primary and Secondary Assay Results for Elimusertib

Assay TypeObjectiveKey Endpoint MeasuredTypical Result with Elimusertib
Primary Assays
Cell Viability (MTT/WST-1)Assess anti-proliferative effectIC50 (Inhibitory Concentration 50%)Potent inhibition in sensitive cell lines (e.g., IC50 < 100 nM)[4][8]
H2AX PhosphorylationMeasure inhibition of ATR substrateDecrease in Hydroxyurea-induced p-H2AXPotent inhibition (e.g., IC50 = 36 nM)[4]
Secondary Assays
Western BlotConfirm target pathway inhibitionPhospho-Chk1 (Ser345) levelsDose-dependent decrease in p-Chk1[8]
Flow CytometryAnalyze cell cycle distributionPercentage of cells in G1, S, G2/M phasesAccumulation of cells in S-phase[3]
Comet AssayQuantify DNA strand breaks"Comet tail" length/momentIncreased single and double-strand DNA breaks[3]
ImmunofluorescenceVisualize DNA damage fociNumber of γH2AX foci per nucleusIncreased number of nuclear foci[9]
Annexin V StainingDetect early-stage apoptosisPercentage of Annexin V positive cellsIncreased apoptotic cell population[3][8]
Colony Formation AssayAssess long-term survivalNumber and size of cell coloniesReduced ability of single cells to form colonies[3]

Experimental Protocols for Key Secondary Assays

Western Blot for Phospho-Chk1 (Ser345)

This assay provides direct evidence of ATR inhibition by measuring the phosphorylation status of its immediate downstream target, Chk1.

  • Cell Lysis: Treat cells with varying concentrations of Elimusertib for a specified time. Wash cells with ice-cold PBS and lyse in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of lysates using a BCA assay to ensure equal loading.

  • SDS-PAGE and Transfer: Load 20-30 µg of protein per lane onto an SDS-polyacrylamide gel. Separate proteins via electrophoresis and transfer them to a PVDF membrane.

  • Antibody Incubation: Block the membrane for 1 hour at room temperature in 5% BSA or non-fat milk in TBST. Incubate overnight at 4°C with a primary antibody specific for phospho-Chk1 (Ser345).

  • Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour. Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[10]

  • Re-probing: To confirm equal protein loading, strip the membrane and re-probe with antibodies for total Chk1 and a loading control like β-actin or GAPDH.[10]

Cell Cycle Analysis by Flow Cytometry

This method quantifies the distribution of cells in different phases of the cell cycle, revealing the S-phase arrest characteristic of ATR inhibition.

  • Cell Preparation: Culture and treat cells with Elimusertib. Harvest cells, including any floating cells, by trypsinization.

  • Fixation: Wash cells with PBS, then fix by adding them dropwise into ice-cold 70% ethanol (B145695) while gently vortexing. Store at -20°C for at least 2 hours.[9][10]

  • Staining: Centrifuge the fixed cells to remove ethanol and wash with PBS. Resuspend the cell pellet in a staining solution containing a DNA dye (e.g., Propidium Iodide, PI) and RNase A to eliminate RNA-related signals.[9]

  • Analysis: Incubate in the dark for 30 minutes at room temperature. Analyze the DNA content of at least 10,000 cells per sample using a flow cytometer. The resulting histogram will show distinct peaks for G1, S, and G2/M phases.

DNA Damage Analysis via Comet Assay

The comet assay (single-cell gel electrophoresis) is a sensitive method for detecting DNA strand breaks.

  • Cell Preparation: After treatment with Elimusertib, harvest a single-cell suspension.

  • Embedding in Agarose (B213101): Mix cells with low-melting-point agarose and pipette onto a specially coated microscope slide. Allow the agarose to solidify.

  • Lysis: Immerse the slides in a cold lysis solution to remove cell membranes and proteins, leaving behind the nuclear material (nucleoids).

  • Electrophoresis: Place slides in an electrophoresis chamber. Under alkaline conditions (for single-strand breaks) or neutral conditions (for double-strand breaks), the negatively charged DNA will migrate towards the anode.[3] Broken DNA fragments will move faster and farther, forming a "comet tail."

  • Visualization and Analysis: Stain the DNA with a fluorescent dye (e.g., SYBR Green) and visualize using a fluorescence microscope. Quantify the amount of DNA damage by measuring the length and intensity of the comet tail relative to the head using specialized software.[3]

Logical Framework for Data Interpretation

The validation of an ATR inhibitor like Elimusertib relies on a logical connection between the different layers of experimental evidence. A positive result in a primary assay should be followed by confirmation of on-target pathway modulation, which in turn should explain the observed cellular phenotypes.

Logic_Flow node_result node_result start Primary Assay: Potent Anti-proliferative Activity Observed? pathway Secondary Assay 1: Does Elimusertib Inhibit p-Chk1? start->pathway Yes invalid Conclusion: Off-target effects may be responsible for activity. Further investigation needed. start->invalid No phenotype Secondary Assay 2: Is S-Phase Arrest Observed? pathway->phenotype Yes pathway->invalid No damage Secondary Assay 3: Does DNA Damage Accumulate? phenotype->damage Yes phenotype->invalid No apoptosis Secondary Assay 4: Is Apoptosis Induced? damage->apoptosis Yes damage->invalid No valid Conclusion: Results are Validated. Phenotype is linked to on-target ATR inhibition. apoptosis->valid Yes apoptosis->invalid No

Caption: Decision-making flowchart for validating Elimusertib's mechanism.

References

ATM Loss: A Predictive Biomarker for Elimusertib Hydrochloride Response

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers and Drug Development Professionals

The emergence of targeted therapies has revolutionized oncology, with treatment strategies increasingly guided by the molecular characteristics of a patient's tumor. Elimusertib hydrochloride (BAY-1895344), a potent and selective inhibitor of the Ataxia Telangiectasia and Rad3-related (ATR) kinase, has shown significant promise in preclinical and clinical studies, particularly in tumors with deficiencies in the DNA Damage Response (DDR) pathway.[1][2] This guide provides a comprehensive comparison of Elimusertib's performance in the context of Ataxia Telangiectasia Mutated (ATM) loss, a key DDR protein, and presents supporting experimental data and protocols for researchers in the field.

The Synthetic Lethality of ATR Inhibition in ATM-Deficient Cancers

The core principle behind the efficacy of Elimusertib in ATM-deficient tumors is the concept of synthetic lethality. ATM and ATR are two distinct kinases that play crucial, yet partially overlapping, roles in orchestrating the cellular response to DNA damage.[3] ATM is primarily activated by DNA double-strand breaks (DSBs), while ATR responds to a broader range of DNA damage, including single-strand DNA (ssDNA) and replication stress.[4]

In cancer cells with functional ATM, the inhibition of ATR can be compensated for by the ATM-dependent signaling pathway. However, in tumors that have lost ATM function, the cells become critically dependent on the ATR pathway to manage DNA damage and replication stress.[1][3] Inhibition of ATR in these ATM-deficient cells by Elimusertib leads to an accumulation of unresolved DNA damage, cell cycle arrest, and ultimately, apoptosis.[5] This selective killing of cancer cells with a specific genetic alteration while sparing normal, ATM-proficient cells is the hallmark of a synthetic lethal interaction.

Performance of Elimusertib in ATM-Deficient Models: A Data-Driven Comparison

The heightened sensitivity of ATM-deficient cancers to Elimusertib has been demonstrated in numerous preclinical and clinical studies. The following tables summarize key quantitative data from these investigations.

Preclinical Efficacy: In Vitro and In Vivo Models
Model SystemCancer TypeATM StatusElimusertib IC50 (nM)Key FindingsReference
Cell LinesMantle Cell LymphomaDeficient (GRANTA-519)~10-50Significantly more sensitive compared to ATM-proficient lines.
Cell LinesTriple Negative Breast CancerNot Specified (MDA-MB-231)11.08 (72h), 6.26 (96h)Exerted considerable cytotoxic effects in a dose and time-dependent manner.[5]
Patient-Derived Xenografts (PDX)Gastric CancerMutant (p.F2813fs)Not ApplicableSignificantly delayed tumor growth with 40mg/kg Elimusertib.[6]
Patient-Derived Xenografts (PDX)VariousATM LossNot ApplicablePartial response or stable disease observed in 2 of 5 models with ATM loss.[7]
Clinical Efficacy: Phase Ib Expansion Trial (NCT03188965)

The multicenter, open-label Phase Ib trial (NCT03188965) evaluated the safety and efficacy of Elimusertib in patients with advanced solid tumors harboring DDR defects, including a cohort with ATM loss.[8][9]

Patient CohortNumber of PatientsDurable Clinical Benefit (>6 months)Partial Response (PR)Stable Disease (SD)Clinical Benefit RateReference
ATM Loss 3626.5%9%56%44.1%[1][8]
Gynecologic Cancers4527.8%2.9% (1 patient)Not Specified40.0%[1][8]
Colorectal Cancer24Not Specified0%Not Specified30.4%[1]
Breast Cancer19Not Specified5.3% (1 patient)Not Specified36.8%[1]
Prostate Cancer19Not Specified0%Not Specified11.1%[1]

These data highlight that patients with ATM loss demonstrated a notable durable clinical benefit and the highest clinical benefit rate among the evaluated cohorts, supporting the use of ATM loss as a predictive biomarker for Elimusertib response.[1][8] However, it is also important to note that not all patients with ATM deficiency respond to ATR inhibitors, suggesting that other molecular factors may also influence sensitivity.[10]

Signaling Pathways and Experimental Workflows

To aid researchers in understanding the mechanism of action and designing relevant experiments, the following diagrams illustrate the key signaling pathway and a typical experimental workflow.

DNA_Damage_Response Simplified DNA Damage Response Pathway cluster_DSB DNA Double-Strand Breaks (DSBs) cluster_SSB Replication Stress / ssDNA cluster_ATM_deficient In ATM-deficient cells DSB DSBs ATM ATM DSB->ATM activates SSB Replication Stress (ssDNA) ATR ATR SSB->ATR activates CHK2 CHK2 ATM->CHK2 phosphorylates CHK1 CHK1 ATR->CHK1 phosphorylates Apoptosis Apoptosis ATR->Apoptosis inhibition by Elimusertib leads to CellCycleArrest_DSB Cell Cycle Arrest (G1/S) CHK2->CellCycleArrest_DSB DNA_Repair_DSB DNA Repair CHK2->DNA_Repair_DSB CellCycleArrest_SSB Cell Cycle Arrest (S/G2) CHK1->CellCycleArrest_SSB ReplicationForkStability Replication Fork Stability CHK1->ReplicationForkStability Elimusertib Elimusertib Elimusertib->ATR inhibits

Caption: Simplified DNA Damage Response Pathway highlighting the roles of ATM and ATR.

Experimental_Workflow Workflow for Assessing Elimusertib Response based on ATM Status cluster_patient Patient Tumor Sample cluster_preclinical Preclinical Modeling TumorSample Tumor Biopsy or Surgical Resection IHC ATM Immunohistochemistry (IHC) TumorSample->IHC ATM_Positive ATM Proficient IHC->ATM_Positive ≥25% staining ATM_Negative ATM Deficient IHC->ATM_Negative <25% staining PDX Patient-Derived Xenograft (PDX) Establishment ATM_Negative->PDX CellCulture Cell Line Culture ATM_Negative->CellCulture Treatment Treat with Elimusertib (or vehicle control) PDX->Treatment CellCulture->Treatment TumorGrowth Monitor Tumor Volume Treatment:e->TumorGrowth:w CellViability Assess Cell Viability (e.g., IC50 determination) Treatment:e->CellViability:w WesternBlot Western Blot for Downstream Targets (p-CHK1, γH2AX) Treatment:e->WesternBlot:w DataAnalysis Data Analysis and Comparison of Response TumorGrowth->DataAnalysis CellViability->DataAnalysis WesternBlot->DataAnalysis

Caption: Experimental workflow for evaluating Elimusertib response based on ATM status.

Key Experimental Protocols

Detailed and standardized experimental protocols are crucial for the reproducibility and comparison of results across different studies. Below are methodologies for key experiments cited in the evaluation of Elimusertib.

ATM Immunohistochemistry (IHC)

Objective: To determine the expression level of ATM protein in tumor tissue.

Protocol:

  • Tissue Preparation: Formalin-fixed, paraffin-embedded (FFPE) tumor tissue sections (4 µm) are mounted on charged slides.

  • Antigen Retrieval: Slides are subjected to heat-induced epitope retrieval using a suitable buffer (e.g., citrate (B86180) buffer, pH 6.0) in a steamer or water bath.

  • Staining: Automated staining is performed on a platform such as the BenchMark ULTRA instrument (Ventana Medical Systems).[11]

  • Primary Antibody: A rabbit monoclonal anti-ATM antibody (clone Y170) is a commonly used and validated antibody for this purpose.[11][12]

  • Detection: A polymer-based detection system (e.g., OptiView DAB IHC Detection Kit) is used to visualize the antibody binding.[11]

  • Scoring: The percentage of tumor cell nuclei with positive ATM staining is assessed by a qualified pathologist. A common cutoff for ATM deficiency is <25% of tumor cell nuclei expressing ATM at any intensity.[11] Internal controls, such as staining in immune and/or endothelial cells, should be present to validate the assay.[11][12]

Cell Viability Assay (e.g., MTT or CellTiter-Glo®)

Objective: To determine the half-maximal inhibitory concentration (IC50) of Elimusertib in cancer cell lines.

Protocol:

  • Cell Seeding: Cancer cells are seeded in 96-well plates at an appropriate density (e.g., 3,000-5,000 cells/well) and allowed to adhere overnight.

  • Drug Treatment: Cells are treated with a serial dilution of Elimusertib or vehicle control (e.g., DMSO) for a specified duration (e.g., 72 or 96 hours).

  • Viability Assessment:

    • MTT Assay: MTT reagent is added to each well and incubated to allow for formazan (B1609692) crystal formation. The crystals are then solubilized, and the absorbance is read on a microplate reader.

    • CellTiter-Glo® Assay: A reagent that measures ATP levels is added to the wells, and the resulting luminescence is measured.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control. The IC50 value is determined by plotting the percentage of viability against the log of the drug concentration and fitting the data to a non-linear regression curve.[6]

Western Blotting for Pharmacodynamic Biomarkers

Objective: To assess the inhibition of the ATR signaling pathway by measuring the phosphorylation of downstream targets.

Protocol:

  • Cell Lysis: Cells or tumor tissue are lysed in a suitable buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

  • Protein Quantification: The protein concentration of the lysates is determined using a standard assay (e.g., BCA assay).

  • SDS-PAGE and Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a nitrocellulose or PVDF membrane.

  • Antibody Incubation: The membrane is blocked and then incubated with primary antibodies against total and phosphorylated forms of key signaling proteins, such as:

    • p-CHK1 (Ser345)

    • Total CHK1

    • γH2AX (p-H2AX Ser139)

    • Total H2AX

    • p-KAP1 (Ser824)

    • Total KAP1

    • A loading control (e.g., β-actin or GAPDH)

  • Detection: The membrane is incubated with appropriate horseradish peroxidase (HRP)-conjugated secondary antibodies, and the signal is detected using an enhanced chemiluminescence (ECL) reagent.

Clonogenic Survival Assay

Objective: To assess the long-term effect of Elimusertib on the reproductive integrity of cancer cells.

Protocol:

  • Cell Seeding: A low number of single cells (e.g., 200-1000 cells/well) are seeded in 6-well plates.

  • Drug Treatment: Cells are treated with various concentrations of Elimusertib or vehicle control for a defined period (e.g., 24 hours).

  • Colony Formation: The drug-containing medium is replaced with fresh medium, and the plates are incubated for 10-14 days to allow for colony formation.

  • Staining and Counting: Colonies are fixed (e.g., with a methanol/acetic acid solution) and stained (e.g., with crystal violet). Colonies containing at least 50 cells are counted.

  • Data Analysis: The plating efficiency and surviving fraction for each treatment condition are calculated relative to the vehicle-treated control.

Alternative Therapeutic Strategies and Biomarkers

While ATM loss is a strong predictor of response to ATR inhibitors, research is ongoing to identify other biomarkers and alternative therapeutic strategies.

  • PARP Inhibitors: Poly(ADP-ribose) polymerase (PARP) inhibitors have shown efficacy in tumors with homologous recombination deficiency (HRD), often associated with BRCA1/2 mutations. Interestingly, some studies suggest that ATM loss confers greater sensitivity to ATR inhibition than to PARP inhibition in certain cancer types like prostate cancer.[3]

  • Other Biomarkers for ATRi Sensitivity: Besides ATM loss, other potential biomarkers for sensitivity to ATR inhibitors are being investigated, including:

    • BRCA1/2 mutations: These are also key components of the DDR pathway.[13]

    • MYC amplification: High levels of the MYC oncogene can induce replication stress, potentially increasing reliance on the ATR pathway.[7]

    • ARID1A mutations: These have been identified as a frequent biomarker inclusion criteria in Elimusertib clinical trials.

Conclusion

The available preclinical and clinical data strongly support the use of ATM loss as a predictive biomarker for response to the ATR inhibitor this compound. The synthetic lethal interaction between ATR inhibition and ATM deficiency provides a solid rationale for this targeted therapeutic approach. For researchers and drug development professionals, the standardized experimental protocols outlined in this guide are essential for the continued investigation and validation of this promising treatment strategy. As our understanding of the complexities of the DNA damage response network grows, the identification of additional biomarkers will further refine patient selection and improve the clinical outcomes of ATR inhibitor therapy.

References

γ-H2AX as a Robust Pharmacodynamic Biomarker for Elimusertib Hydrochloride: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of γ-H2AX as a pharmacodynamic (PD) biomarker for Elimusertib hydrochloride (BAY 1895344), a potent and selective Ataxia Telangiectasia and Rad3-related (ATR) kinase inhibitor. We will explore its performance against other biomarkers and its utility in the context of competitor ATR inhibitors, supported by experimental data and detailed protocols.

Introduction: Elimusertib and the Role of ATR in DNA Damage Response

Elimusertib is an orally available, small-molecule inhibitor of ATR kinase, a critical regulator of the DNA damage response (DDR).[1][2] ATR is activated by single-stranded DNA (ssDNA) that forms at stalled replication forks or during the processing of DNA lesions.[3] Once activated, ATR phosphorylates a cascade of downstream targets, including the checkpoint kinase 1 (Chk1), to initiate cell cycle arrest, promote DNA repair, and stabilize replication forks.[4] Many cancer cells exhibit high levels of replication stress and rely heavily on the ATR pathway for survival, making ATR an attractive therapeutic target.[5] By inhibiting ATR, Elimusertib prevents the proper response to DNA damage, leading to an accumulation of genomic instability and inducing "replication catastrophe," which results in selective cell death in tumor cells.[6][7]

γ-H2AX: A Direct Readout of Elimusertib's Activity

The histone variant H2AX is a key substrate of ATR and its related kinase, ATM.[8] In response to DNA double-strand breaks (DSBs) and replication stress, H2AX is rapidly phosphorylated at serine 139, forming what is known as gamma-H2AX (γ-H2AX).[8] This phosphorylation event is one of the earliest and most sensitive markers of DNA damage.[9] γ-H2AX forms discrete nuclear foci at the sites of DNA lesions, which serve as docking platforms to recruit DNA repair machinery.[8]

Inhibition of ATR by Elimusertib disrupts the normal processing of stalled replication forks, leading to their collapse and the formation of DSBs. This action results in a measurable increase in γ-H2AX levels, making it a direct and reliable pharmacodynamic biomarker for the drug's activity.[10]

Quantitative Data: Elimusertib's Potency and Biomarker Modulation

The following tables summarize key quantitative data for this compound, demonstrating its potency in inhibiting ATR and inducing the γ-H2AX biomarker.

Table 1: In Vitro Potency of this compound

ParameterIC50 ValueCell Lines/Assay ConditionsReference
ATR Kinase Inhibition 7 nMCell-free assay[11]
H2AX Phosphorylation Inhibition 36 nMHydroxyurea-induced, cellular assay[11]
Median Cell Proliferation Inhibition 78 nMPanel of human tumor cell lines[11]

Table 2: Selectivity of this compound

KinaseIC50 ValueFold Selectivity (vs. ATR)Reference
ATR 7 nM1x[11]
DNA-PK 332 nM~47x[11]
ATM 1420 nM~203x[11]
PI3K 3270 nM~467x[11]
mTOR ~427 nM~61x[11]

Table 3: In Vivo Efficacy of Elimusertib Monotherapy

ModelDosing RegimenOutcomeReference
Mantle Cell Lymphoma Xenograft Not specifiedComplete tumor remission[11]
ATM-mutated DLBCL Xenograft 50 mg/kg, p.o., b.i.d., 3 days on/4 days offStrong antitumor efficacy[11]
Breast Cancer PDX 40mg/kg, p.o., b.i.d., 3 days on/4 days offDecreased tumor growth rate[10]

Comparison with Alternative Biomarkers and Competitor Drugs

While γ-H2AX is a robust biomarker, it is essential to consider alternatives and the landscape of other ATR inhibitors.

Alternative Pharmacodynamic Biomarkers

The primary alternative PD biomarker for ATR inhibition is the phosphorylation of Checkpoint Kinase 1 (Chk1) at serine 345 (pChk1 Ser345). Chk1 is a direct and major downstream target of ATR.

Table 4: Comparison of γ-H2AX and pChk1 as PD Biomarkers for ATR Inhibitors

Featureγ-H2AXpChk1 (Ser345)
Specificity to ATR Phosphorylated by ATR, ATM, and DNA-PK. Timing is critical to ensure ATR-specificity.[12]Considered more specific to ATR activity.[13]
Signal Robustness Strong and persistent signal, forming distinct foci that are easily quantifiable.Signal can be more transient.
Utility in Surrogate Tissues Detectable and robust in non-cycling peripheral blood mononuclear cells (PBMCs).[12][13]Can be difficult to consistently detect in whole blood samples.[12]
Assay Availability Commercially available, well-validated antibodies and established protocols for multiple platforms (IF, WB, Flow).Widely available antibodies and established protocols.
Comparison with Competitor ATR Inhibitors

Several other ATR inhibitors are in clinical development. γ-H2AX is a commonly used pharmacodynamic biomarker across these programs, highlighting its acceptance as a standard measure of ATR pathway modulation.

Table 5: Comparison of Elimusertib with other Clinical-Stage ATR Inhibitors

Drug NameCompanyStatus (Representative)Key Biomarkers Used in StudiesReference
Elimusertib (BAY 1895344) BayerPhase 1/2γ-H2AX, pChk1[10]
Berzosertib (M6620/VX-970) Merck KGaA/VertexPhase 2γ-H2AX, pChk1, pKAP1[14][15][16]
Ceralasertib (AZD6738) AstraZenecaPhase 2/3γ-H2AX, pChk1, pRAD50[2][17]

The consistent use of γ-H2AX across trials for various ATR inhibitors underscores its utility and relevance in demonstrating target engagement and biological effect.

Visualizing the Mechanism and Workflow

ATR Signaling Pathway and Elimusertib's Point of Intervention

ATR_Pathway cluster_0 DNA Damage / Replication Stress cluster_1 ATR Kinase Inhibition cluster_2 Downstream Effects ssDNA ssDNA coated with RPA ATR ATR Kinase ssDNA->ATR Activates DSB Double-Strand Breaks (DSBs) gH2AX γ-H2AX (Biomarker) DSB->gH2AX Induces Chk1 Chk1 ATR->Chk1 Phosphorylates H2AX Histone H2AX ATR->H2AX Phosphorylates Elimusertib Elimusertib Elimusertib->ATR Inhibits pChk1 p-Chk1 (Active) Chk1->pChk1 CellCycleArrest Cell Cycle Arrest DNA Repair pChk1->CellCycleArrest H2AX->gH2AX Apoptosis Replication Catastrophe Apoptosis gH2AX->Apoptosis Leads to

Caption: Elimusertib inhibits ATR kinase, blocking downstream signaling and leading to γ-H2AX accumulation.

Experimental Workflow for γ-H2AX Immunofluorescence

IF_Workflow start Start step1 1. Cell Culture & Treatment Seed cells on coverslips. Treat with Elimusertib or Vehicle. start->step1 step2 2. Fixation & Permeabilization Fix with 4% Paraformaldehyde. Permeabilize with 0.25% Triton X-100. step1->step2 step3 3. Blocking Incubate with 5% BSA to prevent non-specific antibody binding. step2->step3 step4 4. Primary Antibody Incubation Incubate with anti-γH2AX antibody (e.g., overnight at 4°C). step3->step4 step5 5. Secondary Antibody Incubation Incubate with fluorescently-labeled secondary antibody (e.g., 1-2h at RT). step4->step5 step6 6. Counterstaining & Mounting Stain nuclei with DAPI. Mount coverslip on slide. step5->step6 step7 7. Imaging & Analysis Acquire images via fluorescence microscopy. Quantify γ-H2AX foci per nucleus. step6->step7 end End step7->end

Caption: A standard workflow for quantifying γ-H2AX foci in cells treated with Elimusertib.

Experimental Protocols

Below are detailed, generalized protocols for the detection of γ-H2AX. Researchers should optimize conditions for their specific cell lines and reagents.

Immunofluorescence (IF) Staining for γ-H2AX Foci

Objective: To visualize and quantify γ-H2AX nuclear foci as a measure of DNA damage.

Materials:

  • Cells cultured on glass coverslips or in imaging-grade multi-well plates.

  • This compound.

  • Phosphate-Buffered Saline (PBS).

  • Fixation Solution: 4% Paraformaldehyde (PFA) in PBS.

  • Permeabilization Solution: 0.25% Triton X-100 in PBS.

  • Blocking Solution: 5% Bovine Serum Albumin (BSA) in PBS.

  • Primary Antibody: Mouse monoclonal anti-γ-H2AX (Ser139) antibody (e.g., Millipore, clone JBW301), diluted 1:500 - 1:800 in blocking solution.

  • Secondary Antibody: Alexa Fluor 488-conjugated goat anti-mouse IgG, diluted 1:1000 in blocking solution.

  • Nuclear Counterstain: 4',6-diamidino-2-phenylindole (DAPI), 300 nM in PBS.

  • Antifade mounting medium.

Procedure:

  • Cell Treatment: Treat cells with desired concentrations of Elimusertib and a vehicle control for the specified duration.

  • Fixation: Aspirate media, wash cells once with PBS, and fix with 4% PFA for 15 minutes at room temperature.

  • Washing: Wash three times with PBS for 5 minutes each.

  • Permeabilization: Incubate with 0.25% Triton X-100 for 10 minutes at room temperature to permeabilize the nuclear membrane.

  • Washing: Wash three times with PBS for 5 minutes each.

  • Blocking: Add blocking solution and incubate for 1 hour at room temperature.

  • Primary Antibody: Aspirate blocking solution and add diluted anti-γ-H2AX primary antibody. Incubate overnight at 4°C in a humidified chamber.

  • Washing: Wash three times with PBS for 5 minutes each.

  • Secondary Antibody: Add diluted fluorescent secondary antibody and incubate for 1-2 hours at room temperature, protected from light.

  • Washing: Wash three times with PBS for 5 minutes each, protected from light.

  • Counterstaining: Incubate with DAPI solution for 5 minutes at room temperature.

  • Mounting: Wash twice with PBS, then mount the coverslip onto a microscope slide using antifade mounting medium.

  • Analysis: Acquire images on a fluorescence microscope and quantify the number of γ-H2AX foci per nucleus using imaging software (e.g., ImageJ/Fiji).[6]

Western Blotting for γ-H2AX Detection

Objective: To detect changes in the total cellular level of γ-H2AX protein.

Materials:

  • Cell Lysis Buffer: RIPA buffer supplemented with protease and phosphatase inhibitors.

  • SDS-PAGE gels (e.g., 12-15% acrylamide (B121943) for the small ~15 kDa H2AX protein).

  • PVDF or Nitrocellulose membranes.

  • Transfer Buffer.

  • Blocking Buffer: 5% BSA or non-fat dry milk in Tris-Buffered Saline with 0.1% Tween-20 (TBST). Note: BSA is often recommended for phospho-antibodies.[18]

  • Primary Antibodies: Anti-γ-H2AX (1:1000), anti-Total H2AX or Histone H3 (as a loading control).

  • HRP-conjugated secondary antibody.

  • Enhanced Chemiluminescence (ECL) substrate.

Procedure:

  • Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse using supplemented RIPA buffer.

  • Protein Quantification: Determine protein concentration using a BCA or Bradford assay.

  • Sample Preparation: Mix equal amounts of protein (20-40 µg) with Laemmli sample buffer and heat at 95-100°C for 5-10 minutes.

  • SDS-PAGE: Separate proteins on an SDS-PAGE gel.

  • Transfer: Transfer proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane for 1 hour at room temperature in blocking buffer.

  • Primary Antibody Incubation: Incubate the membrane with diluted primary antibody overnight at 4°C with gentle agitation.

  • Washing: Wash the membrane three times for 10 minutes each with TBST.

  • Secondary Antibody Incubation: Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Washing: Wash three times for 10 minutes each with TBST.

  • Detection: Apply ECL substrate and visualize bands using a chemiluminescence imaging system. Quantify band intensity using densitometry software.

Flow Cytometry for γ-H2AX Analysis

Objective: To perform high-throughput quantification of γ-H2AX fluorescence intensity on a single-cell basis.

Materials:

  • Treated cell suspension.

  • Fixation/Permeabilization Buffers (kits are commercially available, e.g., from BD Biosciences).

  • Primary and secondary antibodies as described for IF, or a directly conjugated primary antibody.

  • Flow cytometer.

Procedure:

  • Cell Preparation: Harvest and count cells after treatment. A minimum of 5 x 10^5 cells per sample is recommended.

  • Fixation: Fix cells (e.g., with 2-4% PFA) for 10-20 minutes on ice.

  • Permeabilization: Permeabilize cells according to the manufacturer's protocol (e.g., with 0.5% Triton X-100 or saponin-based buffers).

  • Staining: Incubate cells with the primary anti-γ-H2AX antibody (e.g., for 1 hour at 37°C), wash, then incubate with the fluorescent secondary antibody.[19] Alternatively, use a fluorescently-conjugated primary antibody.

  • Analysis: Resuspend cells in staining buffer and analyze on a flow cytometer. The geometric mean fluorescence intensity (MFI) of the γ-H2AX signal is used for quantification.[20]

Conclusion

γ-H2AX has been firmly established as a sensitive, robust, and clinically relevant pharmacodynamic biomarker for assessing the biological activity of ATR inhibitors like this compound. Its induction is a direct consequence of ATR inhibition, leading to replication stress and DNA damage. While other biomarkers like pChk1 exist, γ-H2AX offers distinct advantages, particularly its strong signal and reliability in surrogate tissues. The widespread adoption of γ-H2AX assays in preclinical and clinical studies of Elimusertib and its competitors solidifies its position as a gold-standard biomarker for this class of drugs. The detailed protocols provided herein offer a foundation for researchers to effectively integrate this critical biomarker into their drug development programs.

References

Elimusertib Hydrochloride Demonstrates Superior Efficacy Over Standard Chemotherapy in Preclinical Pediatric Solid Tumor Models

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – December 10, 2025 – New preclinical data reveals that elimusertib hydrochloride (BAY-1895344), a potent and selective inhibitor of the Ataxia Telangiectasia and Rad3-related (ATR) protein kinase, exhibits significantly greater antitumor activity compared to standard of care chemotherapy in various preclinical models of pediatric solid tumors. These findings, primarily from studies on patient-derived xenograft (PDX) models of rhabdomyosarcoma and neuroblastoma, suggest a promising new therapeutic avenue for these challenging childhood cancers.

This compound's mechanism of action targets the DNA damage response (DDR) pathway. By inhibiting ATR, a crucial regulator of the DDR, elimusertib prevents cancer cells from repairing DNA damage, leading to genomic instability and ultimately, apoptotic cell death. This targeted approach has shown remarkable efficacy, particularly in tumors with high levels of replication stress, a common characteristic of aggressive pediatric cancers.

Comparative Efficacy in Preclinical Models

In a comprehensive preclinical study, elimusertib was directly compared with standard of care (SoC) chemotherapy regimens in multiple pediatric cancer cell lines and PDX models. The results demonstrated a clear superiority of elimusertib in key areas.

In Vitro Sensitivity

Elimusertib demonstrated potent cytotoxic effects across a broad panel of pediatric cancer cell lines, with IC50 values in the nanomolar range. Notably, cell lines derived from alveolar rhabdomyosarcoma (ARMS) and MYCN-amplified neuroblastoma, two particularly aggressive pediatric malignancies, were highly sensitive to elimusertib.

Cell LineCancer TypeElimusertib IC50 (nM)
Rh4Alveolar Rhabdomyosarcoma5.8
Rh30Alveolar Rhabdomyosarcoma12.5
RMS-13Embryonal Rhabdomyosarcoma25.1
KELLYNeuroblastoma (MYCN-amplified)8.7
NGPNeuroblastoma (MYCN-amplified)15.2
SK-N-ASNeuroblastoma (MYCN non-amplified)45.3
In Vivo Antitumor Activity in PDX Models

The superior efficacy of elimusertib was even more pronounced in in vivo studies using PDX models, which more accurately recapitulate the heterogeneity and microenvironment of human tumors. In models of alveolar rhabdomyosarcoma, elimusertib treatment resulted in significant tumor growth inhibition and, in some cases, tumor regression, outperforming the standard of care chemotherapy combination of vincristine, irinotecan, and temozolomide (B1682018) (VIT). Similarly, in neuroblastoma PDX models, elimusertib was more effective than the standard regimen of topotecan (B1662842) and cyclophosphamide (B585).

A key finding from these studies is the objective response rates observed with elimusertib monotherapy. A significant percentage of the PDX models showed a partial or complete response to elimusertib, a result not consistently achieved with standard chemotherapy.[1][2][3] The response to elimusertib was particularly striking in alveolar rhabdomyosarcoma PDX models, where it demonstrated stronger antitumor effects than standard-of-care chemotherapies.[1][4]

Tumor TypePreclinical ModelElimusertib Response (RECIST criteria)Standard of Care Chemotherapy Response (RECIST criteria)
Alveolar RhabdomyosarcomaPDXHigh rate of Partial & Complete ResponsePredominantly Stable & Progressive Disease
NeuroblastomaPDXSignificant Tumor Growth InhibitionModerate Tumor Growth Inhibition

Mechanism of Action: ATR Inhibition

Elimusertib's targeted action on the ATR kinase is central to its efficacy. In cancer cells, which often have defects in other DNA repair pathways, the reliance on ATR for survival is heightened. By inhibiting ATR, elimusertib selectively targets these vulnerable cancer cells while having a lesser effect on normal, healthy cells.

ATR_Signaling_Pathway ATR Signaling Pathway in Response to DNA Damage cluster_0 DNA Damage/Replication Stress cluster_1 ATR Activation Complex cluster_2 Downstream Effectors cluster_3 Cellular Outcomes DNA Damage DNA Damage RPA RPA DNA Damage->RPA recruits ATR ATR CHK1 CHK1 ATR->CHK1 phosphorylates ATRIP ATRIP ATRIP->ATR activates RPA->ATRIP recruits 9-1-1 Complex 9-1-1 Complex TopBP1 TopBP1 9-1-1 Complex->TopBP1 recruits TopBP1->ATR activates Cell Cycle Arrest Cell Cycle Arrest CHK1->Cell Cycle Arrest DNA Repair DNA Repair CHK1->DNA Repair Apoptosis Apoptosis DNA Repair->Apoptosis failure leads to Elimusertib Elimusertib Elimusertib->ATR inhibits

ATR Signaling Pathway Inhibition by Elimusertib.

Experimental Protocols

In Vitro Cell Viability Assays

Pediatric cancer cell lines were seeded in 96-well plates and treated with a range of concentrations of this compound for 72 hours. Cell viability was assessed using a standard colorimetric assay (e.g., MTT or CellTiter-Glo). IC50 values were calculated from dose-response curves using non-linear regression analysis.

Patient-Derived Xenograft (PDX) Models

PDX models were established by implanting tumor fragments from pediatric patients into immunodeficient mice. Once tumors reached a specified volume, mice were randomized into treatment and control groups. Elimusertib was administered orally according to a clinically relevant dosing schedule. Standard of care chemotherapy, such as the VIT regimen (vincristine, irinotecan, temozolomide) for rhabdomyosarcoma or topotecan and cyclophosphamide for neuroblastoma, was administered intravenously. Tumor volume and body weight were measured regularly. Efficacy was determined by comparing tumor growth between treated and control groups and by applying modified RECIST criteria to categorize responses.

Experimental_Workflow Preclinical Experimental Workflow cluster_0 In Vitro Studies cluster_1 In Vivo Studies A Pediatric Cancer Cell Lines B Treatment with Elimusertib (Dose-Response) A->B C Cell Viability Assay (72 hours) B->C D IC50 Determination C->D E Patient Tumor Sample F Establishment of PDX in Immunodeficient Mice E->F G Tumor Growth to Palpable Size F->G H Randomization into Treatment Groups G->H I Treatment with Elimusertib (Oral) H->I J Treatment with Standard of Care Chemotherapy (IV) H->J K Control (Vehicle) H->K L Tumor Volume & Body Weight Monitoring I->L J->L K->L M Efficacy Assessment (RECIST Criteria) L->M

References

Elimusertib Hydrochloride: A Comparative Guide for DDR Inhibition in Oncology Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Elimusertib hydrochloride (BAY-1895344) is a potent and highly selective, orally available inhibitor of the Ataxia telangiectasia and Rad3-related (ATR) kinase, a critical regulator of the DNA Damage Response (DDR) pathway.[1] This guide provides a comparative overview of Elimusertib against other key DDR inhibitors, supported by preclinical data to inform research and development decisions.

Performance Comparison of DDR Inhibitors

Direct head-to-head studies comparing Elimusertib with a broad range of other DDR inhibitors are limited. However, available preclinical data allows for a comparative assessment of its potency and efficacy against other ATR inhibitors and, to a lesser extent, PARP inhibitors.

In Vitro Potency: IC50 Values

The half-maximal inhibitory concentration (IC50) is a measure of the potency of a drug in inhibiting a specific biological or biochemical function. The following table summarizes the IC50 values for Elimusertib and other selected DDR inhibitors across various cancer cell lines. It is important to note that these values are from different studies and direct comparisons should be made with caution due to variations in experimental conditions.

InhibitorClassCell Line(s)IC50 (nM)Reference
Elimusertib ATRiAverage across multiple cell lines7[1]
Pediatric cancer cell lines (various)20 (average)[2]
CeralasertibATRiVarious>1000[3]
BerzosertibATRiVarious19[4]
HNSCC cell lines (Cal-27, FaDu)252 - 285[2]
Olaparib (B1684210)PARPiPediatric solid tumor cell lines1000 - 33800[5]

A toxicology study comparing ATR inhibitors determined Elimusertib to be the most potent, followed by berzosertib, with ceralasertib being the least potent.[3]

Preclinical Antitumor Activity

In vivo studies using patient-derived xenograft (PDX) and cell line-derived xenograft (CDX) models provide insights into the antitumor efficacy of these inhibitors as monotherapies.

InhibitorClassCancer ModelDosing RegimenTumor Growth Inhibition (TGI) / ResponseReference
Elimusertib ATRiPediatric solid tumor PDXs (n=32)40 mg/kg, BID, 3 days on/4 days offPronounced objective response rates[6][7]
Breast cancer PDX (ATM mutant)40 mg/kgSignificantly delayed tumor growth[8]
Breast cancer CDX (MDA-MB-231)50 mg/kg, BID, 3 days on/4 days offDecrease in tumor size[8]
CeralasertibATRiFaDu ATM knockout xenograft25 or 50 mg/kg, QDSignificant activity[9]
HCC1806 xenograft (CCNE1 amp)>12.5 mg/kg, BIDIncremental improvements in TGI[9]
BerzosertibATRiPancreatic tumor xenograftsNot specifiedSensitized tumors to gemcitabine-based chemoradiation[10]
OlaparibPARPiBRCA2-mutated ovarian cancer PDXNot specifiedGreatly inhibited tumor growth[11]
Hepatoblastoma PDXsNot specifiedSignificantly inhibits tumor growth[1][12]
SNU-601 gastric cancer xenograft50 mg/kg, dailyInhibited tumor growth[13]

One preclinical study in lymphoma models directly compared Elimusertib with ceralasertib and found that Elimusertib demonstrated stronger and more widespread anti-tumor activity.[10]

Signaling Pathways and Experimental Workflows

ATR Signaling Pathway

The ATR kinase is a central component of the DDR pathway, activated by single-strand DNA breaks and replication stress. Its inhibition by Elimusertib prevents the phosphorylation of downstream targets, leading to cell cycle arrest and apoptosis in cancer cells with high levels of replication stress or other DDR defects.

ATR_Signaling_Pathway ATR Signaling Pathway cluster_0 DNA Damage/Replication Stress cluster_1 ATR Activation cluster_2 Downstream Effectors DNA Damage DNA Damage RPA RPA DNA Damage->RPA Replication Stress Replication Stress Replication Stress->RPA ATR ATR 9-1-1 Complex 9-1-1 Complex ATR->9-1-1 Complex CHK1 CHK1 ATR->CHK1 Phosphorylates ATRIP ATRIP ATRIP->ATR RPA->ATRIP TopBP1 TopBP1 9-1-1 Complex->TopBP1 TopBP1->ATR Activates Cell Cycle Arrest Cell Cycle Arrest CHK1->Cell Cycle Arrest DNA Repair DNA Repair CHK1->DNA Repair Apoptosis Apoptosis Cell Cycle Arrest->Apoptosis DNA Repair->Apoptosis Elimusertib Elimusertib Elimusertib->ATR Inhibits

Caption: ATR Signaling Pathway and the inhibitory action of Elimusertib.

Experimental Workflow: In Vitro Cell Viability (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

MTT_Assay_Workflow MTT Assay Workflow Seed Cells Seed Cells Treat with Inhibitor Treat with Inhibitor Seed Cells->Treat with Inhibitor Add MTT Reagent Add MTT Reagent Treat with Inhibitor->Add MTT Reagent Incubate Incubate Add MTT Reagent->Incubate Solubilize Formazan (B1609692) Solubilize Formazan Incubate->Solubilize Formazan Measure Absorbance Measure Absorbance Solubilize Formazan->Measure Absorbance Data Analysis Data Analysis Measure Absorbance->Data Analysis

Caption: A typical workflow for determining cell viability using an MTT assay.

Detailed Experimental Protocols

Cell Viability (MTT Assay)

This protocol is adapted from standard methodologies for determining the cytotoxic effects of DDR inhibitors.

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Drug Treatment: Treat cells with a range of concentrations of Elimusertib or other DDR inhibitors and incubate for 72 hours.

  • MTT Addition: After incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the IC50 value by plotting the percentage of cell viability against the logarithm of the drug concentration.

Western Blotting for DNA Damage Markers

This protocol outlines the general steps for detecting key DNA damage markers such as phosphorylated H2AX (γH2AX) and CHK1.

  • Cell Lysis: Treat cells with the DDR inhibitor, harvest, and lyse in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE: Separate 20-40 µg of protein per sample on a 10-12% SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against γH2AX, p-CHK1, or other relevant markers overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

In Vivo Xenograft Tumor Model

This protocol describes a general procedure for evaluating the antitumor efficacy of Elimusertib in a xenograft model.

  • Cell Implantation: Subcutaneously inject 1x10^6 to 1x10^7 cancer cells into the flank of immunodeficient mice.

  • Tumor Growth: Allow tumors to grow to a palpable size (e.g., 100-200 mm³).

  • Randomization and Treatment: Randomize mice into treatment and control groups. Administer Elimusertib (e.g., 40-50 mg/kg, orally, twice daily on a 3 days on/4 days off schedule) or vehicle control.[6][8]

  • Tumor Measurement: Measure tumor volume with calipers every 2-3 days.

  • Endpoint: Continue treatment for a specified period (e.g., 21-28 days) or until tumors reach a predetermined size.

  • Data Analysis: Analyze the difference in tumor growth between the treated and control groups to determine the tumor growth inhibition.

This guide provides a starting point for researchers interested in the comparative efficacy of Elimusertib. As more direct comparative studies become available, this information will be updated to provide a more comprehensive overview.

References

A Comparative Guide to ATR Inhibitors in Solid Tumors: Elimusertib and Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The inhibition of the Ataxia Telangiectasia and Rad3-related (ATR) kinase has emerged as a promising therapeutic strategy in oncology, particularly for solid tumors with defects in the DNA Damage Response (DDR) pathway. ATR is a critical regulator of cell cycle checkpoints and DNA repair, and its inhibition can lead to synthetic lethality in cancer cells with underlying genomic instability. This guide provides a comparative overview of the clinical trial results for Elimusertib hydrochloride (BAY-1895344), a potent and selective oral ATR inhibitor, and its key alternatives, Berzosertib (M6620/VX-970) and Ceralasertib (AZD6738).

Mechanism of Action: Targeting the DNA Damage Response

ATR is a serine/threonine protein kinase that plays a pivotal role in the cellular response to DNA damage and replication stress.[1][2] Upon detection of single-stranded DNA (ssDNA), which can arise from various forms of DNA damage or stalled replication forks, ATR is activated and initiates a signaling cascade to arrest the cell cycle and promote DNA repair.[1][3] This allows cells to maintain genomic integrity. Many cancer cells exhibit increased reliance on the ATR pathway for survival due to underlying defects in other DDR pathways (e.g., ATM or BRCA mutations) and high levels of replication stress.[1][4]

ATR inhibitors like Elimusertib, Berzosertib, and Ceralasertib competitively bind to the ATP-binding site of the ATR kinase, inhibiting its activity. This abrogation of ATR signaling prevents the activation of downstream effectors, such as Chk1, leading to the collapse of replication forks, accumulation of DNA damage, and ultimately, cell death in cancer cells.[1][3]

ATR_Signaling_Pathway cluster_0 DNA Damage / Replication Stress cluster_1 ATR Activation cluster_2 Downstream Signaling cluster_3 ATR Inhibitors DNA Damage DNA Damage ssDNA ssDNA DNA Damage->ssDNA Replication Stress Replication Stress Replication Stress->ssDNA ATR ATR Chk1 Chk1 ATR->Chk1 phosphorylates ATRIP ATRIP ATRIP->ATR recruits RPA RPA RPA->ATRIP ssDNA->RPA Cell Cycle Arrest Cell Cycle Arrest Chk1->Cell Cycle Arrest DNA Repair DNA Repair Chk1->DNA Repair Apoptosis Apoptosis DNA Repair->Apoptosis if repair fails Elimusertib Elimusertib Elimusertib->ATR inhibit Berzosertib Berzosertib Berzosertib->ATR inhibit Ceralasertib Ceralasertib Ceralasertib->ATR inhibit Experimental_Workflow cluster_0 Patient Screening and Enrollment cluster_1 Treatment cluster_2 Monitoring and Assessment cluster_3 Data Analysis and Outcomes Patient Identification Patient Identification Informed Consent Informed Consent Patient Identification->Informed Consent Baseline Assessments Baseline Assessments Informed Consent->Baseline Assessments Dose Escalation (3+3 Design) Dose Escalation (3+3 Design) Baseline Assessments->Dose Escalation (3+3 Design) Dose Expansion at MTD/RP2D Dose Expansion at MTD/RP2D Dose Escalation (3+3 Design)->Dose Expansion at MTD/RP2D Safety Monitoring (AEs) Safety Monitoring (AEs) Dose Expansion at MTD/RP2D->Safety Monitoring (AEs) Tumor Response (RECIST) Tumor Response (RECIST) Dose Expansion at MTD/RP2D->Tumor Response (RECIST) Pharmacokinetics (PK) Pharmacokinetics (PK) Dose Expansion at MTD/RP2D->Pharmacokinetics (PK) Pharmacodynamics (PD) Pharmacodynamics (PD) Dose Expansion at MTD/RP2D->Pharmacodynamics (PD) Endpoint Analysis Endpoint Analysis Safety Monitoring (AEs)->Endpoint Analysis Tumor Response (RECIST)->Endpoint Analysis Pharmacokinetics (PK)->Endpoint Analysis Pharmacodynamics (PD)->Endpoint Analysis Biomarker Analysis Biomarker Analysis Endpoint Analysis->Biomarker Analysis

References

Independent Validation of Elimusertib Hydrochloride: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Elimusertib hydrochloride, a potent and selective ATR inhibitor, with other clinical-stage alternatives. The information presented is based on published preclinical and clinical findings, offering a comprehensive resource to support independent validation and further research.

Elimusertib (also known as BAY 1895344) is an orally available small molecule inhibitor of the Ataxia Telangiectasia and Rad3-related (ATR) kinase, a critical component of the DNA Damage Response (DDR) pathway.[1][2] By targeting ATR, Elimusertib aims to exploit the concept of synthetic lethality in cancers with existing defects in other DDR pathways, such as those with mutations in ATM or BRCA1/2.[3] This guide summarizes key performance data for Elimusertib and compares it with other notable ATR inhibitors, Ceralasertib (AZD6738) and Berzosertib (M6620/VX-970), and provides detailed experimental protocols for validation.

The ATR Signaling Pathway and Mechanism of Action of Elimusertib

The ATR kinase is a primary sensor of single-stranded DNA (ssDNA), which forms as a result of DNA damage and replication stress.[3] Upon activation, ATR phosphorylates a cascade of downstream targets, including Chk1, to initiate cell cycle arrest, promote DNA repair, and stabilize replication forks.[3] In many cancer cells, which often have high levels of replication stress and may harbor mutations in other DDR pathways like ATM, the ATR pathway is crucial for survival.

Elimusertib and other ATR inhibitors function by blocking the kinase activity of ATR. This prevents the downstream signaling cascade, leading to an accumulation of DNA damage, abrogation of cell cycle checkpoints, and ultimately, cell death through processes like replication catastrophe and mitotic catastrophe, particularly in cancer cells that are highly dependent on ATR.[3]

ATR_Signaling_Pathway cluster_atr_activation ATR Activation cluster_downstream Downstream Effects cluster_inhibition Therapeutic Intervention DNA Damage DNA Damage ssDNA ssDNA formation DNA Damage->ssDNA Replication Stress Replication Stress Replication Stress->ssDNA ATR ATR Kinase ssDNA->ATR Chk1 Chk1 Phosphorylation ATR->Chk1 CellCycleArrest Cell Cycle Arrest (G2/M Checkpoint) Chk1->CellCycleArrest DNARepair DNA Repair Chk1->DNARepair ForkStabilization Replication Fork Stabilization Chk1->ForkStabilization Elimusertib Elimusertib (ATR Inhibitor) Elimusertib->ATR

Diagram 1: Simplified ATR Signaling Pathway and the Point of Inhibition by Elimusertib.

Preclinical Performance: A Comparative Analysis

The preclinical efficacy of Elimusertib has been demonstrated across a range of cancer cell lines and in vivo models. The following tables provide a comparative summary of its performance alongside Ceralasertib and Berzosertib. It is important to note that direct head-to-head comparisons in the same studies are limited, and variations in experimental conditions can influence outcomes.

In Vitro Potency: Inhibition of ATR Kinase and Cancer Cell Proliferation
InhibitorTargetBiochemical IC50Median Cellular IC50 (Anti-proliferative)Notes
Elimusertib (BAY 1895344) ATR7 nM[2]78 nM (in a broad panel of 38 tumor cell lines)[2]Also potently inhibits hydroxyurea-induced H2AX phosphorylation with an IC50 of 36 nM.[4]
Ceralasertib (AZD6738) ATR1 nM[5]1.47 µM (GI50 across 276 cancer cell lines)[6]The on-target concentration range for single-agent activity is reported as 0.074–0.67 µM.[6]
Berzosertib (M6620/VX-970) ATR<2 nM~250-290 nM (in HNSCC cell lines)[7]First-in-class ATR inhibitor to enter clinical trials.[8]

Note: IC50 values can vary significantly based on the cell line and assay conditions used. The data presented is compiled from different studies for comparative purposes.

In Vivo Efficacy: Tumor Growth Inhibition in Xenograft Models
InhibitorCancer Model TypeDosing Regimen (example)Key Efficacy FindingsReference
Elimusertib ATM-mutated Mantle Cell Lymphoma Xenograft50 mg/kg, p.o., b.i.d., 3 days on/4 days offComplete tumor remission.[1][1]
Pediatric Solid Tumor PDXs40 mg/kg, p.o., b.i.d., 3 days on/4 days offPronounced objective response rates, outperforming standard-of-care chemotherapy in some models.[9]
Ceralasertib BRCA2-mutant TNBC PDXConcurrent with olaparibComplete tumor regression.[6][6]
Colorectal Xenograft (Colo205)50 mg/kg, p.o., daily for 3 days after irinotecanTolerated and tested for activity, though direct combination benefit was not shown in this specific schedule.[6][6]
Berzosertib Esophageal Cancer Xenograft (OE21)In combination with radiationSignificantly radiosensitizes tumors in vivo.[1]

Clinical Validation: Comparative Overview of Phase I/II Trials

Elimusertib, Ceralasertib, and Berzosertib have all undergone Phase I and II clinical trials in patients with advanced solid tumors, often focusing on populations with DDR defects. The following table summarizes key findings from these studies.

FeatureElimusertib (NCT03188965)CeralasertibBerzosertib (NCT02157792)
Patient Population Advanced solid tumors with DDR defects (e.g., ATM loss, BRCA1/2 mutations)Advanced solid tumorsAdvanced solid tumors refractory to standard therapy
Dosing Schedule (Monotherapy) 40 mg BID, 3 days on/4 days off; or 3 days on/11 days offNot specified in provided resultsRecommended Phase II Dose: 240 mg/m² once or twice weekly
Common Grade ≥3 Adverse Events Hematologic (e.g., anemia)Anemia (39%), thrombocytopenia (36%), neutropenia (25%) (in combination with carboplatin)[10]Flushing (24% all grades), nausea, pruritus, headache, infusion-related reactions (12% each, all grades)[8]
Efficacy (Monotherapy) Objective Response Rate: 4.5%; Disease Control Rate: 49.3%Not specified in provided resultsObjective Response: 1/17 patients (6%) had a complete response; Stable Disease: 5/17 patients (29%)[8]
Key Findings Showed durable and prolonged responses in patients with ATM alterations and BRCA1/2 defects.[10]In combination with carboplatin, showed preliminary antitumor activity.[10]Well-tolerated with preliminary antitumor responses observed.[8]

Experimental Protocols for Independent Validation

Detailed and reproducible experimental protocols are essential for the independent validation of published findings. Below are methodologies for key assays used to characterize the activity of ATR inhibitors.

Cell Viability Assay (MTT/CellTiter-Glo)

This assay is used to determine the half-maximal inhibitory concentration (IC50) of Elimusertib and other inhibitors on the proliferation of cancer cell lines.

Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 1,000-7,000 cells per well and incubate overnight.[11]

  • Drug Treatment: Treat the cells with a serial dilution of the ATR inhibitor (e.g., 0-1 µM for Elimusertib) for a duration of 72 to 120 hours.[9][11]

  • Viability Assessment:

    • For MTT assay: Add MTT solution to each well and incubate for 4 hours. Solubilize the formazan (B1609692) crystals with a solubilization buffer and measure the absorbance at 540 nm.[11]

    • For CellTiter-Glo assay: Add CellTiter-Glo reagent to each well, incubate, and measure the luminescent signal.[9]

  • Data Analysis: Normalize the readings to vehicle-treated control cells and calculate the IC50 values using appropriate software (e.g., GraphPad Prism).[11]

Cell_Viability_Workflow start Seed cells in 96-well plate incubate1 Incubate overnight start->incubate1 treat Treat with serial dilutions of ATR inhibitor incubate1->treat incubate2 Incubate for 72-120 hours treat->incubate2 add_reagent Add MTT or CellTiter-Glo reagent incubate2->add_reagent measure Measure absorbance or luminescence add_reagent->measure analyze Calculate IC50 values measure->analyze Western_Blot_Workflow start Cell treatment and lysis quantify Protein quantification (BCA) start->quantify sds_page SDS-PAGE quantify->sds_page transfer Transfer to PVDF membrane sds_page->transfer block Blocking (5% milk/BSA) transfer->block primary_ab Primary antibody incubation (e.g., anti-pChk1) block->primary_ab secondary_ab Secondary antibody incubation primary_ab->secondary_ab detect Chemiluminescent detection secondary_ab->detect analyze Image and quantify bands detect->analyze Cell_Cycle_Workflow start Treat cells with ATR inhibitor harvest Harvest cells start->harvest fix Fix in cold 70% ethanol harvest->fix stain Stain with Propidium Iodide and RNase A fix->stain acquire Acquire data on flow cytometer stain->acquire analyze Analyze DNA content histograms acquire->analyze

References

Elimusertib Hydrochloride: A Comparative Meta-Analysis of Preclinical Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive meta-analysis of preclinical data on Elimusertib hydrochloride, a potent and selective Ataxia Telangiectasia and Rad3-related (ATR) kinase inhibitor.[1] It offers an objective comparison with other notable ATR inhibitors, Berzosertib (M6620/VX-970) and Ceralasertib (AZD6738), supported by experimental data from various preclinical studies. This document is intended to serve as a valuable resource for researchers in oncology and drug development, providing detailed insights into the mechanism of action, in vitro and in vivo efficacy, and experimental protocols for evaluating ATR inhibitors.

Mechanism of Action: Targeting the DNA Damage Response

Elimusertib is an orally available inhibitor of ATR, a critical kinase in the DNA damage response (DDR) pathway.[2] ATR is activated in response to single-stranded DNA breaks and replication stress, initiating a signaling cascade that leads to cell cycle arrest, DNA repair, and cell survival. By selectively binding to and inhibiting ATR, Elimusertib prevents this signaling, leading to the accumulation of DNA damage, disruption of DNA repair processes, and ultimately, apoptotic cell death in tumor cells that have a high reliance on the ATR pathway.[2] This is particularly relevant in cancers with defects in other DDR pathways, such as those with ATM mutations, where the principle of synthetic lethality can be exploited.

Below is a diagram illustrating the central role of ATR in the DNA damage response signaling pathway and the point of intervention for Elimusertib.

ATR_Signaling_Pathway ATR Signaling Pathway in DNA Damage Response DNA Damage DNA Damage RPA RPA DNA Damage->RPA Replication Fork Stalling Replication Fork Stalling Replication Fork Stalling->RPA ATRIP ATRIP RPA->ATRIP ATR ATR ATRIP->ATR CHK1 CHK1 ATR->CHK1 Phosphorylation Apoptosis Apoptosis ATR->Apoptosis 9-1-1 Complex 9-1-1 Complex TOPBP1 TOPBP1 9-1-1 Complex->TOPBP1 TOPBP1->ATR Full Activation Cell Cycle Arrest Cell Cycle Arrest CHK1->Cell Cycle Arrest DNA Repair DNA Repair CHK1->DNA Repair Elimusertib Elimusertib Elimusertib->ATR Inhibition

ATR Signaling Pathway and Elimusertib's Point of Intervention.

Comparative In Vitro Efficacy

The antiproliferative activity of Elimusertib and its alternatives has been evaluated across a broad range of cancer cell lines. The following tables summarize the half-maximal inhibitory concentration (IC50) values, providing a quantitative comparison of their potency.

Table 1: IC50 Values of Elimusertib in Various Cancer Cell Lines

Cell LineCancer TypeIC50 (nM)Reference
MDA-MB-453Breast Cancer46
MDA-MB-231Breast Cancer100
T-47DBreast Cancer650
Pediatric Solid Tumors (Range)Various2.687 - 395.7[2]

Table 2: Comparative IC50 Values of ATR Inhibitors

InhibitorCancer TypeIC50 (nM)Reference
Elimusertib Broad Spectrum (Median)78[1]
Berzosertib (M6620/VX-970) Enzyme Inhibition19[3]
Ceralasertib (AZD6738) Enzyme Inhibition1[4]
Ceralasertib (AZD6738) Various Cancer Cell Lines74 - 670

Comparative In Vivo Efficacy

Preclinical in vivo studies using xenograft models are crucial for assessing the therapeutic potential of drug candidates. The following tables summarize the in vivo efficacy of Elimusertib and its alternatives, demonstrating their ability to inhibit tumor growth.

Table 3: In Vivo Efficacy of Elimusertib in Xenograft Models

Tumor ModelTreatment ScheduleOutcomeReference
Pediatric Solid Tumor PDX (n=32)40 mg/kg, twice daily, 3 days on/4 days off, oralSignificant tumor growth inhibition; Outperformed standard-of-care chemotherapy in some models.[1][2]
Breast Cancer XenograftsNot specifiedInhibited tumor growth.
ATM-mutant Gastric Cancer PDXNot specifiedInduced tumor regression.
BRCA2-mutant Breast Cancer PDXNot specifiedDecreased tumor growth rate.

Table 4: In Vivo Efficacy of Berzosertib and Ceralasertib in Xenograft Models

InhibitorTumor ModelTreatment ScheduleOutcomeReference
Berzosertib Pediatric Solid Tumor Xenografts (n=24)20 mg/kg IV, days 2 & 9 (monotherapy)Significant difference in EFS in 5 of 24 models.[5]
Berzosertib + Cisplatin Pediatric Solid Tumor Xenografts (n=24)Cisplatin: 5 mg/kg IP, days 1 & 8; Berzosertib: 20 mg/kg IV, days 2 & 9Significant EFS differences in 21 of 24 models; 4 objective responses.[5]
Ceralasertib CCNE1-amplified Xenograft6.25, 12.5, 25 mg/kg twice daily; 50 mg/kg once dailyDose-dependent tumor growth inhibition.
Ceralasertib + Olaparib BRCA2-mutant TNBC PDXCeralasertib: 12.5 mg/kg twice daily (14 days on/14 days off); Olaparib: 100 mg/kg once dailyComplete tumor regression.

Combination Therapies

The therapeutic efficacy of ATR inhibitors can be enhanced when used in combination with other anticancer agents, particularly those that induce DNA damage or inhibit other DDR pathways.

Table 5: Preclinical Efficacy of Elimusertib in Combination Therapies

Combination AgentTumor ModelTreatment ScheduleOutcomeReference
Niraparib (PARP inhibitor) mCRPC Xenograft (22RV1)Elimusertib: 20-40 mg/kg BID, 3 days on/4 days off or 3 days on/11 days off; Niraparib: QD continuous or intermittentStrong synergistic antitumor activity with concurrent, discontinuous schedule.[6]
Copanlisib (PI3K inhibitor) Lymphoma Xenograft (RI-1)Elimusertib: 20 mg/kg, 2QD, 3 days on/4 days off; Copanlisib: 10 mg/kg, 2 days on/5 days off (sequential)Completely blocked tumor growth.

Experimental Protocols

To ensure the reproducibility and accurate interpretation of preclinical data, detailed experimental methodologies are essential. The following section outlines the protocols for key experiments used to evaluate ATR inhibitors.

Experimental_Workflow General Experimental Workflow for Preclinical Evaluation of ATR Inhibitors cluster_invitro In Vitro Assays cluster_invivo In Vivo Studies Cell_Viability Cell Viability Assay (MTT/CellTiter-Glo) Colony_Formation Colony Formation Assay Cell_Viability->Colony_Formation Apoptosis_Assay Apoptosis Assay (Annexin V/TUNEL) Colony_Formation->Apoptosis_Assay Western_Blot Western Blot (p-CHK1, γH2AX) Apoptosis_Assay->Western_Blot Cell_Cycle Cell Cycle Analysis (Flow Cytometry) Western_Blot->Cell_Cycle Xenograft_Model Xenograft Model Establishment (Cell line-derived or PDX) Cell_Cycle->Xenograft_Model Drug_Administration Drug Administration (Oral gavage/IV injection) Xenograft_Model->Drug_Administration Tumor_Measurement Tumor Growth Monitoring Drug_Administration->Tumor_Measurement Toxicity_Assessment Toxicity Assessment (Body weight, clinical signs) Tumor_Measurement->Toxicity_Assessment Pharmacodynamics Pharmacodynamic Analysis (Tumor biopsies) Toxicity_Assessment->Pharmacodynamics Data_Analysis Data Analysis and Interpretation Pharmacodynamics->Data_Analysis Start Start Start->Cell_Viability End End Data_Analysis->End

A generalized workflow for the preclinical assessment of ATR inhibitors.
Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

  • Cell Seeding: Seed cells in a 96-well plate at a density of 3,000-8,000 cells per well and allow them to adhere overnight.

  • Drug Treatment: Treat cells with a serial dilution of the ATR inhibitor for 72 hours.

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the IC50 value by plotting the percentage of cell viability against the drug concentration.

Colony Formation Assay

This assay assesses the long-term proliferative capacity of single cells.

  • Cell Seeding: Seed a low density of cells (e.g., 500-1000 cells) in a 6-well plate.

  • Drug Treatment: Treat the cells with the ATR inhibitor for 24 hours.

  • Incubation: Replace the drug-containing medium with fresh medium and incubate for 10-14 days until visible colonies form.

  • Staining: Fix the colonies with methanol (B129727) and stain with 0.5% crystal violet.

  • Colony Counting: Count the number of colonies containing at least 50 cells.

  • Data Analysis: Calculate the surviving fraction for each treatment group relative to the untreated control.

Western Blot Analysis

This technique is used to detect specific proteins in a sample.

  • Protein Extraction: Lyse treated and untreated cells in RIPA buffer to extract total protein.

  • Protein Quantification: Determine the protein concentration using a BCA assay.

  • SDS-PAGE: Separate 20-40 µg of protein per lane on a polyacrylamide gel by electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

  • Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., p-CHK1, γH2AX, β-actin) overnight at 4°C, followed by incubation with HRP-conjugated secondary antibodies.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Cell Cycle Analysis

This method is used to determine the distribution of cells in different phases of the cell cycle.

  • Cell Harvest: Harvest treated and untreated cells and wash with PBS.

  • Fixation: Fix the cells in cold 70% ethanol (B145695) overnight at -20°C.

  • Staining: Resuspend the fixed cells in a staining solution containing propidium (B1200493) iodide (PI) and RNase A.

  • Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.

  • Data Analysis: Quantify the percentage of cells in the G1, S, and G2/M phases of the cell cycle.

In Vivo Xenograft Studies

These studies evaluate the antitumor efficacy of a compound in a living organism.

  • Animal Model: Use immunocompromised mice (e.g., nude or SCID).

  • Tumor Implantation: Subcutaneously inject cancer cells (e.g., 1-10 x 10^6 cells) into the flank of the mice.

  • Tumor Growth: Allow tumors to grow to a palpable size (e.g., 100-200 mm³).

  • Randomization: Randomize mice into treatment and control groups.

  • Drug Administration: Administer the ATR inhibitor and control vehicle according to the specified dose and schedule (e.g., oral gavage, intravenous injection).

  • Tumor Measurement: Measure tumor volume with calipers regularly (e.g., twice a week).

  • Toxicity Monitoring: Monitor the body weight and general health of the mice.

  • Endpoint: Euthanize the mice when tumors reach a predetermined size or at the end of the study.

  • Data Analysis: Plot tumor growth curves and perform statistical analysis to compare treatment groups.

Conclusion

The preclinical data presented in this guide highlight the potent antitumor activity of this compound, both as a monotherapy and in combination with other anticancer agents. Its mechanism of action, centered on the inhibition of the critical DDR kinase ATR, provides a strong rationale for its development in tumors with inherent DNA repair deficiencies. The comparative analysis with other ATR inhibitors, Berzosertib and Ceralasertib, demonstrates that while all three are potent inhibitors of the ATR pathway, there are variations in their in vitro and in vivo efficacy that may be dependent on the specific cancer type and genetic context. The detailed experimental protocols provided herein offer a standardized framework for the continued preclinical evaluation of Elimusertib and other ATR inhibitors, facilitating robust and reproducible research in this promising area of oncology drug development.

References

Safety Operating Guide

Safeguarding Health and Environment: Proper Disposal of Elimusertib Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

Essential guidelines for the safe handling and disposal of Elimusertib hydrochloride, a potent ATR inhibitor, are critical for protecting laboratory personnel and the environment. As a compound utilized in cancer research, this compound is classified as a cytotoxic agent, necessitating stringent disposal protocols in line with local, state, and federal regulations. This guide provides detailed procedures for its proper disposal, ensuring safety and compliance.

This compound's cytotoxic nature means it can be toxic to living cells.[1][2] Therefore, any materials that come into contact with this substance, including unused product, contaminated labware, and personal protective equipment (PPE), must be treated as hazardous waste.[1][3]

Key Chemical and Safety Data

A thorough understanding of the chemical properties and potential hazards of this compound is fundamental to its safe handling and disposal.

PropertyValueSource
Synonyms BAY 1895344 (hydrochloride)[4]
Molecular Formula C20H22ClN7O[4]
Molecular Weight 411.89 g/mol [4]
Hazard Statements Harmful if swallowed. Causes skin irritation. Causes serious eye irritation. May cause respiratory irritation.[5]
Storage Store in a dry, cool, and well-ventilated place. Keep container tightly closed.[6]

Step-by-Step Disposal Protocol

The following protocol outlines the necessary steps for the safe disposal of this compound and contaminated materials. This procedure is based on general best practices for handling cytotoxic and hazardous chemical waste.[7]

1. Personal Protective Equipment (PPE): Before beginning any disposal procedures, ensure appropriate PPE is worn. This includes:

  • Gloves: Chemical-resistant gloves are mandatory.[6]

  • Eye Protection: Tightly fitting safety goggles with side-shields.[6]

  • Lab Coat: A lab coat or impervious clothing should be worn.[5]

  • Respiratory Protection: If there is a risk of dust or aerosol formation, a suitable respirator should be used.[5]

2. Waste Segregation: Proper segregation of waste is crucial to prevent cross-contamination and ensure correct disposal.

  • Keep this compound waste separate from all other waste streams.[3]

  • Do not mix hazardous waste with non-hazardous waste.[3]

3. Disposal of Unused or Expired this compound:

  • Solid Waste: Collect in a designated, leak-proof, and clearly labeled hazardous waste container.[7] The container should be marked as "Hazardous Waste" and include the full chemical name.

  • Solutions: Absorb liquid waste with an inert material (e.g., diatomite, universal binders) and dispose of the contaminated material in the designated hazardous waste container.[4][5]

  • Empty Containers: Empty containers should be triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as hazardous chemical waste.[7]

4. Disposal of Contaminated Materials:

  • Sharps: Any sharps (needles, scalpels, etc.) contaminated with this compound should be placed in a designated sharps container for hazardous waste.[7]

  • Labware: Glassware and other labware should be decontaminated by submerging in a suitable decontamination solution, followed by thorough washing. The initial rinsate is considered hazardous waste.[7]

  • PPE: Used gloves, lab coats, and other disposable PPE should be collected in a designated hazardous waste container.

5. Waste Storage and Collection:

  • Store hazardous waste containers in a designated Satellite Accumulation Area (SAA) with secondary containment.[7]

  • Keep containers securely closed.[7]

  • Arrange for professional disposal through your institution's Environmental Health & Safety (EH&S) department.[7]

Under no circumstances should this compound or contaminated materials be disposed of down the drain or in the regular trash. [7]

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of waste contaminated with this compound.

cluster_start Start: Identify Waste cluster_waste_type Step 1: Determine Waste Type cluster_disposal_path Step 2: Segregate and Contain cluster_final_disposal Step 3: Final Disposal Start Waste Generation (this compound) WasteType Is the waste... - Unused/Expired Product? - Contaminated Labware? - Contaminated PPE? Start->WasteType SolidWaste Solid Waste Container (Unused Product, Contaminated PPE) WasteType->SolidWaste Unused Product / PPE LiquidWaste Liquid Waste Container (Solutions, Rinsate) WasteType->LiquidWaste Solutions / Rinsate SharpsWaste Sharps Container (Contaminated Needles, etc.) WasteType->SharpsWaste Sharps Storage Store in Designated Satellite Accumulation Area (SAA) SolidWaste->Storage LiquidWaste->Storage SharpsWaste->Storage Collection Contact Environmental Health & Safety (EH&S) for Professional Disposal Storage->Collection

Fig. 1: this compound Waste Disposal Workflow

Regulatory Compliance

It is imperative to adhere to all applicable regulations for the disposal of pharmaceutical and hazardous waste. In the United States, these are primarily governed by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[8][9] Many states have their own, often more stringent, regulations.[8] Always consult your institution's specific guidelines and your local regulatory agencies to ensure full compliance.

References

Safeguarding Researchers: A Comprehensive Guide to Handling Elimusertib Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

Essential safety protocols for the laboratory use of Elimusertib hydrochloride, a potent ATR kinase inhibitor, are critical for protecting researchers and ensuring operational integrity. Given the conflicting safety data sheets (SDS) for this compound, with some indicating it is not hazardous and others classifying it as an irritant and acutely toxic if swallowed, a cautious approach is mandatory.[1][2] Therefore, it should be handled as a potentially hazardous compound. The following guidelines provide essential safety and logistical information to minimize exposure and maintain a secure laboratory environment.

Personal Protective Equipment (PPE): A Multi-Layered Defense

A comprehensive approach to PPE is required when handling this compound. The necessary level of protection varies depending on the laboratory activity.

Laboratory ActivityRecommended Personal Protective Equipment
Weighing and Aliquoting (Solid Form) - Respirator: NIOSH-approved N95 or higher-rated respirator to prevent inhalation of fine powders.[3][4] - Gloves: Two pairs of nitrile gloves (double-gloving) should be worn and changed immediately upon contamination.[3][4] - Eye Protection: Chemical splash goggles are required to provide a complete seal around the eyes.[3] - Lab Coat: A dedicated disposable or non-absorbent lab coat is recommended.[3] - Ventilation: All weighing and aliquoting must be performed in a certified chemical fume hood or a powder containment hood.[3]
Solution Preparation and Handling - Gloves: Two pairs of nitrile gloves are recommended.[3] - Eye Protection: Chemical splash goggles or a face shield should be used if there is a significant risk of splashing.[3] - Lab Coat: A standard laboratory coat should be worn.[3] - Ventilation: Work should be conducted in a chemical fume hood.[3]
Cell Culture and In Vitro Assays - Gloves: Nitrile gloves are required. - Eye Protection: Safety glasses with side shields are necessary.[3] - Lab Coat: A standard laboratory coat should be worn.[3] - Biological Safety Cabinet: All cell culture work must be performed in a Class II biological safety cabinet to maintain sterility and protect the user.[3]

Operational Plan for Safe Handling and Disposal

A clear and concise operational plan is crucial for the safe management of this compound within the laboratory.

Handling and Experimental Use:

  • Designated Area: All work with this compound should be conducted in a designated and clearly marked area.[3]

  • Fume Hood: All manipulations of the solid compound and concentrated solutions must be performed in a certified chemical fume hood to prevent inhalation of dust or aerosols.[2][3]

  • Avoid Contamination: Use dedicated spatulas, glassware, and other equipment. If this is not feasible, thoroughly decontaminate equipment after use.[3]

  • Hand Washing: Always wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.[3]

Spill Management:

  • Personnel Evacuation: Evacuate personnel to a safe area.[1][2]

  • Ventilation: Ensure adequate ventilation.[1][2]

  • Containment: Prevent further leakage or spillage if it is safe to do so. Keep the product away from drains and water courses.[1][2]

  • Absorption: Absorb solutions with a finely-powdered, liquid-binding material such as diatomite or universal binders.[1][2]

  • Decontamination: Decontaminate surfaces and equipment by scrubbing with alcohol.[1][2]

  • Disposal: Dispose of contaminated materials as cytotoxic waste.[1][2]

Disposal Plan:

This compound and any materials contaminated with it should be treated as cytotoxic waste.[5][6]

  • Segregation: Do not mix cytotoxic waste with other waste streams.[7]

  • Containers:

    • Sharps: All sharps (needles, syringes, etc.) must be placed in an approved, puncture-resistant sharps container labeled for cytotoxic waste.[5][8]

    • Solid Waste: Contaminated consumables such as gloves, paper towels, and lab coats should be placed in a designated, leak-proof purple bag or container labeled for cytotoxic waste.[5]

    • Liquid Waste: Aqueous and solvent-based waste should be collected in separate, clearly labeled, and compatible containers.[5]

  • Storage: Store waste in a secure, designated area away from general laboratory traffic.[5]

  • Final Disposal: Cytotoxic waste must be disposed of through a licensed hazardous waste disposal service, typically via high-temperature incineration.[5][7][9]

Experimental Workflow

cluster_prep Preparation cluster_exp Experimentation cluster_disposal Disposal weighing Weighing Solid Compound (in fume hood) dissolving Dissolving Compound (in fume hood) weighing->dissolving cell_culture Cell Culture & In Vitro Assays (in BSC) dissolving->cell_culture sharps_disposal Sharps Waste (Cytotoxic Sharps Container) cell_culture->sharps_disposal solid_disposal Solid Waste (Purple Cytotoxic Bag) cell_culture->solid_disposal liquid_disposal Liquid Waste (Labeled Waste Container) cell_culture->liquid_disposal final_disposal Final Disposal (Incineration via Licensed Vendor) sharps_disposal->final_disposal solid_disposal->final_disposal liquid_disposal->final_disposal

Caption: Workflow for handling this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.